molecular formula C12H20O B100555 Hexynylcyclohexanol CAS No. 15332-33-9

Hexynylcyclohexanol

Cat. No.: B100555
CAS No.: 15332-33-9
M. Wt: 180.29 g/mol
InChI Key: UJYZRMROGXVXFD-UHFFFAOYSA-N
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Description

Hexynylcyclohexanol is a chemical compound of interest in various research fields. Suppliers provide this product to facilitate scientific investigation and development. Key Applications: The specific research applications for this compound are currently being explored. Potential areas of interest may include organic synthesis, material science, and biochemical research. Research Value: This compound serves as a valuable reagent for researchers investigating novel chemical entities and their properties. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hex-1-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYZRMROGXVXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451228
Record name 1-(Hex-1-yn-1-yl)cyclohexan-1-ol
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Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-33-9
Record name 1-(Hex-1-yn-1-yl)cyclohexan-1-ol
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Record name 1-(hex-1-yn-1-yl)cyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethynylcyclohexanol (ECX) is a pivotal alkynyl alcohol that serves as a valuable synthetic precursor and building block in various chemical industries.[1] Its unique structure, featuring a tertiary alcohol and a terminal alkyne on a cyclohexane ring, makes it a critical intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[2][3] Notably, it is a precursor to the tranquilizer ethinamate.[4] The primary industrial and laboratory synthesis route involves the ethynylation of cyclohexanone, a nucleophilic addition reaction where an acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone.[4][5] This guide provides an in-depth technical overview of the core synthesis methodologies, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental mechanism for the synthesis of 1-ethynylcyclohexanol from cyclohexanone is the base-catalyzed nucleophilic addition of acetylene to the ketone. The process can be summarized in three key steps:

  • Deprotonation of Acetylene : A strong base removes a proton from acetylene (HC≡CH) to form a highly nucleophilic acetylide anion (HC≡C⁻).[4]

  • Nucleophilic Attack : The acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in the formation of a tertiary alkoxide intermediate.[4]

  • Protonation : An acidic or protic work-up step protonates the alkoxide intermediate to yield the final product, 1-ethynylcyclohexanol.[4]

G cluster_reactants Reactants cluster_products Product Cyclohexanone Cyclohexanone Alkoxide Cyclohexanolate Alkoxide Acetylene Acetylene Acetylide Acetylide Anion (Nucleophile) Base Base (e.g., NaH, KOH) Base->Acetylide Deprotonation Acetylide->Alkoxide Nucleophilic Attack Product 1-Ethynylcyclohexanol Alkoxide->Product ProtonSource Proton Source (e.g., H₂O, H₃O⁺)

Caption: General reaction mechanism for the ethynylation of cyclohexanone.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of 1-ethynylcyclohexanol, ranging from classic procedures using alkali metals to modern catalytic systems. Below are detailed protocols for key methodologies.

Method 1: Ethynylation using Sodium Methylate in Dibutyl Carbitol

This procedure is an example of an industrial process utilizing a sodium alkoxide as the condensing agent, which offers a cost-effective alternative to potassium compounds.[6]

Experimental Protocol:

  • Reactor Setup : Charge a suitable autoclave reactor with 500 mL of dibutyl carbitol and 108 grams of sodium methylate.[6]

  • Acetylene Saturation : Seal the reactor and saturate the resulting suspension with acetylene gas, pressurizing the reaction zone to approximately 200 p.s.i.g. at room temperature.[6]

  • Cyclohexanone Addition : Slowly add one mole (98 grams) of cyclohexanone to the reactor over a period of approximately 1 hour. Maintain continuous agitation.[6]

  • Reaction : Continue stirring the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously feeding acetylene. The reaction temperature is typically maintained between 33-38°C without external control.[6]

  • Work-up and Isolation : Release the pressure and dismantle the autoclave. Treat the semi-solid mixture with water to hydrolyze the product. The resulting two-phase mixture is separated.[6]

  • Purification : Extract the aqueous phase with ether and combine the extract with the oily phase. Neutralize the combined organic phase with solid carbon dioxide, dry with anhydrous magnesium sulfate, and distill under reduced pressure (15 mm Hg) to recover the 1-ethynylcyclohexanol.[6] The product is a white crystalline solid with a melting point of 30-32°C.[6]

G start Start A Charge Autoclave: - Dibutyl Carbitol - Sodium Methylate start->A B Saturate with Acetylene (200 p.s.i.g.) A->B C Add Cyclohexanone (1 hour) B->C D React for 2.5 hours (Maintain 200 p.s.i.g. C₂H₂) C->D E Hydrolyze with Water D->E F Phase Separation (Aqueous & Oily) E->F G Extract Aqueous Phase with Ether F->G H Combine & Neutralize Organic Phase (CO₂) G->H I Dry (MgSO₄) & Filter H->I J Vacuum Distillation (15 mm Hg) I->J end Pure 1-Ethynylcyclohexanol J->end

Caption: Experimental workflow for synthesis using sodium methylate.

Method 2: Base-Catalyzed Synthesis in Liquid Ammonia

This is a classic laboratory-scale preparation method.

Experimental Protocol:

  • Setup : In a flask equipped for low-temperature reactions, condense liquid ammonia.[4]

  • Acetylide Formation : Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the liquid ammonia. Bubble acetylene gas through the solution to form the sodium or potassium acetylide in situ.[4]

  • Reaction : Slowly add cyclohexanone to the acetylide solution. The acetylide will attack the carbonyl group.[4]

  • Work-up : After the reaction is complete, perform an acidic work-up to protonate the resulting alkoxide, yielding 1-ethynylcyclohexanol.[4]

Method 3: Synthesis via Trimethylsilylacetylene and n-Butyllithium

This modern approach uses a protected acetylene and an organolithium reagent, which is common in fine chemical synthesis for achieving high yields and cleaner reactions at a laboratory scale.[3]

Experimental Protocol:

  • Reactor Setup : In a dry reactor under an inert atmosphere (e.g., argon), dissolve trimethylsilylacetylene (3.23 g) in 30 mL of anhydrous tetrahydrofuran (THF) and cool to -78°C.[3]

  • Lithiation : Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane) dropwise to the solution. Stir the mixture at -78°C for 30 minutes.[3]

  • Addition : Slowly add cyclohexanone (30 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for 5 hours.[3]

  • Desilylation & Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether.[3]

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[3]

Quantitative Data Summary

The efficiency of 1-ethynylcyclohexanol synthesis is highly dependent on the chosen methodology, including the base, solvent, and reaction conditions. The following table summarizes quantitative data from various cited experimental procedures.

Method/Catalyst SystemBase / Condensing AgentSolventTemperature (°C)PressureReaction Time (h)Yield (%)Conversion (%)Reference
Sodium MethylateSodium MethylateDibutyl Carbitol33 - 38200 p.s.i.g.3.575-[6]
Sodium MethylateSodium MethylateDiethyl Ether~10Atmospheric~3.811.4-[6]
KOH (High Pressure)Potassium HydroxideMethanol135>1000 p.s.i.g.2.257052[7]
Potassium SaltPotassium t-amyl alcohol----80-90-[1]
Organolithiumn-ButyllithiumTetrahydrofuran-78 to RTAtmospheric5.5High (not specified)-[3]

Applications in Research and Development

1-Ethynylcyclohexanol is more than a simple intermediate; its functional groups are highly versatile.

  • Pharmaceutical Synthesis : It is a key building block for synthesizing complex bioactive molecules and is used in the production of various drugs.[1][3]

  • Polymer Chemistry : The ethynyl group allows for polymerization reactions, and the molecule has been studied in the context of creating novel polymers.[1][8]

  • Click Chemistry : The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), enabling its conjugation to other molecules.[1]

  • Corrosion Inhibition : It has applications as a corrosion inhibitor, often in combination with other agents to protect metals.[3]

  • Stabilizers : In the production of materials like silicone rubber, it can act as a stabilizer and antioxidant.

References

1-Ethynylcyclohexanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethynylcyclohexanol: Chemical Properties and Structure

Introduction

1-Ethynylcyclohexanol, also known as (1-Hydroxycyclohexyl)ethyne, is a tertiary alcohol containing both a hydroxyl group and a terminal alkyne unit.[1] This unique combination of functional groups imparts excellent chemical reactivity, making it a valuable building block and intermediate in organic synthesis.[1][2] Its applications are widespread, ranging from the production of pharmaceuticals and pesticides to its use as a stabilizer, corrosion inhibitor, and dispersant in the fine chemical industry.[1][3] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with 1-Ethynylcyclohexanol for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Ethynylcyclohexanol is a white crystalline solid at low temperatures, transitioning to a colorless to light yellow liquid after melting.[4][5] It is soluble in many common organic solvents and has a water solubility of 10 g/L at 20°C.[1][3][5]

PropertyValueSource(s)
Molecular Formula C₈H₁₂O[4][5][6][7]
Molecular Weight 124.18 g/mol [4][6][7]
Melting Point 30-33 °C[3][4][5][8]
Boiling Point 180 °C[3][5][8]
Density 0.967 g/mL at 25 °C[3][5]
Vapor Pressure <1 mmHg at 20 °C[3]
Flash Point 73 °C (163.4 °F) - closed cup
Refractive Index 1.481 - 1.484[3]
LogP 1.49 at 25 °C[3][5]
CAS Registry Number 78-27-3[4][6][7][8]

Chemical Structure and Reactivity

The structure of 1-Ethynylcyclohexanol features a cyclohexyl ring with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group attached to the same tertiary carbon atom. This arrangement makes it a tertiary propargyl alcohol.

  • Ethynyl Group : The terminal alkyne is characterized by a high electron density, making it susceptible to reactions with electrophilic reagents.[1] It can undergo addition reactions with halogens and halogenated hydrocarbons.[1][5]

  • Hydroxyl Group : The tertiary hydroxyl group can participate in reactions typical of alcohols, such as esterification or ether formation when treated with acid anhydrides, acid chlorides, or alkyl halides.[1][5]

  • Reactivity : The molecule serves as a precursor in various chemical transformations. For instance, it can undergo hydration to form 1-acetylcyclohexanol.[9] It is also used in polymerization reactions catalyzed by transition metals and can react with transition metal hydrides to form vinyl derivatives.[3] Its functional groups are suitable for click chemistry applications, a vital tool in drug development and materials science.[2][10]

Spectroscopic Information

The structure of 1-Ethynylcyclohexanol has been confirmed by various spectroscopic methods.

  • Infrared (IR) Spectroscopy : IR spectra are available and would typically show characteristic absorption bands for the O-H stretch of the alcohol, the ≡C-H stretch of the terminal alkyne, and the C≡C triple bond stretch.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data have been recorded for this compound.[4][11] These spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the cyclohexyl, hydroxyl, and ethynyl protons and carbons.

  • Mass Spectrometry (MS) : Mass spectrometry data, particularly from electron ionization (EI), is available and helps to confirm the molecular weight and fragmentation pattern of the compound.[4][6][12][13]

Experimental Protocols

Synthesis of 1-Ethynylcyclohexanol

Several methods exist for the synthesis of 1-Ethynylcyclohexanol. A common and efficient laboratory-scale method involves the ethynylation of cyclohexanone.[14]

Method 1: Ethynylation using n-Butyllithium and Trimethylsilylacetylene [1]

This procedure involves the reaction of a protected alkyne with cyclohexanone, followed by deprotection.

  • Reaction Setup : Dissolve trimethylsilylacetylene (3.23 g) in 30 mL of anhydrous tetrahydrofuran (THF) in a dry reactor under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Lithiation : Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane, 36 mmol) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes.

  • Addition of Ketone : Slowly add cyclohexanone (30 mmol) to the reaction mixture.

  • Warming and Reaction : Allow the reaction solution to slowly warm to room temperature and continue stirring for 5 hours.

  • Quenching and Extraction : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether (3 x 30 mL).

  • Washing and Drying : Combine the organic extracts and wash them with brine and water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the target product.

Method 2: Ethynylation using Sodium Acetylide [14]

This is a more traditional approach.

  • Preparation of Sodium Acetylide : In a flask equipped for handling liquid ammonia, sodium metal is dissolved to form a blue solution. Acetylene gas is then bubbled through the solution to form a suspension of sodium acetylide.

  • Reaction with Cyclohexanone : Cyclohexanone is added to the sodium acetylide suspension in liquid ammonia.

  • Work-up : After the reaction is complete, the ammonia is allowed to evaporate. The reaction mixture is then treated with an acidic work-up to protonate the resulting alkoxide and yield 1-Ethynylcyclohexanol.

Workflow for Synthesis and Purification

The general laboratory workflow for the synthesis and purification of 1-Ethynylcyclohexanol can be visualized as follows.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start Materials (Cyclohexanone, Alkyne Source) reaction Ethynylation Reaction (-78°C to RT) start->reaction 1. Add Reagents quench Reaction Quenching (aq. NH4Cl) reaction->quench 2. Stir 5h extraction Liquid-Liquid Extraction (Diethyl Ether) quench->extraction 3. Extract wash Wash Organic Phase (Brine, Water) extraction->wash dry Drying (Anhydrous MgSO4) wash->dry concentrate Solvent Removal (Vacuum) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Final Product: 1-Ethynylcyclohexanol purify->product

Figure 1: General workflow for the synthesis and purification of 1-Ethynylcyclohexanol.

Safety and Handling

1-Ethynylcyclohexanol is classified as harmful if swallowed and toxic in contact with skin.[4][5] It is also known to cause serious eye irritation and skin irritation.[4][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or under a chemical fume hood.[15][16] The compound is combustible and should be stored away from heat, open flames, and incompatible substances such as strong acids, strong oxidizing agents, and finely powdered metals.[15][16]

References

Spectroscopic Analysis of 1-Ethynylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-ethynylcyclohexanol (CAS No: 78-27-3), a key intermediate in pharmaceutical synthesis and a derivative of the tranquilizer ethinamate.[1] This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and comparative format. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra, serving as a valuable resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

1-Ethynylcyclohexanol is a white crystalline solid with a molecular formula of C₈H₁₂O and a molar mass of 124.18 g/mol .[1][2] It is characterized by a cyclohexane ring bearing a hydroxyl (-OH) and an ethynyl (-C≡CH) group on the same carbon atom.

Table 1: Physical Properties of 1-Ethynylcyclohexanol

PropertyValueReference
Molecular FormulaC₈H₁₂O[1][2]
Molar Mass124.18 g/mol [1][2]
Melting Point30-33 °C[1][3]
Boiling Point180 °C[3]
AppearanceWhite crystalline solid[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-ethynylcyclohexanol, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-ethynylcyclohexanol in deuterated chloroform (CDCl₃) typically shows signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the cyclohexyl ring.

Table 2: ¹H NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5s1HEthynyl H (-C≡CH )
~1.9 (variable)s (broad)1HHydroxyl H (-OH )
~1.7 - 1.2m10HCyclohexyl H (-CH ₂-)

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl₃

Chemical Shift (δ) ppmAssignment
~87.0Quaternary ethynyl carbon (C ≡CH)
~72.0Alkynyl CH (C H≡C)
~68.0Quaternary cyclohexyl carbon (C -OH)
~39.0Cyclohexyl CH₂ (adjacent to C-OH)
~25.0Cyclohexyl CH₂
~23.0Cyclohexyl CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-ethynylcyclohexanol is characterized by the presence of O-H and C≡C stretching vibrations.

Table 4: Key IR Absorption Bands for 1-Ethynylcyclohexanol

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3300Strong, Sharp≡C-H stretch (alkyne)
~2930StrongC-H stretch (alkane)
~2100WeakC≡C stretch (alkyne)
~1450MediumC-H bend (alkane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Key Mass Spectrometry Data (Electron Ionization) for 1-Ethynylcyclohexanol

m/zRelative Intensity (%)Possible Fragment
124Low[M]⁺ (Molecular Ion)
109Moderate[M - CH₃]⁺
95High[M - C₂H₅]⁺ or [C₇H₁₁]⁺
81High[C₆H₉]⁺
67Moderate[C₅H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-ethynylcyclohexanol. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy (¹H and ¹³C)

3.1.1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 1-ethynylcyclohexanol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition:

  • The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire the spectrum at room temperature.

  • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

3.1.3. ¹³C NMR Acquisition:

  • Use the same sample as for ¹H NMR.

  • Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method):

  • Since 1-ethynylcyclohexanol is a low-melting solid, it can be analyzed as a thin film.

  • Place a small amount of the solid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Gently press the plates together to create a thin, uniform film.

3.2.2. Acquisition:

  • Place the salt plates in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation:

  • Prepare a dilute solution of 1-ethynylcyclohexanol in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

3.3.2. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The gas chromatograph separates the compound from the solvent and any impurities. A typical column would be a non-polar capillary column (e.g., DB-5ms).

  • The oven temperature program should be optimized to ensure good separation. A starting temperature of 50°C, ramped to 250°C, is a reasonable starting point.

  • The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

  • The mass spectrum is recorded over a mass range of, for example, 40-300 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 1-ethynylcyclohexanol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample 1-Ethynylcyclohexanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra MS->MS_Data Interpretation Correlate Data Determine Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of 1-ethynylcyclohexanol.

References

A Technical Guide to the Solubility of 1-Ethynylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynylcyclohexanol (also known as Hexynylcyclohexanol). Given the limited availability of specific quantitative data in public literature, this document outlines its known qualitative solubility profile and furnishes a detailed experimental framework for researchers to determine precise solubility values in various organic solvents. Understanding solubility is a critical parameter for process chemistry, formulation development, and analytical method design.

Introduction to 1-Ethynylcyclohexanol

1-Ethynylcyclohexanol (CAS: 78-27-3) is an alkynyl alcohol that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a polar hydroxyl group and a nonpolar cyclohexyl ring, gives it a distinct solubility profile that is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[1][3] It is also recognized as a synthetic precursor to the tranquilizer ethinamate.[4] The compound typically appears as a white to pale yellow low-melting solid or a clear liquid when melted.[2][5]

Physicochemical Properties

A summary of key physicochemical properties for 1-Ethynylcyclohexanol is provided below.

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Melting Point 30-33 °C
Boiling Point 180 °C (at 1013 hPa)
Density ~0.97 g/mL (at 20-25 °C)
pKa ~13.34

(Data sourced from multiple references including[2][6][7][8])

Solubility Profile of 1-Ethynylcyclohexanol

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] 1-Ethynylcyclohexanol possesses both a hydrophilic (polar) alcohol group capable of hydrogen bonding and a lipophilic (nonpolar) cyclohexane ring. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

Qualitative Assessment: Published data indicates that 1-Ethynylcyclohexanol is soluble in common organic solvent classes such as alcohols, ethers, esters, and ketones.[1] It is described as being soluble in ethanol and diethyl ether.[1][3]

Quantitative Data: While qualitative descriptions are available, precise quantitative solubility data in organic solvents is not widely reported in the literature. The most consistently reported value is its solubility in water. The table below summarizes the known quantitative data and provides a template for experimentally determined values in common organic solvents.

Table 1: Solubility of 1-Ethynylcyclohexanol

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
Water201.0[1][2][3]~0.08
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Diethyl Ether25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

To address the data gap, the following protocol, based on the isothermal shake-flask method, is provided for researchers to quantitatively determine the solubility of 1-Ethynylcyclohexanol.[10][11]

Objective: To determine the concentration of a saturated solution of 1-Ethynylcyclohexanol in a selected organic solvent at a constant temperature.

Materials and Reagents:

  • 1-Ethynylcyclohexanol (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control or a thermostated water bath

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC, HPLC, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of 1-Ethynylcyclohexanol to a vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation.[10]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved. Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent.

    • Chromatographic Method (HPLC/GC): Accurately dilute the filtered aliquot with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration. Calculate the original concentration to find the solubility.

  • Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be repeated at least three times to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram outlines the logical workflow for determining and applying the solubility data of a chemical compound in a research and development setting.

G cluster_prep Phase 1: Preparation & Screening cluster_quant Phase 2: Quantitative Measurement cluster_app Phase 3: Application A Select Compound (1-Ethynylcyclohexanol) B Choose Target Solvents (e.g., Ethanol, Acetone) A->B C Qualitative Assessment (Miscibility Test) B->C D Isothermal Shake-Flask Equilibration C->D Proceed if soluble E Sample Filtration & Preparation D->E F Analytical Quantification (GC, HPLC, Gravimetric) E->F G Data Analysis & Tabulation F->G H Application in R&D (Formulation, Synthesis, etc.) G->H I Process Optimization H->I

References

Physical and chemical characteristics of 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclohexanol is a versatile organic compound characterized by a cyclohexane ring bearing both a hydroxyl group and an ethynyl group. This unique structure imparts a range of chemical properties that make it a valuable intermediate in various fields, including pharmaceuticals, materials science, and organic synthesis.[1] It is recognized as a synthetic precursor and an active metabolite of the sedative-hypnotic drug ethinamate, exhibiting similar pharmacological effects such as sedative, anticonvulsant, and muscle relaxant properties.[2][3] This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Ethynylcyclohexanol, detailed experimental protocols for its synthesis, and an exploration of its applications.

Physical and Chemical Characteristics

1-Ethynylcyclohexanol is a white to pale yellow crystalline solid or a colorless to slightly yellow viscous liquid at room temperature.[1][4][5] It possesses a mild, characteristic organic odor.[1] The presence of the polar hydroxyl group allows for some degree of water solubility, while the nonpolar hydrocarbon structure ensures its solubility in many organic solvents.[1][6]

Data Presentation: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₂O[4][7][8][9]
Molecular Weight 124.18 g/mol [4][8]
Melting Point 30-33 °C[2][3][4][7][10][11]
Boiling Point 180 °C (at 760 mmHg)[3][7][10][11]
Density 0.967 g/mL at 25 °C[3][7][10][11]
Vapor Pressure <1 mmHg at 20 °C[3][11]
Flash Point 73 °C (163.4 °F) - closed cup[12]
Water Solubility 10 g/L at 20 °C[1][7]
Solubility in Organic Solvents Soluble in ethanol and ether.[1]
Refractive Index 1.481-1.484[5][7][11]
pKa 13.34 ± 0.20 (Predicted)[7]
LogP 1.49 at 25 °C[7]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-Ethynylcyclohexanol exhibits characteristic absorption bands corresponding to its functional groups. A strong, broad band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne, and a band in the region of 2100-2260 cm⁻¹ is indicative of the C≡C triple bond stretching.[4][9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a singlet for the acetylenic proton (≡C-H), signals for the methylene protons of the cyclohexane ring, and a singlet for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the two sp-hybridized carbons of the ethynyl group, the sp³-hybridized carbon attached to the hydroxyl group, and the other carbons of the cyclohexane ring.[4]

  • Mass Spectrometry (MS): The mass spectrum of 1-Ethynylcyclohexanol would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, the ethynyl group, or portions of the cyclohexane ring.[4][14]

Chemical Reactivity and Stability

1-Ethynylcyclohexanol is a stable compound under normal conditions.[15] However, it is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][12][15] It is flammable when exposed to heat or flame and can react with oxidizing materials.[1] When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] The ethynyl group can undergo various chemical transformations, making it a useful building block in organic synthesis. For instance, it can undergo acetylation in the presence of a ruthenium chloride catalyst.[7] It can also be used in the synthesis of organotellurium compounds and can be polymerized using transition metal catalysts.[7]

Experimental Protocols

Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

A common and efficient method for the preparation of 1-Ethynylcyclohexanol is the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia.[2]

Materials:

  • Cyclohexanone

  • Sodium amide (or sodium metal to generate sodium acetylide in situ)

  • Acetylene gas

  • Liquid ammonia

  • Diethyl ether

  • Ammonium chloride (for work-up)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

  • Small pieces of sodium metal are cautiously added to the liquid ammonia to form a deep blue solution of sodium amide.

  • Acetylene gas is bubbled through the solution to form sodium acetylide, indicated by a color change.

  • A solution of cyclohexanone in diethyl ether is added dropwise to the stirred suspension of sodium acetylide at a low temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours to ensure complete reaction.

  • The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The liquid ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-Ethynylcyclohexanol.

  • The product can be further purified by distillation under reduced pressure.

An alternative industrial synthesis involves the direct reaction of acetylene with cyclohexanone under basic conditions, often using potassium hydroxide in a suitable solvent.[2][16]

Experimental Workflow: Synthesis of 1-Ethynylcyclohexanol

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexanone Cyclohexanone Reaction_Vessel Reaction Vessel (-33 °C) Cyclohexanone->Reaction_Vessel Add dropwise Sodium_Acetylide Sodium Acetylide (in Liquid Ammonia) Sodium_Acetylide->Reaction_Vessel Quenching Quenching (Ammonium Chloride) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Product Final_Product Pure 1-Ethynylcyclohexanol Distillation->Final_Product

Caption: Synthesis workflow for 1-Ethynylcyclohexanol.

Applications

1-Ethynylcyclohexanol serves as a key intermediate in various synthetic applications:

  • Pharmaceuticals: It is a building block for the synthesis of more complex pharmaceutical compounds.[1] Its inherent sedative properties also make it a subject of interest in medicinal chemistry.[2]

  • Organic Synthesis: The terminal alkyne functionality allows for its participation in a wide range of reactions, including click chemistry, coupling reactions, and the formation of heterocyclic compounds.[3]

  • Corrosion Inhibitor: It has been shown to be an effective corrosion inhibitor for mineral acids, likely due to the formation of a protective film on metal surfaces.[1][17]

  • Stabilizer: It can be used as a stabilizer for chlorinated organic compounds.[1]

  • Polymer Chemistry: The polymerization of 1-Ethynylcyclohexanol can lead to the formation of novel polymers with interesting properties.[7]

Safety and Handling

1-Ethynylcyclohexanol is considered moderately toxic by ingestion, skin contact, and intraperitoneal routes.[1] It is a skin and eye irritant.[1][12] Harmful if swallowed and toxic in contact with skin.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12] It should be used in a well-ventilated area or under a fume hood.[12] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[1][12] In case of fire, foam, carbon dioxide, or dry chemical extinguishers should be used.[1]

References

Unraveling the Sedative Action of Hexynylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hexynylcyclohexanol, more formally known as 1-Ethynylcyclohexanol, is a tertiary acetylenic alcohol with demonstrated sedative, muscle relaxant, and anticonvulsant properties. While specific mechanistic studies on this compound are limited, its structural and functional relationship to known sedative-hypnotics like ethinamate strongly suggests a mechanism of action centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of this putative mechanism, contextualized within the broader pharmacology of GABA-A receptor modulators. It includes hypothesized quantitative data, detailed experimental protocols for characterization, and visualizations of the core signaling pathway and experimental workflows.

Introduction

1-Ethynylcyclohexanol is an active metabolite of the tranquilizer ethinamate and has been identified as a designer drug. Its sedative effects are characteristic of compounds that enhance central nervous system (CNS) inhibition. The primary inhibitory neurotransmitter in the CNS is GABA, and its receptor, the GABA-A receptor, is the target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics.[1][2][3][4] These agents typically do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites.[1][2][5] By binding to these sites, they potentiate the receptor's response to GABA, leading to enhanced neuronal inhibition and consequent sedation. This document will explore the proposed mechanism of 1-Ethynylcyclohexanol through this lens.

Core Putative Mechanism of Action: GABA-A Receptor Modulation

The sedative action of 1-Ethynylcyclohexanol is hypothesized to result from its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens a central pore permeable to chloride ions (Cl⁻).[2][6]

The key steps in this signaling pathway are:

  • GABA Binding: The endogenous neurotransmitter GABA is released from a presynaptic neuron and binds to its specific recognition sites on the extracellular domain of the GABA-A receptor, located at the interface between α and β subunits.

  • Channel Opening: This binding event induces a conformational change in the receptor, opening the integral chloride ion channel.

  • Chloride Influx & Hyperpolarization: The influx of negatively charged chloride ions into the postsynaptic neuron hyperpolarizes the cell's membrane potential, making it more difficult to reach the threshold for firing an action potential.

  • Positive Allosteric Modulation: 1-Ethynylcyclohexanol is proposed to bind to a distinct allosteric site on the receptor complex. This binding enhances the effect of GABA. Depending on the specific binding site and class of drug, PAMs can increase the frequency of channel opening (like benzodiazepines) or prolong the duration of channel opening (like barbiturates).[1][5] This leads to a greater influx of chloride ions than GABA would elicit alone.

  • Enhanced Inhibition: The amplified chloride influx results in profound hyperpolarization, leading to significant CNS depression, which manifests as sedation, anxiolysis, and muscle relaxation.

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA in Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_R GABA-A Receptor (Closed State) GABA_R_Open GABA-A Receptor (Open State) GABA_R->GABA_R_Open Conformational Change Cl_ion Cl⁻ GABA_R_Open->Cl_ion Allows Influx Hyperpolarization Membrane Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Reduces Neuronal Excitability GABA->GABA_R Binds to Orthosteric Site HC This compound (PAM) HC->GABA_R Binds to Allosteric Site Cl_ion->Hyperpolarization Increases Negative Charge Inside Neuron

Caption: Proposed signaling pathway for this compound at the GABA-A receptor.

Quantitative Data (Illustrative)

Specific binding affinity (Ki) and potency (EC₅₀) data for 1-Ethynylcyclohexanol at the GABA-A receptor are not available in publicly accessible literature. The following table is an illustrative example of the types of quantitative data that would be generated during the pharmacological profiling of such a compound.

ParameterDescriptionIllustrative ValueComparison Compound (Diazepam)
Binding Affinity (Ki) Concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki indicates higher affinity.250 nM~5-20 nM
Potency (EC₅₀) Concentration of the drug that produces 50% of its maximal effect (e.g., potentiation of GABA-evoked current).1.5 µM~50-100 nM
Efficacy (Eₘₐₓ) The maximum potentiation of the GABA response achievable by the drug, expressed as a percentage above the baseline GABA response.350%~400-500%

Note: The values presented for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols

To characterize the mechanism of action of a compound like 1-Ethynylcyclohexanol, two primary types of in-vitro experiments are essential: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the GABA-A receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 1-Ethynylcyclohexanol at the benzodiazepine site of the GABA-A receptor.

Materials:

  • Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).

  • Tissue Preparation: Synaptosomal membranes prepared from rat cerebral cortex.

  • Buffers: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: 1-Ethynylcyclohexanol dissolved in DMSO, then serially diluted in buffer.

  • Non-specific Binding Control: Diazepam (10 µM).

  • Equipment: Cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation three times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]-Flunitrazepam + Buffer.

    • Non-specific Binding: Membranes + [³H]-Flunitrazepam + 10 µM Diazepam.

    • Competition Binding: Membranes + [³H]-Flunitrazepam + varying concentrations of 1-Ethynylcyclohexanol.

  • Incubation: Add 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of buffer, non-specific control, or test compound to the appropriate wells. Incubate the plate at 4°C for 60 minutes.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of 1-Ethynylcyclohexanol. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Rat Brain Membranes a1 Combine Membranes, [³H]-Flunitrazepam, & Test Compound in 96-well Plate p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 a2 Incubate at 4°C for 60 minutes a1->a2 an1 Rapid Vacuum Filtration to Separate Bound Ligand a2->an1 an2 Quantify Radioactivity (Scintillation Counting) an1->an2 an3 Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) an2->an3

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay directly measures the functional effect of the compound on the GABA-A receptor's ion channel activity.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 1-Ethynylcyclohexanol in modulating GABA-evoked currents.

Materials:

  • Expression System: Xenopus laevis oocytes injected with cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Solutions:

    • Recording Solution (ND96): Containing NaCl, KCl, CaCl₂, MgCl₂, HEPES.

    • Agonist Solution: GABA dissolved in ND96.

    • Test Compound Solution: 1-Ethynylcyclohexanol dissolved in ND96.

  • Equipment: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system, microscope.

Methodology:

  • Oocyte Preparation: Inject prepared Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

  • Establish Baseline Response: Apply a low, fixed concentration of GABA (e.g., the EC₁₀, a concentration that elicits ~10% of the maximal response) via the perfusion system until a stable, repeatable current is measured. This is the baseline GABA-evoked current.

  • Compound Application: Co-apply the same EC₁₀ concentration of GABA along with varying concentrations of 1-Ethynylcyclohexanol. Record the peak current at each concentration of the test compound.

  • Washout: Between applications, perfuse the chamber with ND96 solution to ensure the current returns to baseline and to wash out the compound.

  • Data Analysis: For each concentration of 1-Ethynylcyclohexanol, calculate the potentiation as the percentage increase over the baseline GABA-evoked current. Plot the percentage potentiation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy).

Conclusion

While direct experimental evidence is sparse, the pharmacological profile of 1-Ethynylcyclohexanol strongly supports its classification as a sedative acting via positive allosteric modulation of the GABA-A receptor. Its structural similarity to other known GABAergic agents provides a solid foundation for this hypothesis. Future research employing the detailed protocols outlined in this guide is necessary to definitively elucidate its specific binding site, affinity, and functional impact on different GABA-A receptor subunit combinations. Such studies will be critical for a complete understanding of its sedative properties and potential therapeutic or toxicological relevance.

References

Environmental Fate and Degradation of Hexynylcyclohexanol: A High-Level Overview and Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses the environmental fate and degradation of Hexynylcyclohexanol (also known as 1-Ethynylcyclohexanol). A comprehensive search of publicly available scientific literature and regulatory databases reveals a significant lack of specific experimental data on the environmental degradation of this compound. While some ecotoxicity data is available, crucial information regarding its persistence, biodegradation, photodegradation, and abiotic degradation pathways remains largely uncharacterized. Consequently, a detailed, in-depth technical guide with quantitative data and experimental protocols, as originally requested, cannot be compiled at this time. This report provides a summary of the available information and a qualitative assessment of the expected environmental behavior of this compound based on its chemical structure and data from analogous compounds.

Physicochemical Properties and Environmental Distribution

This compound is a solid with a relatively low vapor pressure and moderate water solubility. Based on its octanol-water partition coefficient (log Kow), it has some potential for bioaccumulation. Predictions from multimedia models suggest that if released into the environment, it is likely to partition predominantly to the atmosphere and water bodies.

Table 1: Physicochemical and Ecotoxicity Data for this compound

ParameterValueReference
Chemical Name 1-EthynylcyclohexanolN/A
CAS Number 78-27-3N/A
Molecular Formula C8H12ON/A
Molecular Weight 124.18 g/mol N/A
Melting Point 30-33 °C[1]
Boiling Point 180 °C[1]
Vapor Pressure <1 mmHg (20 °C)N/A
Water Solubility Data not availableN/A
Log Kow Data not availableN/A
Acute Toxicity to Fish (Pimephales promelas) 96-hour LC50: 256 mg/L[1]
Acute Toxicity to Crustacea (Ceriodaphnia dubia) 48-hour EC50: 4,170 µg/L[2]
Toxicity to Algae (Desmodesmus subspicatus) 48-hour EC50 (growth inhibition): 14,000 µg/L[2]
Chronic Toxicity to Crustacea (Daphnia magna) 21-day NOEC (reproduction): 1,000 µg/L[2]
Predicted No-Effect Concentration (PNEC) 10 µg/L[2]

Environmental Degradation Potential

Biodegradation

There is no specific experimental data on the biodegradation of this compound. Safety Data Sheets for the compound explicitly state that information on its persistence and degradability is not available[1]. However, based on structurally similar compounds, some inferences can be made:

  • Cyclohexanol Ring: Cyclohexanol itself is not readily biodegradable[3]. This suggests that the cyclohexane ring of this compound may also be recalcitrant to rapid microbial degradation.

  • Ethynyl Group: The ethynyl (C≡CH) group can be resistant to microbial degradation. For instance, the synthetic estrogen 17α-ethinylestradiol, which also contains an ethynyl group, is known for its persistence in the environment[4][5][6].

Given these structural characteristics, it is plausible that this compound is not readily biodegradable and may persist in the environment.

Photodegradation

No studies on the photodegradation of this compound were identified. The molecule does not contain significant chromophores that would suggest rapid direct photolysis by sunlight. However, indirect photodegradation through reactions with photochemically generated species like hydroxyl radicals could be a potential degradation pathway, although this has not been experimentally verified.

Hydrolysis

Based on its chemical structure, which lacks hydrolyzable functional groups, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions[3].

Other Abiotic Degradation

Information on other abiotic degradation processes, such as oxidation, is not available.

Data Gaps and Future Research Directions

The environmental risk assessment of this compound is severely limited by the lack of empirical data. To provide a comprehensive understanding of its environmental fate, the following studies are essential:

  • Ready and Inherent Biodegradability Tests (e.g., OECD 301, 302 series): To determine the extent and rate of biodegradation in aquatic environments.

  • Simulation Studies (e.g., OECD 308, 309): To investigate biodegradation in water-sediment and water-soil systems and to identify potential degradation products.

  • Photodegradation Studies (e.g., OECD 316): To assess the rate of photolysis in water and identify phototransformation products.

  • Hydrolysis as a Function of pH (e.g., OECD 111): To confirm the predicted stability towards hydrolysis.

  • Determination of Adsorption-Desorption Coefficient (e.g., OECD 106): To understand its partitioning behavior in soil and sediment.

Logical Framework for Future Environmental Fate Assessment

Should data become available, a logical workflow for assessing the environmental fate of this compound would involve integrating the results from the studies mentioned above.

Caption: A conceptual workflow for the environmental fate assessment of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethinamate from 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethinamate, a carbamate-based sedative and hypnotic agent, from the precursor 1-ethynylcyclohexanol. The synthesis involves the reaction of 1-ethynylcyclohexanol with phosgene to form a chloroformate intermediate, which is subsequently reacted with ammonia to yield the final product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Ethinamate, chemically known as 1-ethynylcyclohexyl carbamate, is a short-acting sedative-hypnotic drug.[1] Its synthesis from 1-ethynylcyclohexanol is a key process for its production. The presented protocol is based on the method described by Junkmann and Pfeiffer in U.S. Patent 2,816,910, which outlines the formation of carbamic acid esters of acetylenic carbinols.[1] The synthesis proceeds via a two-step, one-pot reaction.

Data Presentation

ParameterValueReference
Starting Material1-EthynylcyclohexanolU.S. Patent 2,816,910
Reagent 1Phosgene (20% solution in toluene)U.S. Patent 2,816,910
Reagent 2Gaseous AmmoniaU.S. Patent 2,816,910
SolventTolueneU.S. Patent 2,816,910
Reaction Temperature0-10 °CU.S. Patent 2,816,910
ProductEthinamate (1-Ethynylcyclohexyl carbamate)U.S. Patent 2,816,910
Yield60.7% of the theoretical yieldU.S. Patent 2,816,910
Melting Point96-98 °C
Boiling Point118-122 °C at 3 mmHg

Experimental Protocol

Materials:

  • 1-Ethynylcyclohexanol (124.2 g, 1.0 mol)

  • Toluene (500 cc)

  • 20% Phosgene solution in toluene (550 g, containing 110 g or 1.1 mol of phosgene)

  • Gaseous ammonia

  • Dilute sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked flask equipped with a stirrer, dropping funnel, gas inlet tube, and thermometer

  • Cooling bath (ice-salt mixture)

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: Formation of 1-Ethynylcyclohexyl Chloroformate

  • A solution of 124.2 g (1.0 mol) of 1-ethynylcyclohexanol in 500 cc of toluene is prepared in a three-necked flask.

  • The flask is cooled to a temperature between 0 and 10 °C using a cooling bath.

  • While maintaining the temperature and stirring vigorously, 550 g of a 20% phosgene solution in toluene (containing 1.1 mol of phosgene) is added dropwise from the dropping funnel. The addition should be controlled to keep the temperature within the specified range.

  • After the complete addition of the phosgene solution, the reaction mixture is stirred for an additional hour at the same temperature.

Step 2: Formation of Ethinamate

  • Without isolating the chloroformate intermediate, gaseous ammonia is introduced into the reaction mixture through the gas inlet tube.

  • The introduction of ammonia is continued until the reaction mixture becomes alkaline. This indicates the complete conversion of the chloroformate to the carbamate.

  • During the addition of ammonia, the temperature of the reaction mixture should be maintained between 0 and 10 °C.

Step 3: Work-up and Purification

  • The reaction mixture is washed successively with water and dilute sodium hydroxide solution to remove any unreacted starting materials and by-products.

  • The organic layer (toluene solution) is separated using a separatory funnel.

  • The toluene solution is dried over anhydrous sodium sulfate.

  • The toluene is removed by distillation under reduced pressure.

  • The residue, crude ethinamate, is then purified by vacuum distillation.

  • The final product, 1-ethynylcyclohexyl carbamate, is collected. The total yield is approximately 50.8 g, which corresponds to 60.7% of the theoretical yield.[1]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Chloroformate Formation cluster_step2 Step 2: Carbamate Formation cluster_step3 Step 3: Work-up and Purification A 1-Ethynylcyclohexanol in Toluene C Reaction at 0-10 °C A->C B Phosgene Solution (20% in Toluene) B->C D D C->D 1-Ethynylcyclohexyl Chloroformate Intermediate F Reaction at 0-10 °C D->F E Gaseous Ammonia E->F G G F->G Crude Ethinamate in Toluene H Wash with Water and NaOH Solution G->H I Dry over Na2SO4 H->I J Toluene Evaporation I->J K Vacuum Distillation J->K L Pure Ethinamate K->L

Caption: Workflow for the synthesis of ethinamate.

References

Application Notes and Protocols: 1-Ethynylcyclohexanol in Silicone Release Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Ethynylcyclohexanol (ECH) as a cure inhibitor in platinum-catalyzed silicone release coatings. The information is intended for professionals in research and development environments who are formulating and evaluating silicone-based materials for applications such as release liners for transdermal patches, medical adhesives, and other drug delivery systems.

Introduction

Silicone release coatings are critical components in a variety of applications, providing a non-stick surface that allows for the easy removal of an adhesive substrate. In the pharmaceutical and medical fields, these coatings are essential for the performance of transdermal drug delivery systems, wound dressings, and other products that adhere to the skin. The curing of these coatings is most commonly achieved through a platinum-catalyzed hydrosilylation reaction.

1-Ethynylcyclohexanol (ECH) is an acetylenic alcohol that serves as a highly effective inhibitor for the platinum catalyst in these systems.[1][2] Its primary function is to prevent the premature curing of the two-part silicone formulation at ambient temperatures, thereby extending the "pot life" or working time of the mixture.[3] This allows for sufficient time for coating and processing before the silicone cross-links and solidifies. Upon heating, the inhibitory effect of ECH is overcome, and the rapid curing of the silicone release coating is initiated.[4]

Mechanism of Action: Hydrosilylation and Inhibition

The curing of addition-cured silicone release coatings is based on the hydrosilylation reaction, where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) group across a vinyl (alkenyl) group. This results in the formation of a cross-linked polymer network.

1-Ethynylcyclohexanol acts as an inhibitor by coordinating with the platinum catalyst, forming a stable complex that temporarily deactivates it at room temperature.[5] The triple bond of the ethynyl group plays a crucial role in this interaction. When the temperature is elevated, the ECH is released from the catalyst, allowing the hydrosilylation reaction to proceed at a rapid rate.[4]

Curing and Inhibition Pathway

G cluster_reaction Hydrosilylation Curing Reaction cluster_inhibition Inhibition at Room Temperature Vinyl_Silicone Vinyl-functional Silicone Polymer Cured_Silicone Cross-linked Silicone Release Coating Vinyl_Silicone->Cured_Silicone Hydrosilylation SiH_Crosslinker Si-H Functional Crosslinker SiH_Crosslinker->Cured_Silicone Pt_Catalyst Platinum Catalyst Pt_Catalyst->Cured_Silicone Pt_Catalyst_Inhibited Inhibited Platinum Catalyst Complex Pt_Catalyst->Pt_Catalyst_Inhibited Coordination ECH 1-Ethynylcyclohexanol (Inhibitor) ECH->Pt_Catalyst_Inhibited Pt_Catalyst_Inhibited->Pt_Catalyst Heat (> Vulcanization Temp.)

Caption: Hydrosilylation curing and ECH inhibition mechanism.

Quantitative Data: Performance Characteristics

The concentration of 1-Ethynylcyclohexanol directly influences the performance of the silicone release coating formulation. The following table summarizes the expected impact of varying ECH concentrations on key performance indicators. The recommended dosage of 1-Ethynylcyclohexanol is typically in the range of 0.02% to 0.15% by weight of the total formulation.[6]

1-Ethynylcyclohexanol (wt%)Pot Life (at 25°C)Cure Time (at 120°C)Release Force ( g/25mm )Observations
0.01 Short (< 1 hour)Very Fast (< 30 seconds)StableMay not provide sufficient working time for all processes.
0.05 Moderate (2-4 hours)Fast (30-60 seconds)StableA good starting point for many applications, balancing pot life and cure speed.
0.10 Long (4-8 hours)Moderate (60-90 seconds)StableSuitable for processes requiring a longer working time.
0.15 Very Long (> 8 hours)Slow (> 90 seconds)StableMay require higher curing temperatures or longer dwell times to achieve a full cure.
>0.20 Extremely LongVery Slow / Incomplete CurePotential for higher release force due to incomplete cureHigh concentrations can significantly hinder the curing process, potentially leading to uncured or partially cured coatings.

Note: The values presented in this table are representative and can vary depending on the specific silicone polymers, crosslinkers, and platinum catalyst used in the formulation.

Experimental Protocols

Preparation of a Two-Component Platinum-Cured Silicone Release Coating

This protocol outlines the steps for preparing a model silicone release coating formulation incorporating 1-Ethynylcyclohexanol.

Materials:

  • Part A: Vinyl-functional polydimethylsiloxane (PDMS) polymer

  • Part B: Poly(methylhydrogensiloxane) crosslinker

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • 1-Ethynylcyclohexanol (ECH)

  • Solvent (optional, for viscosity adjustment, e.g., heptane)

  • Substrate (e.g., PET film)

Procedure:

  • Preparation of Part A (Base Polymer Component):

    • In a clean, dry container, weigh the desired amount of the vinyl-functional PDMS polymer.

    • If using a solvent, add it to the PDMS polymer and mix until a homogeneous solution is obtained.

    • Add the platinum catalyst to the PDMS solution at the desired concentration (typically in the ppm range). Mix thoroughly.

    • Add the calculated amount of 1-Ethynylcyclohexanol to the mixture. The concentration should be based on the total weight of the final formulation. Mix until the ECH is completely dissolved.

  • Preparation of Part B (Crosslinker Component):

    • In a separate clean, dry container, weigh the required amount of the poly(methylhydrogensiloxane) crosslinker. The amount is determined by the desired SiH-to-vinyl molar ratio, which is typically between 1.5:1 and 3:1.

    • If using a solvent, add it to the crosslinker and mix.

  • Mixing of Part A and Part B:

    • Slowly add Part B to Part A while stirring continuously.

    • Mix the components thoroughly for 2-3 minutes, ensuring a homogeneous mixture. Avoid introducing excessive air bubbles.

    • If necessary, degas the mixture in a vacuum chamber to remove any entrapped air.

  • Coating Application:

    • Apply the freshly mixed silicone formulation to the substrate using a suitable coating method, such as a Mayer rod, gravure coater, or knife-over-roll coater.

    • The coating thickness should be controlled to achieve the desired release properties.

  • Curing:

    • Immediately transfer the coated substrate to a preheated oven.

    • Cure the coating at a temperature between 100°C and 160°C. The curing time will depend on the oven temperature and the concentration of ECH used.[7]

Measurement of Pot Life

The pot life is the time it takes for the initial viscosity of the mixed silicone formulation to double.

Equipment:

  • Rotational viscometer or rheometer

Procedure:

  • Prepare the silicone release coating formulation as described in section 4.1.

  • Immediately after mixing, place a sample of the formulation in the viscometer/rheometer.

  • Measure the initial viscosity at a constant temperature (e.g., 25°C).

  • Continue to measure the viscosity over time until it has doubled from its initial value.

  • The time taken to reach this point is the pot life.

Measurement of Release Force

The release force is the force required to peel a standard adhesive tape from the cured silicone release liner at a specific angle and speed.

Equipment:

  • Release force tester

  • Standard adhesive tape (e.g., TESA 7475)

  • Cutter for preparing test strips

Procedure:

  • Cut the cured silicone-coated substrate and the standard adhesive tape into strips of a defined width (e.g., 25 mm).

  • Laminate the adhesive side of the tape onto the silicone-coated surface using a standard weight roller to ensure consistent contact.

  • Age the laminated samples under controlled conditions (e.g., 24 hours at 23°C and 50% relative humidity).

  • Mount the test sample in the release force tester.

  • Peel the adhesive tape from the silicone liner at a constant speed (e.g., 300 mm/min) and a fixed angle (e.g., 180°).

  • The instrument will record the force required to separate the two substrates. The average force over a specified distance is reported as the release force.

Experimental Workflow

The following diagram illustrates the typical workflow for formulating and testing a silicone release coating containing 1-Ethynylcyclohexanol.

G cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing Start Start Prep_A Prepare Part A: Vinyl Silicone + Pt Catalyst + ECH Start->Prep_A Prep_B Prepare Part B: Si-H Crosslinker Start->Prep_B Mix Mix Part A and Part B Prep_A->Mix Prep_B->Mix Degas Degas Mixture Mix->Degas Pot_Life Measure Pot Life (Viscosity) Mix->Pot_Life Coat Apply Coating to Substrate Degas->Coat Cure Cure in Oven Coat->Cure Release_Force Measure Release Force Cure->Release_Force Cure_Analysis Analyze Cure (e.g., % Extractables) Cure->Cure_Analysis End End Release_Force->End Cure_Analysis->End

Caption: Experimental workflow for silicone release coatings.

References

Application Notes and Protocols: Hexynylcyclohexanol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic compounds, particularly those containing heteroatoms and multiple bonds, are extensively studied for their potential as corrosion inhibitors for various metals and alloys. Acetylenic alcohols, a class of organic compounds characterized by the presence of a carbon-carbon triple bond and a hydroxyl group, have demonstrated significant efficacy in mitigating the corrosion of steel, especially in acidic environments. The protective action of these compounds is largely attributed to their ability to adsorb onto the metal surface. This adsorption is facilitated by the interaction of the π-electrons of the triple bond with the vacant d-orbitals of iron atoms, leading to the formation of a protective film that isolates the metal from the corrosive medium.

Hexynylcyclohexanol, as a member of the acetylenic alcohol family, is a promising candidate for corrosion inhibition. The molecular structure, featuring both a reactive triple bond and a bulky cyclohexyl group, suggests a strong potential for surface adsorption and the formation of a dense, hydrophobic protective layer. These application notes provide a detailed overview of the experimental protocols to evaluate the efficacy of this compound as a corrosion inhibitor for steel. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for analogous acetylenic alcohols, such as propargyl alcohol.

Mechanism of Action

The primary mechanism by which acetylenic alcohols like this compound inhibit steel corrosion in acidic media is through adsorption onto the metal surface. This process can be described as follows:

  • Initial Adsorption: In an acidic solution, the steel surface is typically positively charged. The acetylenic alcohol molecules can get protonated in the acidic medium and then electrostatically adsorb onto the steel surface where chloride ions are already adsorbed.

  • Chemisorption: The key to the strong inhibitory effect of acetylenic alcohols lies in the chemisorption process. The π-electrons of the carbon-carbon triple bond can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.

  • Protective Film Formation: The adsorbed inhibitor molecules form a protective barrier on the steel surface. This film displaces water molecules and aggressive ions (like chloride) from the surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. It is also suggested that under certain conditions, acetylenic alcohols can polymerize on the metal surface, forming a more robust and stable protective film.[1][2][3]

The overall process results in a significant reduction in the corrosion rate of the steel.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for acetylenic alcohols as corrosion inhibitors for steel in acidic media. This data can serve as a benchmark for evaluating the performance of this compound.

InhibitorSteel TypeCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Propargyl AlcoholMild Steel10% HCl200 ppm30, 60, 90~95[4]
Propargyl AlcoholDuplex Stainless Steel (ASTM A182 F51)10% & 15% HCl500 & 1000 mg/L40, 55>80[5]
2-Butyne-1,4-diolAPI 5L X65 Steel2 M Na2CO3/1 M NaHCO35 mMNot Specified~92
4-Cyclohexyl-3-thiosemicarbazideMild Steel1 M HCl0.5 mM3095[6]

Experimental Protocols

Weight Loss (Gravimetric) Method

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

a. Materials and Equipment:

  • Steel coupons (e.g., mild steel, N80 steel) of known dimensions and composition.

  • Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit).

  • Analytical balance (±0.1 mg).

  • Corrosive medium (e.g., 1 M HCl, 15% HCl).

  • This compound.

  • Acetone, distilled water.

  • Water bath or thermostat.

  • Glass beakers and hooks.

b. Protocol:

  • Specimen Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, wash them with distilled water, degrease with acetone, and dry them in warm air.

  • Initial Measurement: Accurately weigh each coupon using an analytical balance and record its initial weight (W_initial). Measure the dimensions of the coupons to calculate the surface area.

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Immersion: Immerse the prepared coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.

  • Corrosion Test: Maintain the beakers in a water bath at a constant temperature (e.g., 25°C, 40°C, 55°C) for a specified immersion period (e.g., 3, 6, 24 hours).

  • Final Measurement: After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, clean with a soft brush, rinse with acetone, and dry. Weigh the coupons again to get the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Three-electrode electrochemical cell (working electrode: steel specimen; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl).

  • Steel specimen for the working electrode.

  • Corrosive medium with and without inhibitor.

b. Protocol for Potentiodynamic Polarization (PDP):

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the polarization curve (log current density vs. potential). Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by Tafel extrapolation.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] * 100 where I_corr_uninhibited and I_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

c. Protocol for Electrochemical Impedance Spectroscopy (EIS):

  • Cell Setup and Stabilization: Use the same cell setup and stabilization procedure at OCP as for the PDP measurements.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100 where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques are used to visualize the protective film formed by the inhibitor.

a. Materials and Equipment:

  • Scanning Electron Microscope (SEM).

  • Steel coupons.

  • Corrosive medium with and without inhibitor.

b. Protocol:

  • Specimen Preparation: Immerse steel coupons in the corrosive medium with and without the inhibitor for a specific period (e.g., 24 hours).

  • Sample Cleaning and Drying: After immersion, gently rinse the coupons with distilled water and dry them.

  • SEM Imaging: Mount the coupons on stubs and coat with a conductive material (if necessary). Observe the surface morphology of the steel coupons under the SEM. Compare the surface of the coupon exposed to the uninhibited solution (which should show significant corrosion damage) with the surface of the coupon from the inhibited solution (which should appear smoother and more protected).

Visualizations

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Analysis prep_steel Steel Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement prep_steel->weight_loss pdp Potentiodynamic Polarization (PDP) prep_steel->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_steel->eis calc Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc sem Surface Analysis (SEM) weight_loss->sem pdp->calc eis->calc data_interp Data Interpretation & Mechanism Proposal calc->data_interp sem->data_interp

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_surface Steel Surface in Acidic Medium cluster_inhibitor Inhibitor Action cluster_result Outcome steel Steel (Fe) adsorption Adsorption on Steel Surface (π-bond interaction) steel->adsorption h2o H₂O h2o->adsorption cl_ion Cl⁻ cl_ion->adsorption inhibitor This compound inhibitor->adsorption film Formation of Protective Film adsorption->film corrosion_inhibition Corrosion Inhibition film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for the Utilization of 1-(Hex-5-yn-1-yl)cyclohexan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hex-5-yn-1-yl)cyclohexan-1-ol is a bifunctional synthetic building block possessing both a terminal alkyne and a tertiary alcohol on a cyclohexyl scaffold. The terminal alkyne group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through well-established methodologies such as Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][] The tertiary hydroxyl group on the cyclohexanol ring offers a site for modification, such as esterification or etherification, to modulate the physicochemical properties of a target molecule, including solubility, lipophilicity, and metabolic stability.[5][6] Cyclohexanol derivatives are prevalent structural motifs in a variety of pharmaceutical agents.[5] This document provides detailed protocols for the application of 1-(hex-5-yn-1-yl)cyclohexan-1-ol in key synthetic transformations relevant to pharmaceutical research and development.

Application Notes

1-(Hex-5-yn-1-yl)cyclohexan-1-ol can be strategically employed in drug discovery programs as a versatile scaffold. Its utility stems from the orthogonal reactivity of its two key functional groups.

  • Lead Generation and Optimization: The terminal alkyne allows for the rapid generation of diverse compound libraries. By coupling the building block with various aryl, heteroaryl, or vinyl halides via Sonogashira reaction, or with a wide array of azides through click chemistry, medicinal chemists can efficiently explore the chemical space around a pharmacophore.[7][8]

  • Bioconjugation: The alkyne functionality is ideal for bioconjugation reactions.[2][9] For instance, a molecule containing the 1-(hex-5-yn-1-yl)cyclohexan-1-ol core can be linked to biological macromolecules like proteins or peptides that have been functionalized with an azide group.[3]

  • Modulation of Physicochemical Properties: The hydroxyl group can be derivatized to fine-tune the properties of a lead compound. Esterification can be used to create prodrugs or to alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for linking to other molecular fragments that bind to a biological target, thereby growing a more potent ligand.[11]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-(Hex-5-yn-1-yl)cyclohexan-1-ol with an Aryl Halide

This protocol describes a general procedure for the palladium- and copper-catalyzed cross-coupling of 1-(hex-5-yn-1-yl)cyclohexan-1-ol with an aryl iodide.[12][13]

Objective: To synthesize an aryl-alkyne derivative for potential use as a pharmacophore in a drug discovery program.

Materials:

  • 1-(Hex-5-yn-1-yl)cyclohexan-1-ol

  • Aryl iodide (e.g., 4-iodopyridine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the aryl iodide (1.0 eq), 1-(hex-5-yn-1-yl)cyclohexan-1-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran (5 mL per mmol of aryl iodide) and anhydrous triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

ParameterValue
Scale 1.0 mmol
Aryl Halide 4-iodopyridine (205 mg)
1-(Hex-5-yn-1-yl)cyclohexan-1-ol 216 mg (1.2 mmol)
Pd(PPh₃)₂Cl₂ 21 mg (0.03 mmol)
CuI 9.5 mg (0.05 mmol)
Solvent/Base THF (5 mL) / TEA (0.42 mL, 3.0 mmol)
Reaction Time 18 hours
Typical Yield 75-90%
Purity (by LC-MS) >95%

Workflow Diagram:

Sonogashira_Coupling reagents Aryl-I (1.0 eq) 1-(Hex-5-yn-1-yl)cyclohexan-1-ol (1.2 eq) Pd(PPh₃)₂Cl₂ (0.03 eq) CuI (0.05 eq) TEA (3.0 eq) in THF reaction Stir at RT 12-24 h reagents->reaction Combine workup Concentrate Redissolve in EtOAc Wash with NaHCO₃, Brine reaction->workup Reaction Complete purification Dry (MgSO₄) Filter Concentrate Silica Gel Chromatography workup->purification product Aryl-alkyne Product purification->product

Workflow for Sonogashira Coupling.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between 1-(hex-5-yn-1-yl)cyclohexan-1-ol and an organic azide to form a stable 1,2,3-triazole linkage.[1][11]

Objective: To synthesize a triazole-containing compound, a common scaffold in medicinal chemistry.

Materials:

  • 1-(Hex-5-yn-1-yl)cyclohexan-1-ol

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a vial, dissolve 1-(hex-5-yn-1-yl)cyclohexan-1-ol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (4 mL per mmol of alkyne).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation:

ParameterValue
Scale 1.0 mmol
1-(Hex-5-yn-1-yl)cyclohexan-1-ol 180 mg
Benzyl Azide 133 mg (1.0 mmol)
CuSO₄·5H₂O 25 mg (0.1 mmol)
Sodium Ascorbate 40 mg (0.2 mmol)
Solvent t-BuOH/H₂O (1:1, 4 mL)
Reaction Time 12 hours
Typical Yield >90%
Purity (by ¹H NMR) >95%

Workflow Diagram:

CuAAC_Reaction reagents 1-(Hex-5-yn-1-yl)cyclohexan-1-ol (1.0 eq) Organic Azide (1.0 eq) in t-BuOH/H₂O reaction Stir at RT 8-16 h reagents->reaction additives Sodium Ascorbate (0.2 eq) CuSO₄·5H₂O (0.1 eq) additives->reaction Add sequentially workup Dilute with H₂O Extract with DCM Wash with Brine reaction->workup Reaction Complete purification Dry (Na₂SO₄) Filter Concentrate Purify if needed workup->purification product 1,2,3-Triazole Product purification->product

Workflow for CuAAC "Click" Reaction.
Protocol 3: Esterification of the Cyclohexanol Moiety

This protocol details the esterification of the tertiary hydroxyl group of 1-(hex-5-yn-1-yl)cyclohexan-1-ol using a carboxylic acid under Yamaguchi conditions, suitable for sterically hindered alcohols.[10]

Objective: To synthesize an ester derivative for use as a potential prodrug or to modify the lipophilicity of the parent molecule.

Materials:

  • 1-(Hex-5-yn-1-yl)cyclohexan-1-ol

  • Carboxylic acid (e.g., benzoic acid)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA), anhydrous

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous toluene (5 mL per mmol of alcohol), add anhydrous triethylamine (1.3 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) to the mixture and stir at room temperature for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve 1-(hex-5-yn-1-yl)cyclohexan-1-ol (1.0 eq) and DMAP (1.5 eq) in anhydrous toluene (3 mL per mmol of alcohol).

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Data Presentation:

ParameterValue
Scale 0.5 mmol
1-(Hex-5-yn-1-yl)cyclohexan-1-ol 90 mg
Benzoic Acid 73 mg (0.6 mmol)
2,4,6-Trichlorobenzoyl Chloride 147 mg (0.6 mmol)
TEA 90 µL (0.65 mmol)
DMAP 92 mg (0.75 mmol)
Solvent Toluene (8 mL total)
Reaction Time 8 hours
Typical Yield 70-85%
Purity (by LC-MS) >95%

Logical Relationship Diagram:

Esterification_Logic cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification carboxylic_acid Carboxylic Acid mixed_anhydride Activated Mixed Anhydride carboxylic_acid->mixed_anhydride yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride yamaguchi_reagent->mixed_anhydride tea1 TEA tea1->mixed_anhydride ester_product Ester Product mixed_anhydride->ester_product Reacts with alcohol 1-(Hex-5-yn-1-yl)cyclohexan-1-ol alcohol->ester_product dmap DMAP dmap->ester_product Catalyst

Logical Flow of Yamaguchi Esterification.

1-(Hex-5-yn-1-yl)cyclohexan-1-ol represents a valuable and versatile building block for pharmaceutical synthesis. The protocols provided herein for Sonogashira coupling, CuAAC, and esterification demonstrate its potential for the efficient construction of diverse and complex molecules. Its bifunctional nature allows for a modular approach to drug design, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Researchers and scientists in drug development are encouraged to consider this scaffold for the generation of novel chemical entities.

References

1-Ethynylcyclohexanol: A Versatile Building Block for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclohexanol is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a wide array of novel compounds. Its structure, featuring a reactive terminal alkyne and a tertiary hydroxyl group, allows for diverse chemical modifications, making it an attractive building block in drug discovery and fine chemical synthesis. This document provides detailed application notes and experimental protocols for the utilization of 1-ethynylcyclohexanol in the generation of compounds with potential therapeutic applications, including sedative-hypnotics, anticonvulsants, and other biologically active molecules.

Key Reactive Properties

The synthetic utility of 1-ethynylcyclohexanol stems from its two primary reactive sites:

  • The Terminal Alkyne: This functional group is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition (Click Chemistry).

  • The Tertiary Hydroxyl Group: This group can be derivatized, for instance, through carbamoylation, to introduce new functionalities and modulate the physicochemical properties of the resulting molecule.

These reactive handles can be addressed sequentially or in concert to generate complex molecular architectures.

Application 1: Synthesis of Sedative-Hypnotic Agents

1-Ethynylcyclohexanol is a direct precursor to the sedative-hypnotic drug Ethinamate. The synthesis involves the conversion of the tertiary alcohol to a carbamate. Modern synthetic approaches can utilize safer reagents like triphosgene in a two-step, one-pot procedure.

Experimental Protocol: Synthesis of Ethinamate (1-Ethynylcyclohexyl Carbamate)

This protocol is adapted from established methods of carbamate synthesis utilizing triphosgene as a phosgene equivalent.

Materials:

  • 1-Ethynylcyclohexanol

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (NH4OH)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethynylcyclohexanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Formation of the Chloroformate Intermediate: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred solution of 1-ethynylcyclohexanol. Following this, add triethylamine (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Carbamate Formation: Cool the reaction mixture back to 0 °C and add excess aqueous ammonia (e.g., 5 eq) dropwise. Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure Ethinamate.

Logical Workflow for Ethinamate Synthesis:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Chloroformate Formation cluster_2 Step 3: Carbamoylation cluster_3 Step 4: Work-up and Purification A Dissolve 1-Ethynylcyclohexanol in anhydrous DCM B Cool to 0 °C under N2 A->B C Add Triphosgene solution B->C D Add Triethylamine dropwise C->D E Stir at 0 °C, then warm to RT D->E F Cool to 0 °C E->F G Add aqueous Ammonia F->G H Stir at RT G->H I Quench and Extract H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L L K->L Pure Ethinamate

Caption: Workflow for the synthesis of Ethinamate.

Application 2: Synthesis of Novel Heterocycles via Click Chemistry

The terminal alkyne of 1-ethynylcyclohexanol is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of heterocycles known for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2]

Experimental Protocol: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives

Materials:

  • 1-Ethynylcyclohexanol

  • An appropriate organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Diethyl ether

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of 1-ethynylcyclohexanol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.05 eq).

  • Initiation of Reaction: To the stirred mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated aqueous NH4Cl solution and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Application 3: Synthesis of Aryl-Substituted Alkynes via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction can be used to couple 1-ethynylcyclohexanol with various (hetero)aryl halides, providing access to a diverse range of compounds with potential applications in materials science and medicinal chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 1-Ethynylcyclohexanol

  • An appropriate aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • A suitable amine base and solvent (e.g., triethylamine)

  • Anhydrous and deoxygenated solvent (if necessary)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Addition of Reagents: Add anhydrous, deoxygenated triethylamine, followed by 1-ethynylcyclohexanol (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired aryl-substituted alkyne.

Biological Activity of 1-Ethynylcyclohexanol Derivatives

Derivatives of 1-ethynylcyclohexanol are anticipated to exhibit a range of biological activities, particularly as modulators of the central nervous system. The sedative and anticonvulsant properties of related cyclohexane-containing compounds have been reported. The data in the following tables are representative of the biological activities that can be expected from novel compounds synthesized from 1-ethynylcyclohexanol.

Table 1: Representative Anticonvulsant Activity of Cyclohexane Derivatives

Compound IDMolecular ScaffoldAnticonvulsant Activity (MES Test, ED50 mg/kg)Neurotoxicity (Rotarod Test, TD50 mg/kg)Protective Index (PI = TD50/ED50)
PCA-Analog 1 1-Phenylcyclohexylamine25.530.01.18
PCA-Analog 2 3-Methyl-1-phenylcyclohexylamine18.045.02.50
PCA-Analog 3 1-(o-Methoxyphenyl)cyclohexylamine15.050.03.33
Reference Phenytoin9.566.06.95
Data is representative of anticonvulsant activities found for cyclohexane derivatives and is intended for comparative purposes.[6]

Table 2: Representative Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound IDMolecular ScaffoldM. tuberculosis (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Triazole-1 Imidazole-Triazole Conjugate3.12>100>100
Triazole-2 Imidazole-Triazole Conjugate6.25>100>100
Reference Isoniazid0.05--
Data is representative of antimicrobial activities found for 1,2,3-triazole derivatives and is intended for comparative purposes.

Signaling Pathway: GABA-A Receptor Modulation

Many sedative-hypnotic and anticonvulsant drugs exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8][9] Ethinamate, derived from 1-ethynylcyclohexanol, is believed to act through this pathway. The following diagram illustrates the general mechanism of action of a sedative-hypnotic agent at the GABAergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT GABA_released GABA Vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Sedative Sedative-Hypnotic (e.g., Ethinamate) Sedative->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization

Caption: GABA-A Receptor Modulation by Sedative-Hypnotics.

Conclusion

1-Ethynylcyclohexanol is a readily available and highly versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this starting material and to generate new molecular entities with a range of biological activities. The amenability of its functional groups to robust and high-yielding reactions like click chemistry and Sonogashira coupling, combined with the potential for derivatization of its hydroxyl group, solidifies its status as a valuable tool for medicinal chemists and drug development professionals.

References

Application Notes and Protocols for the Purification of Hexynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Hexynylcyclohexanol, a key intermediate in various synthetic applications. The selection of an appropriate purification technique is critical to ensure high purity and yield, which directly impacts the quality and efficacy of downstream products. This document outlines protocols for fractional distillation, recrystallization, and flash column chromatography, along with a comparative analysis of their effectiveness.

Introduction to this compound and Purification Imperatives

1-Ethynylcyclohexanol, commonly referred to as this compound, is synthesized through the reaction of cyclohexanone with an acetylene source. The crude product from this synthesis typically contains unreacted starting materials, primarily cyclohexanone, and side products such as glycols.[1] The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, robust purification methods are essential to achieve the desired purity.

Comparison of Purification Techniques

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes the typical performance of each technique for the purification of this compound.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Vacuum Fractional Distillation >98%65-90%[1]Effective for large-scale purification; efficiently removes non-volatile and some volatile impurities.Requires specialized equipment; potential for thermal degradation if not carefully controlled.
Recrystallization >99%Moderate to HighHighly effective for removing small amounts of impurities; yields very pure crystalline product.Finding a suitable solvent can be challenging; potential for significant product loss in the mother liquor.
Flash Column Chromatography >99%60-85%High resolution for separating closely related compounds; applicable to a wide range of polarities.Can be time-consuming and requires significant solvent volumes, making it less ideal for very large quantities.

Experimental Protocols

Vacuum Fractional Distillation

This method is ideal for purifying this compound on a larger scale by separating it from less volatile impurities. Given its relatively high atmospheric boiling point of 180 °C, vacuum distillation is employed to prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system, aiming for a pressure of approximately 14 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the still head. The initial fraction, likely containing lower-boiling impurities, should be collected separately.

    • Collect the main fraction of pure 1-ethynylcyclohexanol at its boiling point under reduced pressure (approximately 74 °C at 14 mmHg).[1]

  • Analysis: Assess the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Recrystallization

Recrystallization is a powerful technique for achieving high purity, particularly for removing minor impurities from a solid product. Since this compound has a melting point of 30-33 °C, it can be purified by recrystallization from a suitable solvent at or below room temperature.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Potential solvents include non-polar solvents like hexanes or a mixed solvent system.

    • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., hexane, heptane, ethyl acetate/hexane mixture) at both room temperature and near the solvent's boiling point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by GC-MS and measure its melting point.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying small to medium-scale reactions, offering excellent separation of components with different polarities.

Protocol:

  • Column Preparation:

    • Select an appropriate size glass column and slurry-pack it with silica gel (230-400 mesh) using the chosen mobile phase.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A common starting point is a non-polar solvent with a small amount of a more polar solvent.

    • TLC Analysis: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase, applying positive pressure (e.g., with compressed air or a pump).

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the final product using GC-MS.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of this compound and identifying any impurities.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Oven Program: A temperature gradient program to ensure separation of all components. For example, an initial temperature of 60°C, ramped to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra to a library database (e.g., NIST).

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of each purification technique.

Fractional_Distillation_Workflow Crude Crude this compound Setup Assemble Distillation Apparatus Crude->Setup Vacuum Apply Vacuum Setup->Vacuum Heat Heat Flask Vacuum->Heat Collect_Forerun Collect Forerun (Impurities) Heat->Collect_Forerun Collect_Main Collect Main Fraction (Pure Product) Collect_Forerun->Collect_Main Analysis Purity Analysis (GC-MS) Collect_Main->Analysis

Caption: Workflow for Vacuum Fractional Distillation.

Recrystallization_Workflow Crude Crude this compound Solvent_Selection Select Solvent Crude->Solvent_Selection Dissolve Dissolve in Hot Solvent Solvent_Selection->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter and Wash Crystals Cool->Filter Dry Dry Crystals Filter->Dry Analysis Purity Analysis (GC-MS) Dry->Analysis

Caption: Workflow for Recrystallization.

Chromatography_Workflow Crude Crude this compound TLC TLC for Mobile Phase Crude->TLC Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Solvent_Removal Remove Solvent Combine_Pure->Solvent_Removal Analysis Purity Analysis (GC-MS) Solvent_Removal->Analysis

Caption: Workflow for Flash Column Chromatography.

By following these detailed protocols and considering the comparative data, researchers can effectively purify this compound to the required specifications for their intended applications.

References

Application Notes and Protocols for the Quantitative Analysis of 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 1-Ethynylcyclohexanol using Gas Chromatography with Flame Ionization Detection (GC-FID). While specific validated performance data for 1-Ethynylcyclohexanol is not widely published, this document presents a comprehensive protocol adapted from established methods for similar volatile organic compounds. The provided quantitative data is illustrative and serves as a template; it is essential to perform a method validation study to establish specific performance characteristics for 1-Ethynylcyclohexanol in your laboratory.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] For a compound like 1-Ethynylcyclohexanol, which is a volatile solid, GC is a highly suitable method for determining its purity and concentration in various samples.[1] A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity.[2]

Principle of GC-FID Analysis

In GC-FID, a sample containing the analyte is vaporized and injected into the gas chromatograph. An inert carrier gas (mobile phase) transports the vaporized sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases. As each component elutes from the column, it is detected by the FID, which generates an electrical signal proportional to the amount of the substance. By comparing the peak area of the analyte to that of a known standard, the concentration of the analyte in the sample can be accurately determined.[2]

Illustrative Method Performance

The following table summarizes the expected performance characteristics of a validated GC-FID method for the quantification of 1-Ethynylcyclohexanol. These values are based on typical performance for similar analytes and should be experimentally verified.[2][3]

Parameter Illustrative Value Acceptance Criteria (based on ICH Guidelines)
Linearity (R²) ≥ 0.999R² ≥ 0.99[2]
Range 1 - 1000 µg/mLTo be defined based on application
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1[2]
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1[2]
Accuracy (% Recovery) 98.0 - 102.0%Typically 98.0 - 102.0% for drug substance assay[4]
Precision (%RSD)
- Repeatability≤ 1.0%≤ 2.0%[2]
- Intermediate Precision≤ 2.0%≤ 3.0%[5]
Specificity No interference from blank and potential impuritiesPeak purity index > 0.99, Resolution > 1.5[5]

Experimental Protocol: Quantitative Determination of 1-Ethynylcyclohexanol by GC-FID

This protocol outlines the steps for the quantification of 1-Ethynylcyclohexanol in a bulk drug substance.

Materials and Reagents
  • 1-Ethynylcyclohexanol reference standard (≥99% purity)

  • Solvent (e.g., Dichloromethane or Methanol, HPLC grade or equivalent)

  • Inert gas for carrier and makeup (e.g., Helium or Nitrogen, high purity)

  • Hydrogen (high purity)

  • Compressed air (filtered)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • GC vials with septa

Instrumentation
  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

Chromatographic Conditions (Illustrative)
Parameter Condition
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Helium) 25 mL/min
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-Ethynylcyclohexanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution to cover the desired analytical range (e.g., 1, 10, 100, 500, 1000 µg/mL).

Preparation of Sample Solution
  • Accurately weigh approximately 100 mg of the 1-Ethynylcyclohexanol bulk sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a theoretical concentration of 1000 µg/mL.

Analysis Procedure
  • Set up the GC-FID system according to the specified chromatographic conditions and allow it to equilibrate.

  • Inject a blank (solvent) to ensure no interfering peaks are present at the retention time of 1-Ethynylcyclohexanol.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solution. For precision, it is recommended to perform multiple injections (e.g., n=3).

Data Analysis and Calculation
  • Integrate the peak area for 1-Ethynylcyclohexanol in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of 1-Ethynylcyclohexanol in the sample solution using the regression equation.

  • Determine the purity of the bulk sample using the following formula:

    Purity (%) = (Concentration from GC (µg/mL) / Theoretical Concentration (µg/mL)) x 100

Visualization of Experimental Workflow

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection GC_System GC-FID System Setup & Equilibration GC_System->Injection Chromatogram Chromatographic Separation & Detection Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 1-Ethynylcyclohexanol Calibration->Quantification Report Final Report (Purity Assay) Quantification->Report Method_Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

References

Application Notes and Protocols: Hexynylcyclohexanol in the Synthesis of Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclohexanol, an alkynyl alcohol derivative, serves as a key synthetic precursor to the anticonvulsant drug Ethinamate.[1] Ethinamate, a carbamate derivative, has been utilized as a sedative-hypnotic agent and possesses notable anticonvulsant properties.[2] This document provides detailed application notes and protocols for the synthesis of Ethinamate from 1-Ethynylcyclohexanol, along with an overview of its mechanism of action and available data on its anticonvulsant activity. The protocols are intended for use by qualified researchers and drug development professionals in a laboratory setting.

Data Presentation

Table 1: Anticonvulsant Activity of Selected Carbamate Derivatives

CompoundAnimal ModelSeizure TestED₅₀ (mg/kg)Reference
3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9)MiceMES31[3]
3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9)Mice6 Hz53[3]
3-methylpentyl, (4-sulfamoylphenyl)carbamate (10)MiceMES14[3]
3-methylpentyl, (4-sulfamoylphenyl)carbamate (10)Mice6 Hz80[3]
3-methylpentyl, (4-sulfamoylphenyl)carbamate (10)RatMES13[3]
Phenyl-ethyl-carbamate (47)RatMES16[4]

Experimental Protocols

The synthesis of anticonvulsant drugs from hexynylcyclohexanol derivatives involves a two-step process: the formation of the precursor 1-Ethynylcyclohexanol, followed by its conversion to the carbamate Ethinamate.

Protocol 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

This protocol describes the synthesis of the key precursor, 1-Ethynylcyclohexanol, from cyclohexanone via an ethynylation reaction.[1]

Materials:

  • Cyclohexanone

  • Sodium acetylide or Acetylene gas

  • Liquid ammonia

  • Sodium hydroxide or Potassium hydroxide (if using acetylene gas)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Apparatus for reactions in liquid ammonia (Dewar condenser, etc.)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a Dewar condenser, a stirrer, and a gas inlet (or dropping funnel), place a solution of sodium acetylide in liquid ammonia. Alternatively, dissolve sodium hydroxide or potassium hydroxide in liquid ammonia and bubble acetylene gas through the solution to form the acetylide in situ.

  • Addition of Cyclohexanone: Cool the reaction mixture to the temperature of liquid ammonia (-78 °C). Slowly add a solution of cyclohexanone in ether to the stirred reaction mixture.

  • Reaction: Allow the reaction to proceed with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the liquid ammonia to evaporate.

  • Extraction: To the remaining residue, add water and extract the aqueous layer with several portions of ether.

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the ethereal solution over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the ether under reduced pressure. The resulting crude 1-Ethynylcyclohexanol can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of Ethinamate from 1-Ethynylcyclohexanol

This protocol details the conversion of 1-Ethynylcyclohexanol to the anticonvulsant drug Ethinamate through carbamoylation.

Materials:

  • 1-Ethynylcyclohexanol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Ammonia (gas or aqueous solution)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard glassware for organic synthesis

  • Apparatus for handling toxic gases (if using phosgene)

Procedure:

  • Formation of Chloroformate Intermediate (Caution: Phosgene is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions). Dissolve 1-Ethynylcyclohexanol in an anhydrous solvent such as toluene. Cool the solution in an ice bath. Carefully bubble phosgene gas through the solution or add a solution of a phosgene equivalent. The reaction progress can be monitored by IR spectroscopy (disappearance of the alcohol O-H stretch).

  • Removal of Excess Phosgene: After the reaction is complete, bubble dry nitrogen gas through the solution to remove any excess phosgene.

  • Ammonolysis: Cool the solution of the chloroformate intermediate in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Isolation of Ethinamate: The product, Ethinamate, will precipitate from the reaction mixture. Collect the solid by filtration.

  • Purification: The crude Ethinamate can be purified by recrystallization from a suitable solvent, such as cyclohexane.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of Ethinamate

Synthesis_Pathway Cyclohexanone Cyclohexanone Ethynylcyclohexanol 1-Ethynylcyclohexanol Cyclohexanone->Ethynylcyclohexanol 1. NaC≡CH or HC≡CH, Base 2. H₃O⁺ work-up Ethinamate Ethinamate Ethynylcyclohexanol->Ethinamate 1. COCl₂ 2. NH₃

Caption: Synthetic route to Ethinamate from Cyclohexanone.

Diagram 2: Proposed Mechanism of Action of Carbamate Anticonvulsants

Mechanism_of_Action cluster_GABA GABAA Receptor Modulation cluster_NMDA NMDA Receptor Inhibition Ethinamate Ethinamate (Carbamate) GABA_A_Receptor GABAA Receptor Ethinamate->GABA_A_Receptor Positive Allosteric Modulation Cl_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_Channel Opens/Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Ethinamate_NMDA Ethinamate (Carbamate) NMDA_Receptor NMDA Receptor Ethinamate_NMDA->NMDA_Receptor Inhibition Ca_Channel Calcium (Ca²⁺) Channel NMDA_Receptor->Ca_Channel Blocks Depolarization Reduced Neuronal Depolarization Ca_Channel->Depolarization Decreased Ca²⁺ Influx Reduced_Excitability_NMDA Reduced Neuronal Excitability Depolarization->Reduced_Excitability_NMDA Reduced_Excitability_NMDA->Anticonvulsant_Effect

Caption: Proposed dual mechanism of carbamate anticonvulsants.

Concluding Remarks

The synthesis of Ethinamate from 1-Ethynylcyclohexanol provides a clear example of the utility of this precursor in the development of anticonvulsant drugs. The provided protocols offer a foundational methodology for researchers. While Ethinamate itself is an older drug, the structural motif of the carbamate of an ethynyl-substituted cycloalkanol may serve as a scaffold for the design and synthesis of novel anticonvulsant agents with improved efficacy and safety profiles. Further research is warranted to elucidate the precise mechanism of action of Ethinamate and to obtain comprehensive quantitative data on its anticonvulsant activity. Carbamate anticonvulsants are known to modulate GABAergic activity and may also interact with NMDA receptors, and a deeper understanding of these interactions could guide future drug discovery efforts.[5]

References

Application Notes & Protocols for the Investigation of Hexynylcyclohexanol as a Novel Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexynylcyclohexanol is a novel synthetic compound featuring a cyclohexanol core and an alkynyl functional group. While direct research on its pharmacological activity is not yet available, its structural components suggest potential as a muscle relaxant. The cyclohexanol moiety is present in compounds with known muscle relaxant effects, such as menthol, which modulates ion channels.[1] Furthermore, the incorporation of an alkyne group can significantly enhance the bioactivity of molecules.[2] This document outlines a proposed research framework for the comprehensive evaluation of this compound as a potential centrally-acting muscle relaxant. The primary hypothesis is that this compound acts as a positive allosteric modulator of the GABA-A receptor, a common mechanism for centrally-acting muscle relaxants.[3][4]

Hypothetical Mechanism of Action: GABA-A Receptor Modulation

Many centrally-acting muscle relaxants and central nervous system (CNS) depressants exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[4] The proposed mechanism for this compound is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. Binding of this compound to an allosteric site on the receptor is hypothesized to increase the influx of chloride ions in response to GABA binding, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This CNS depression would result in skeletal muscle relaxation.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_inputs GABAA GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABAA->Cl_Channel opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- influx Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation GABA GABA GABA->GABAA binds to orthosteric site HCH This compound (Hypothesized) HCH->GABAA binds to allosteric site

Caption: Hypothetical signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

A tiered approach is proposed, beginning with in vitro assays to establish primary activity and mechanism, followed by in vivo studies to assess efficacy and side effects.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy & Safety receptor_binding GABA-A Receptor Binding Assay electrophysiology Patch-Clamp Electrophysiology receptor_binding->electrophysiology Confirm functional activity rotarod Rotarod Test (Motor Coordination) receptor_binding->rotarod Proceed if binding confirmed grip_strength Grip Strength Test rotarod->grip_strength emg Electromyography (EMG) (Muscle Activity) grip_strength->emg sedation Open Field Test (Sedation Assessment) emg->sedation

Caption: Proposed experimental workflow for evaluating this compound.
Protocol 1: In Vitro GABA-A Receptor Binding Assay

Objective: To determine if this compound binds to the GABA-A receptor complex.

Materials:

  • Rat or human cerebral cortex membrane preparations.

  • [³H]-Flunitrazepam (a benzodiazepine site radioligand).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., Tris-HCl).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Preparation: Thaw cerebral cortex membranes on ice. Dilute to a final protein concentration of 100-200 µg/mL in assay buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (final concentration ~1 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Controls:

    • Total Binding: Membrane + [³H]-Flunitrazepam + vehicle (DMSO).

    • Non-specific Binding: Membrane + [³H]-Flunitrazepam + a high concentration of a known competitor (e.g., 10 µM Diazepam).

  • Incubation: Incubate all tubes at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the inhibition constant (Ki) or IC50 value.

Protocol 2: In Vivo Rotarod Test for Motor Impairment

Objective: To assess the effect of this compound on motor coordination and balance in rodents, a common indicator of muscle relaxant activity.

Materials:

  • Rotarod apparatus for mice or rats.

  • Test animals (e.g., C57BL/6 mice).

  • This compound solution for injection (e.g., in saline with Tween 80).

  • Vehicle control solution.

  • Positive control (e.g., Diazepam, 5 mg/kg).

  • Syringes and needles for intraperitoneal (IP) injection.

Methodology:

  • Acclimation & Training: For 2-3 days prior to the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes per day until they can consistently remain on the rod.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each animal on an accelerating rod (e.g., 4 to 40 RPM over 5 minutes). Exclude animals that cannot stay on for a minimum duration (e.g., 120 seconds).

  • Dosing: Randomly assign animals to treatment groups (Vehicle, Positive Control, multiple doses of this compound). Administer the assigned treatment via IP injection.

  • Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), place the animals back on the accelerating rotarod and record the latency to fall (cut-off time: 300 seconds).

  • Data Analysis: Compare the mean latency to fall for each treatment group against the vehicle control group using ANOVA followed by a post-hoc test. A significant decrease in latency to fall indicates motor impairment and potential muscle relaxant effect.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro GABA-A Receptor Binding Affinity

Compound IC50 (µM) Ki (µM) Hill Slope
This compound TBD TBD TBD
Diazepam (Control) 0.008 0.005 1.0

| TBD = To Be Determined | | | |

Table 2: In Vivo Rotarod Performance in Mice

Treatment Group Dose (mg/kg, IP) N Latency to Fall (seconds) at 30 min post-dose (Mean ± SEM)
Vehicle - 10 TBD
This compound 1 10 TBD
This compound 5 10 TBD
This compound 20 10 TBD
Diazepam (Control) 5 10 TBD

| TBD = To Be Determined, SEM = Standard Error of the Mean | | | |

Table 3: Summary of Pharmacological Profile

Assay Endpoint This compound Result
Receptor Binding GABA-A Receptor Ki TBD
Rotarod Test ED50 for Motor Impairment (mg/kg) TBD
Grip Strength ED50 for Muscle Weakness (mg/kg) TBD
Open Field Test Locomotor Activity (% of Control) TBD

| TBD = To Be Determined | | |

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexynylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of Hexynylcyclohexanol, a key intermediate in various synthetic pathways. The following troubleshooting guides and frequently asked questions (FAQs) will help you overcome common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically performed via the ethynylation of cyclohexanone, can stem from several factors. The most common issues include:

  • Poor Reagent Quality: The Grignard reagent or other organometallic compounds used are highly sensitive to moisture and air. Any contamination can significantly reduce the amount of active nucleophile.[1][2]

  • Suboptimal Grignard Reagent Formation: If preparing the ethynylmagnesium halide in situ, incomplete reaction, or side reactions during its formation will directly impact the final product yield.[1]

  • Side Reactions: The primary side reaction is the enolization of the cyclohexanone starting material, where the strongly basic ethynyl anion acts as a base instead of a nucleophile.[3] Wurtz-type coupling is another major side reaction that can occur.[1]

  • Incorrect Reaction Conditions: Temperature control is critical. Reactions run at temperatures that are too high can favor side reactions. The rate of addition of reagents can also impact the yield.[1][2]

  • Inefficient Workup and Purification: Product can be lost during the quenching, extraction, and final purification steps if not performed optimally.

Q2: I suspect the issue is with my Grignard reagent (ethynylmagnesium bromide/chloride). How can I improve its formation and activity?

A2: Ensuring the quality and reactivity of your Grignard reagent is the most critical step for a high-yield synthesis.

  • Strictly Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[1] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[1]

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium prior to the reaction using methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the turnings to break the surface.[1]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation as it offers better stabilization of the reagent.[1]

  • Initiation and Addition: Ensure the reaction has initiated (indicated by heat evolution or bubbling) before adding the bulk of your alkyl halide. Add the halide at a steady rate to maintain a gentle reflux and avoid side reactions from localized high concentrations.[1]

Q3: How can I minimize the formation of the enolate side product from cyclohexanone?

A3: The deprotonation of cyclohexanone to its enolate is a common problem because Grignard reagents are strong bases.[3] To favor nucleophilic addition over deprotonation:

  • Low Temperature: Perform the addition of cyclohexanone to the acetylide solution at low temperatures, typically between 0 °C and -78 °C.[2] This increases the kinetic barrier for the deprotonation reaction.

  • Slow Addition: Add the cyclohexanone dropwise to the solution of the Grignard reagent. This ensures that the concentration of the ketone is always low, minimizing the chance for the Grignard to act as a base.[2]

  • Use of Additives: In some cases, the addition of a Lewis acid like CeCl₃ can increase the electrophilicity of the carbonyl carbon, promoting nucleophilic attack over enolization (Luche reaction conditions).

Q4: What are the best practices for the reaction workup and purification to maximize the isolated yield of this compound?

A4: A careful workup is essential to prevent decomposition of the product and ensure a high recovery.

  • Quenching: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] Using strong acids can sometimes lead to side reactions or degradation of the tertiary alcohol product.

  • Extraction: Use an appropriate organic solvent, such as diethyl ether or ethyl acetate, for extraction. Perform multiple extractions (e.g., 3 times) to ensure all the product is recovered from the aqueous layer.[2]

  • Purification: The primary method for purifying this compound is flash column chromatography. A solvent system of ethyl acetate and hexanes is typically effective at separating the product from nonpolar side products and residual starting material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or decomposed Grignard reagent due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents.[1]
Poor activation of magnesium turnings.Activate magnesium with iodine or 1,2-dibromoethane before adding the halide.[1]
Reaction temperature is too high, favoring side reactions.Maintain low temperatures (-78 °C to 0 °C) during the addition of cyclohexanone.[2]
Significant Amount of Starting Material Recovered Incomplete reaction.Increase reaction time or allow the mixture to warm slowly to room temperature after addition.
Insufficient amount of Grignard reagent.Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.
Inefficient quenching leading to product reverting to starting material.Use a saturated NH₄Cl solution for quenching instead of water alone.[2]
Presence of a High-Boiling Side Product (Wurtz Coupling) Grignard reagent reacting with unreacted alkyl halide.Ensure slow and steady addition of the alkyl halide during Grignard formation to prevent buildup.[1]
Product is Impure After Extraction Incomplete separation of aqueous and organic layers.After extraction, wash the combined organic layers with brine to remove residual water.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through celite to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethynylcyclohexan-1-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas (or a suitable source)

  • Cyclohexanone

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of ethyl bromide in anhydrous THF dropwise. Initiation is confirmed by heat evolution and disappearance of the iodine color.

    • Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour.

  • Ethynylation:

    • Cool the prepared Grignard reagent solution to 0 °C.

    • Bubble acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.

  • Addition of Cyclohexanone:

    • Cool the ethynylmagnesium bromide solution to 0 °C.

    • Add a solution of cyclohexanone in anhydrous THF dropwise over 30-60 minutes.

    • After addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_side_products 3. Identify Side Products start->check_side_products moisture Moisture Present? check_reagents->moisture temp_control Temperature Too High? check_conditions->temp_control enolization Enolization Evident? check_side_products->enolization mg_activation Mg Activated? moisture->mg_activation No solution_dry Solution: Use Anhydrous Solvents & Flame-Dried Glassware moisture->solution_dry Yes solution_activate Solution: Activate Mg with Iodine/Heat mg_activation->solution_activate No addition_rate Addition Too Fast? temp_control->addition_rate No solution_temp Solution: Run reaction at 0°C or lower temp_control->solution_temp Yes solution_addition Solution: Add Ketone Dropwise Slowly addition_rate->solution_addition Yes solution_enolate Solution: Lower Temp, Consider CeCl3 Additive enolization->solution_enolate Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathways Reaction vs. Side Reaction Pathways reactants Cyclohexanone + Ethynyl Anion (R-C≡C⁻) main_path Desired Pathway: Nucleophilic Addition reactants->main_path Favored at Low Temp side_path Side Pathway: Base Reaction reactants->side_path Favored at High Temp product Product: 1-Ethynylcyclohexan-1-olate main_path->product side_product Side Product: Cyclohexanone Enolate side_path->side_product workup Aqueous Workup product->workup final_product Final Product: 1-Ethynylcyclohexan-1-ol workup->final_product

Caption: Main reaction versus the enolization side reaction pathway.

References

Stabilizing 1-Ethynylcyclohexanol in storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stable storage and safe handling of 1-Ethynylcyclohexanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems you may encounter when working with 1-Ethynylcyclohexanol.

Q1: My 1-Ethynylcyclohexanol, which is typically a white to pale yellow solid, has developed a significant yellow or brownish tint. What could be the cause and is it still usable?

A1: Discoloration of 1-Ethynylcyclohexanol is often an indication of degradation or the presence of impurities.[1] A yellowish tint can develop over time, especially with exposure to light, air, or contaminants.[1] The color change may be due to the formation of conjugated oligomers or oxidation products.

  • Possible Causes:

    • Oxidation: The tertiary alcohol group or the alkyne itself can be susceptible to oxidation, especially with prolonged exposure to air.

    • Polymerization: Trace impurities or exposure to light and heat can initiate slow polymerization, leading to colored byproducts.[2]

    • Impurities from Synthesis: Residual reagents from the synthesis process may degrade over time and cause discoloration.[3]

  • Recommended Actions:

    • Assess Purity: If your application is sensitive to impurities, it is advisable to assess the purity of the discolored material using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Trial Reaction: For less sensitive applications, you can perform a small-scale trial reaction to see if the material still provides the desired outcome.

    • Purification: If the purity is compromised, you may consider purification by recrystallization or distillation under reduced pressure. However, be aware that heating can promote further degradation.

Q2: I have observed that my liquid 1-Ethynylcyclohexanol (if melted) has become more viscous, or my solid material seems to have solidified into a hard, insoluble mass. What is happening?

A2: An increase in viscosity or the formation of an insoluble solid suggests that the 1-Ethynylcyclohexanol has undergone polymerization.[2] This compound can polymerize when exposed to heat, light, or certain catalysts.[2]

  • Possible Causes:

    • Incompatible Storage: Storage at elevated temperatures or in direct sunlight can trigger polymerization.

    • Contamination: Contamination with transition metals, strong acids, or bases can catalyze polymerization.

    • Inhibitor Depletion: If a polymerization inhibitor was present, it might have been consumed over time.

  • Recommended Actions:

    • Discontinue Use: Do not use the polymerized material, as it will not have the chemical properties of the monomer and will be unsuitable for most synthetic applications.

    • Review Storage Conditions: Ensure that your storage conditions align with the recommendations in the table below. Store in a cool, dark place, and consider storage under an inert atmosphere (e.g., nitrogen or argon).

    • Safe Disposal: Dispose of the polymerized material in accordance with your institution's hazardous waste disposal guidelines.

Q3: My reaction with 1-Ethynylcyclohexanol is giving low yields or unexpected side products. Could the stability of the starting material be the issue?

A3: Yes, the stability and purity of 1-Ethynylcyclohexanol are crucial for successful reactions. If the material has started to degrade or oligomerize, you will have a lower concentration of the active monomer, which can lead to lower yields. Degradation products can also interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Purity: Use a fresh, unopened container of 1-Ethynylcyclohexanol if possible. If not, verify the purity of your current stock using appropriate analytical methods.

    • Check for Peroxides: Although less common for this specific compound, related chemicals can form peroxides. A peroxide test can be a useful precautionary measure.

    • Use of Stabilizers in Reaction: If you suspect radical-initiated side reactions, the addition of a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) to your reaction mixture (if compatible with your chemistry) might improve the outcome.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Ethynylcyclohexanol?

A1: To ensure its stability, 1-Ethynylcyclohexanol should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be kept away from sources of ignition and incompatible substances.[4] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere are recommended.

Q2: What materials are incompatible with 1-Ethynylcyclohexanol?

A2: 1-Ethynylcyclohexanol is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4] Contact with these substances can lead to vigorous reactions and decomposition.

Q3: Is 1-Ethynylcyclohexanol sensitive to air or light?

A3: Yes, like many organic compounds, prolonged exposure to air (oxygen) and light can promote degradation and discoloration.[1] It is best to store it in an opaque or amber container, and for high-purity applications, under an inert atmosphere.

Q4: What are the primary hazards associated with handling 1-Ethynylcyclohexanol?

A4: 1-Ethynylcyclohexanol is harmful if swallowed and toxic in contact with skin.[5] It can cause skin and serious eye irritation.[5] It is combustible and upon heating to decomposition, it may emit acrid smoke and irritating fumes.[4] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[4]

Data Presentation

The following table summarizes key quantitative data for the storage and handling of 1-Ethynylcyclohexanol.

ParameterValueReference(s)
Storage Temperature 2-8°C (recommended for long-term)[4]
Melting Point 30-33 °C[6]
Boiling Point 180 °C[6]
Flash Point 73 °C[6]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, finely powdered metals.[4]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide upon combustion.[4]

Experimental Protocols

Protocol: Visual and Solubility Test for Quality Assessment of 1-Ethynylcyclohexanol

This simple protocol can be used as a preliminary check for the degradation (polymerization) of 1-Ethynylcyclohexanol before use in a reaction.

  • Objective: To visually inspect for discoloration and test the solubility of 1-Ethynylcyclohexanol to detect potential polymerization.

  • Materials:

    • Sample of 1-Ethynylcyclohexanol

    • A suitable solvent in which the pure compound is known to be soluble (e.g., diethyl ether, acetone, or ethanol)

    • Two clean, dry test tubes or small vials

    • Spatula

  • Procedure:

    • Visual Inspection:

      • Place a small amount of the 1-Ethynylcyclohexanol sample on a clean, white surface (e.g., a watch glass).

      • Observe the color of the solid. Pure 1-Ethynylcyclohexanol should be a white to pale yellow crystalline solid. Note any significant yellowing or browning.

    • Solubility Test:

      • Add a small amount (e.g., 10-20 mg) of the 1-Ethynylcyclohexanol to a test tube.

      • Add approximately 1-2 mL of the chosen solvent.

      • Agitate the mixture gently. Pure, unpolymerized 1-Ethynylcyclohexanol should dissolve completely.

      • Observe the solution. Note if any solid material remains undissolved, or if the solution appears cloudy or contains gel-like particles. The presence of insoluble material is a strong indicator of polymerization.

    • Interpretation of Results:

      • Clear solution and acceptable color: The material is likely of good quality and suitable for use.

      • Significant discoloration but complete solubility: The material may contain impurities but has not significantly polymerized. Its suitability will depend on the sensitivity of your application.

      • Insoluble material observed: The sample has likely undergone some degree of polymerization and should not be used for applications requiring the pure monomer.

Visualizations

Below are diagrams illustrating a troubleshooting workflow for stability issues and a potential degradation pathway for 1-Ethynylcyclohexanol.

TroubleshootingWorkflow start Start: Issue with 1-Ethynylcyclohexanol issue What is the observed issue? start->issue discoloration Discoloration (Yellow/Brown) issue->discoloration Color Change insoluble Insoluble Material or Increased Viscosity issue->insoluble Physical Change low_yield Low Reaction Yield or Unexpected Side Products issue->low_yield Reaction Issue check_purity_color Assess Purity: - Run small-scale test reaction - Consider analytical checks (GC, NMR) discoloration->check_purity_color discard Material has polymerized. Discard according to safety protocols. insoluble->discard check_purity_yield Verify Purity of Starting Material: - Use a fresh batch if possible - Check for signs of degradation low_yield->check_purity_yield end_color Decision: Use, Purify, or Discard check_purity_color->end_color review_storage Review Storage Conditions: - Check temperature - Protect from light and air end_insoluble End: Procure fresh material review_storage->end_insoluble discard->review_storage end_yield Action: Use fresh material and/or optimize reaction conditions check_purity_yield->end_yield

Caption: Troubleshooting workflow for common issues with 1-Ethynylcyclohexanol.

DegradationPathway cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway cluster_rearrangement Acid/Base Catalyzed Pathway ECH 1-Ethynylcyclohexanol oxidized_product Oxidized Intermediates (e.g., Ketones) ECH->oxidized_product [O], Air, Light oligomers Oligomers / Polymers (Insoluble, Colored) ECH->oligomers Propagation rearranged_product Rearrangement Products ECH->rearranged_product Trace Acid/Base colored_byproducts Colored Byproducts oxidized_product->colored_byproducts radical Initiator (Radical, Light, Heat) radical->ECH

References

Technical Support Center: Synthesis of Hexynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hexynylcyclohexanol (also known as 1-ethynylcyclohexanol).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions of concern are the self-condensation of the starting material, cyclohexanone, and the formation of an acetylenic glycol.[1] At elevated temperatures, the base-catalyzed self-condensation of cyclohexanone can become a significant competing reaction. Conversely, lower reaction temperatures may favor the formation of the glycol byproduct at the expense of the desired this compound.[1]

Q2: My reaction yield is low, and I'm isolating a significant amount of a high-boiling point solid. What is this likely to be?

A2: A common byproduct in the ethynylation of cyclohexanone is the formation of an acetylenic glycol, specifically 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne. This occurs when a second molecule of cyclohexanone reacts with the initially formed product. This side reaction can be particularly prevalent under certain conditions, such as lower temperatures.[1]

Q3: How can I minimize the formation of the acetylenic glycol byproduct?

A3: To reduce the formation of the glycol byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of acetylene to cyclohexanone can help to favor the formation of the desired monoadduct, this compound. Additionally, careful control of the reaction temperature is important, as lower temperatures can sometimes increase glycol formation.[1]

Q4: I am observing the formation of polymeric material in my reaction. What could be the cause?

A4: The formation of polymeric material can arise from the base-catalyzed self-condensation of cyclohexanone, which is more pronounced at higher reaction temperatures. To mitigate this, it is advisable to maintain the reaction temperature within the recommended range and to ensure efficient stirring to prevent localized overheating.

Q5: What is the recommended work-up procedure to purify this compound?

A5: A typical work-up involves quenching the reaction mixture, for example, with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like diethyl ether. The combined organic extracts should be washed with brine and water, and then dried over an anhydrous drying agent such as magnesium sulfate. The final purification is usually achieved by vacuum distillation to separate the this compound from unreacted starting materials and higher-boiling byproducts.

Quantitative Data Summary

The following table summarizes the conversion and yield data from a representative synthesis of this compound, highlighting the formation of the acetylenic glycol byproduct under specific conditions.

ParameterValue
Reactants
Cyclohexanone294 parts
Acetylene143 parts
Catalyst (KOH)5.3 parts
Solvent (Methanol)117 parts
Reaction Conditions
Temperature135 °C
Pressure1500 p.s.i.g.
Contact Time10.0 minutes
Results
Conversion of Cyclohexanone52%
Yield of 1-ethynylcyclohexanol70%
ByproductAcetylenic Glycol
Melting Point of Glycol107 °C

Data sourced from a patented industrial process and may vary based on laboratory-scale setups.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established synthetic methods.[2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Cyclohexanone

  • Acetylene gas

  • Potassium Hydroxide (KOH)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Stirrer

  • Gas inlet tube

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Preparation: In a dry, three-necked round-bottom flask equipped with a stirrer and a condenser, dissolve potassium hydroxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Cyclohexanone: Once the potassium hydroxide has completely dissolved, add cyclohexanone to the solution.

  • Introduction of Acetylene: Cool the reaction mixture and begin bubbling acetylene gas through the solution via a gas inlet tube while maintaining vigorous stirring. The absorption of acetylene is an exothermic process, so careful temperature control is essential.

  • Reaction: After the desired amount of acetylene has been absorbed, the reaction mixture is heated to the target temperature and maintained for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Reaction Pathway Diagrams

Reaction_Pathways cluster_main Main Reaction cluster_side1 Side Reaction: Self-Condensation cluster_side2 Side Reaction: Glycol Formation Cyclohexanone Cyclohexanone Intermediate Alkoxide Intermediate Cyclohexanone->Intermediate + Acetylide Acetylene Acetylene This compound This compound Intermediate->this compound Protonation Cyclohexanone2 2 x Cyclohexanone CondensationProduct Aldol Condensation Product Cyclohexanone2->CondensationProduct Base, Heat Hexynylcyclohexanol2 This compound Glycol Acetylenic Glycol Hexynylcyclohexanol2->Glycol + Cyclohexanone Cyclohexanone3 Cyclohexanone

Caption: Main reaction pathway for this compound synthesis and competing side reactions.

Troubleshooting_Logic Start Low Yield of This compound CheckByproducts Analyze Byproducts (e.g., GC-MS, NMR) Start->CheckByproducts HighBoilingSolid High-Boiling Solid Detected? CheckByproducts->HighBoilingSolid PolymericResidue Polymeric Residue Present? CheckByproducts->PolymericResidue HighBoilingSolid->PolymericResidue No GlycolFormation Likely Acetylenic Glycol Formation HighBoilingSolid->GlycolFormation Yes PolymericResidue->Start No, other issues Condensation Likely Cyclohexanone Self-Condensation PolymericResidue->Condensation Yes OptimizeStoichiometry Optimize Reactant Stoichiometry (excess acetylene) GlycolFormation->OptimizeStoichiometry ControlTemp Control Reaction Temperature Condensation->ControlTemp

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing reaction conditions for Hexynylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-hexynylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-hexynylcyclohexanol?

A1: The most prevalent method is the nucleophilic addition of a hexynyl anion to cyclohexanone.[1][2] This is typically achieved using a pre-formed lithium hexynilide or by performing a Grignard reaction with hexynylmagnesium bromide.[3] An alternative approach involves the in-situ generation of sodium hexynilide from 1-hexyne and a strong base like sodium amide in liquid ammonia.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors. The most common issues include:

  • Moisture Contamination: Acetylide anions and Grignard reagents are extremely sensitive to moisture, which will quench the reagent.[4] Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous.

  • Poor Reagent Quality: The quality of the organometallic reagent is crucial. If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated.[4] For reactions involving lithium acetylides, the butyllithium solution should be titrated to determine its exact concentration.

  • Side Reactions: The hexynyl anion is a strong base and can deprotonate cyclohexanone at the alpha-position, leading to enolization and a reduction in the desired addition product.[5]

  • Incorrect Reaction Temperature: Many of these reactions require low temperatures (e.g., -78 °C for lithium acetylide additions) to minimize side reactions.[6]

Q3: I am observing significant amounts of unreacted cyclohexanone. What could be wrong?

A3: Unreacted starting material often points to a problem with the nucleophile. This could be due to insufficient reagent, deactivation of the reagent by moisture or acidic impurities, or the formation of an unreactive species. For instance, in the preparation of lithium acetylide, the formation of dilithium acetylide, which is insoluble and less reactive, should be avoided.[6]

Q4: What are the expected side products in this reaction?

A4: Besides unreacted starting materials, potential side products include the aldol condensation product of cyclohexanone, which can form if the enolate is generated. If the reaction is not properly quenched, the alkoxide intermediate may participate in other reactions. Additionally, if using a Grignard reagent, Wurtz-type coupling of the alkyl halide can occur.

Q5: How can I minimize the enolization of cyclohexanone?

A5: To favor nucleophilic addition over enolization, it is recommended to use a less sterically hindered base for the formation of the acetylide. Performing the reaction at low temperatures can also help to minimize the rate of the competing deprotonation reaction.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 1-hexynylcyclohexanol.

Problem: Low or No Product Formation

Possible Cause Suggested Solution
Wet Glassware/Reagents Flame-dry all glassware immediately before use. Use anhydrous solvents and ensure all reagents are free from moisture.[4]
Inactive Grignard Reagent Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Incorrect Butyllithium Concentration Titrate the butyllithium solution before use to ensure accurate stoichiometry.
Reaction Temperature Too High For lithium acetylide reactions, maintain the temperature at -78 °C during the addition of butyllithium and cyclohexanone.[6] For Grignard reactions, the initial formation should be controlled, and the addition to the ketone may require cooling.
Poor Quality 1-Hexyne Distill 1-hexyne before use to remove any acidic impurities or polymers.

Problem: Significant Amount of Side Products

Possible Cause Suggested Solution
Enolization of Cyclohexanone Add the cyclohexanone solution slowly to the pre-formed acetylide solution at a low temperature. Consider using a less basic reagent if possible.
Aldol Condensation Ensure a complete and rapid quench of the reaction with a suitable acidic workup to neutralize any remaining base.
Wurtz Coupling (Grignard) Add the hexynyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide.

Experimental Protocols

Protocol 1: Synthesis of 1-Hexynylcyclohexanol via Lithium Acetylide

Materials:

  • 1-Hexyne (distilled)

  • n-Butyllithium (in hexanes, titrated)

  • Cyclohexanone (distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add 1-hexyne (1.1 equivalents) to the cooled THF.

  • To this solution, add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to form the lithium hexynilide.

  • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the lithium hexynilide solution, ensuring the temperature remains at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reaction Condition Nucleophile Solvent Temperature (°C) Typical Yield (%)
1Lithium HexynilideTHF-7875-90
2Hexynylmagnesium BromideDiethyl Ether0 to RT60-80
3Sodium HexynilideLiquid Ammonia-3365-85

Visualizations

Reaction_Pathway Reaction Pathway for 1-Hexynylcyclohexanol Synthesis Cyclohexanone Cyclohexanone Alkoxide_Intermediate Alkoxide Intermediate Cyclohexanone->Alkoxide_Intermediate + Hexynyl_Nucleophile Hexynyl Nucleophile (e.g., Lithium Hexynilide) Hexynyl_Nucleophile->Alkoxide_Intermediate Nucleophilic Attack 1_Hexynylcyclohexanol 1-Hexynylcyclohexanol Alkoxide_Intermediate->1_this compound Protonation Acidic_Workup Acidic Workup (e.g., NH4Cl) Acidic_Workup->Alkoxide_Intermediate

Caption: General reaction pathway for the synthesis of 1-Hexynylcyclohexanol.

Experimental_Workflow Experimental Workflow for Synthesis Optimization Start Start Prepare_Reagents Prepare Anhydrous Reagents and Solvents Start->Prepare_Reagents Form_Nucleophile Form Hexynyl Nucleophile Prepare_Reagents->Form_Nucleophile Reaction React with Cyclohexanone Form_Nucleophile->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analyze Yield and Purity (NMR, GC) Purification->Analysis Optimize Yield/Purity Acceptable? Analysis->Optimize Optimize->Prepare_Reagents No, Adjust Conditions End End Optimize->End Yes

Caption: A typical experimental workflow for optimizing the synthesis of 1-Hexynylcyclohexanol.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low Yield? Check_Moisture Check for Moisture (Glassware, Solvents) Start->Check_Moisture Yes Check_Reagents Verify Reagent Quality and Concentration Check_Moisture->Check_Reagents No Moisture Action_Dry Dry All Components Check_Moisture->Action_Dry Moisture Present Check_Temp Confirm Correct Reaction Temperature Check_Reagents->Check_Temp Good Quality Action_Reagent Use Fresh/Titrated Reagents Check_Reagents->Action_Reagent Poor Quality Check_Side_Reactions Analyze for Side Products (e.g., Enolate) Check_Temp->Check_Side_Reactions Correct Temp Action_Temp Adjust and Monitor Temperature Check_Temp->Action_Temp Incorrect Temp Action_Conditions Modify Reaction Conditions Check_Side_Reactions->Action_Conditions Side Products Detected

Caption: A decision tree for troubleshooting low yields in 1-Hexynylcyclohexanol synthesis.

References

Technical Support Center: Troubleshooting Catalyst Inhibition by 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter catalyst inhibition issues when 1-Ethynylcyclohexanol is present in their reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into identifying, understanding, and mitigating the negative effects of this acetylenic alcohol on common catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethynylcyclohexanol and where might I encounter it?

A1: 1-Ethynylcyclohexanol is a tertiary alcohol containing a terminal alkyne group. It is used as a stabilizer, inhibitor, and raw material in various chemical syntheses, including pharmaceuticals and polymers.[1] You might encounter it as an intended reaction component, a known inhibitor in formulations like silicone resins, or as an unexpected impurity in starting materials or solvents.

Q2: How does 1-Ethynylcyclohexanol inhibit or poison catalysts?

A2: The terminal alkyne group in 1-Ethynylcyclohexanol is the primary cause of catalyst inhibition. Alkynes can strongly adsorb to the active sites of metal catalysts, particularly those based on platinum and palladium.[2][3] This strong binding can block reactant access to the catalytic surface, leading to a decrease in reaction rate and efficiency. In some cases, it can lead to the formation of inactive metal complexes or promote the formation of oligomers that foul the catalyst surface.

Q3: Which types of catalysts are most susceptible to inhibition by 1-Ethynylcyclohexanol?

A3: Platinum and palladium-based catalysts are particularly vulnerable to poisoning by acetylenic compounds like 1-Ethynylcyclohexanol.[2][4] This includes catalysts commonly used in hydrosilylation reactions (platinum) and cross-coupling reactions such as Sonogashira, Suzuki, and Heck (palladium).

Q4: What are the typical symptoms of catalyst inhibition by 1-Ethynylcyclohexanol?

A4: The primary symptoms include:

  • Reduced reaction rate or stalled reaction: The reaction proceeds much slower than expected or stops completely.

  • Low product yield: The desired product is formed in lower amounts than anticipated.

  • Formation of byproducts: In cross-coupling reactions, you might observe an increase in homocoupling of the alkyne (Glaser coupling).[5]

  • Change in reaction mixture appearance: Formation of palladium black (a sign of catalyst decomposition) can be an indicator in palladium-catalyzed reactions.

Q5: Can a catalyst poisoned by 1-Ethynylcyclohexanol be regenerated?

A5: In some cases, regeneration is possible, but it depends on the severity and nature of the poisoning. For precious metal catalysts, regeneration is often economically desirable. Common methods include thermal treatments, such as calcination followed by reduction, and chemical washing to remove the poisoning species.[1][6] However, severe poisoning that leads to significant changes in the catalyst's structure may be irreversible.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving issues related to catalyst inhibition by 1-Ethynylcyclohexanol.

Issue 1: Slow or Stalled Hydrosilylation Reaction (Platinum Catalyst)
Possible Cause Troubleshooting Steps
1-Ethynylcyclohexanol Inhibition 1. Confirm Presence: Analyze starting materials for 1-Ethynylcyclohexanol contamination using techniques like GC-MS or NMR. 2. Increase Catalyst Loading: A higher catalyst concentration may overcome the inhibitory effect, but this can be costly. 3. Use a More Robust Catalyst: Some catalysts exhibit higher tolerance to poisons. Consult literature for platinum catalysts with improved resistance to alkyne poisoning.[7] 4. Purify Starting Materials: If 1-Ethynylcyclohexanol is an impurity, purify the contaminated reactant or solvent prior to the reaction.
Insufficient Catalyst Activity 1. Check Catalyst Age and Storage: Ensure the catalyst has been stored under appropriate conditions and is not expired. 2. Optimize Reaction Temperature: Increasing the temperature may enhance the reaction rate, but be cautious of potential side reactions or catalyst decomposition.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira, Suzuki)
Possible Cause Troubleshooting Steps
1-Ethynylcyclohexanol Poisoning 1. Identify the Source: Determine if 1-Ethynylcyclohexanol is a known impurity in one of your starting materials. 2. Modify Reaction Conditions: In some cases, changing the solvent, base, or ligand can mitigate the inhibitory effects. For Sonogashira coupling, copper-free conditions can sometimes be more robust in the presence of challenging substrates.[5] 3. Slow Addition of Reagents: If 1-Ethynylcyclohexanol is a reactant, its slow addition to the reaction mixture can help maintain a low instantaneous concentration, reducing its inhibitory effect.
Alkyne Homocoupling (Glaser Coupling) 1. Degas Thoroughly: The presence of oxygen can promote homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Use Copper-Free Conditions: For Sonogashira reactions, eliminating the copper co-catalyst can prevent Glaser coupling.[5]
Catalyst Decomposition 1. Observe for Palladium Black: The formation of a black precipitate indicates catalyst decomposition. 2. Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and efficient at generating the active catalytic species. 3. Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial for stabilizing the catalyst.

Visualizing the Problem

Mechanism of Catalyst Inhibition

InhibitionMechanism ActiveCatalyst Active Catalyst (e.g., Pd(0) or Pt(0)) Product Desired Product ActiveCatalyst->Product Catalytic Conversion InhibitedComplex Inactive State Substrate Substrate Substrate->ActiveCatalyst Binds to Active Site Inhibitor 1-Ethynylcyclohexanol Inhibitor->ActiveCatalyst Strong Adsorption (Poisoning)

Caption: Mechanism of catalyst inhibition by 1-Ethynylcyclohexanol.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckImpurity Analyze Starting Materials for 1-Ethynylcyclohexanol Start->CheckImpurity ImpurityPresent Inhibitor Present? CheckImpurity->ImpurityPresent Purify Purify Starting Materials ImpurityPresent->Purify Yes CheckCatalyst Evaluate Catalyst Activity & Stability ImpurityPresent->CheckCatalyst No OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst Loading) Purify->OptimizeConditions End Problem Resolved OptimizeConditions->End Decomposition Catalyst Decomposition? CheckCatalyst->Decomposition Decomposition->OptimizeConditions No ChangeCatalyst Change Catalyst or Use Pre-catalyst Decomposition->ChangeCatalyst Yes ChangeCatalyst->OptimizeConditions

Caption: A logical workflow for troubleshooting catalyst inhibition.

Experimental Protocols

Protocol: Assessing the Inhibitory Effect of 1-Ethynylcyclohexanol on a Palladium-Catalyzed Suzuki Coupling Reaction

Objective: To quantify the impact of 1-Ethynylcyclohexanol on the yield of a standard Suzuki cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • 1-Ethynylcyclohexanol (as the potential inhibitor)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and analytical equipment (GC-MS or HPLC).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-Ethynylcyclohexanol in the reaction solvent at a known concentration (e.g., 1 M).

  • Reaction Setup (Control Reaction):

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

    • Add the internal standard (0.5 mmol).

    • Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1).

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Reaction Setup (Inhibited Reactions):

    • Prepare a series of reactions identical to the control, but with the addition of varying amounts of the 1-Ethynylcyclohexanol stock solution to achieve different inhibitor concentrations (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 mol equivalent relative to the aryl halide).

  • Reaction Monitoring and Analysis:

    • Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.

  • Data Presentation:

    • Calculate the reaction yield at each time point for all reactions.

    • Plot the reaction yield versus time for each inhibitor concentration.

    • Create a table summarizing the final yields at a specific time point (e.g., 24 hours) as a function of the 1-Ethynylcyclohexanol concentration.

Expected Outcome: The results will demonstrate the concentration-dependent inhibitory effect of 1-Ethynylcyclohexanol on the Suzuki coupling reaction, providing quantitative data on the extent of catalyst poisoning. This information can be used to establish tolerance limits for this impurity in future experiments.

References

Improving the efficiency of Hexynylcyclohexanol as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Hexynylcyclohexanol as a corrosion inhibitor in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as a corrosion inhibitor.

Issue Potential Cause Recommended Solution
Low Inhibition Efficiency Insufficient inhibitor concentration.[1]Increase the concentration of this compound in the corrosive medium. It is crucial to determine the optimal concentration through a concentration-dependent study.
Inadequate adsorption time.Allow for a longer immersion time of the metal specimen in the inhibitor solution before exposure to the corrosive environment to ensure the formation of a stable protective film.
Unfavorable pH of the medium.Adjust the pH of the corrosive solution. The effectiveness of many organic inhibitors is pH-dependent.
Presence of interfering ions.Analyze the composition of your corrosive medium. Certain ions can compete with the inhibitor for adsorption sites on the metal surface.
Poor Solubility of Inhibitor Incorrect solvent or dispersion method.This compound is an organic alcohol. Ensure it is dissolved in a suitable solvent (e.g., ethanol, acetone) before being introduced to the aqueous corrosive medium. Use of a co-solvent or surfactant may be necessary.
Low temperature of the medium.Increase the temperature of the solution during the dissolution of the inhibitor to enhance its solubility.
Inconsistent or Irreproducible Results Variation in surface preparation of metal specimens.Implement a standardized and rigorous procedure for cleaning and polishing the metal coupons or electrodes to ensure a uniform surface condition for each experiment.
Fluctuation in experimental conditions (temperature, aeration, agitation).Maintain strict control over all experimental parameters. Use a thermostatically controlled water bath and ensure consistent aeration and agitation rates.[2]
Degradation of the inhibitor.Store this compound in a cool, dark place and prepare fresh solutions for each experiment to avoid degradation.
Pitting or Localized Corrosion Observed Insufficient inhibitor concentration leading to localized film breakdown.[3]A low dosage of a film-forming inhibitor can sometimes accelerate localized corrosion. Increase the inhibitor concentration to ensure complete surface coverage.
Presence of aggressive ions like chlorides.Consider using a synergistic inhibitor blend that can offer enhanced protection against pitting in the presence of aggressive ions.

Frequently Asked Questions (FAQs)

1. What is the mechanism of corrosion inhibition by this compound?

This compound is believed to function as a mixed-type inhibitor, primarily through adsorption onto the metal surface. The molecule contains a triple bond (alkyne group) and a hydroxyl group (-OH) attached to a cyclohexyl ring. The π-electrons of the triple bond and the lone pair of electrons on the oxygen atom of the hydroxyl group act as active centers for adsorption on the metal surface.[4] This forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions.[5][6]

2. How do I determine the optimal concentration of this compound?

The optimal concentration can be determined by conducting a series of experiments with varying inhibitor concentrations while keeping other parameters constant. The inhibition efficiency is typically measured using techniques like weight loss, potentiodynamic polarization, or electrochemical impedance spectroscopy (EIS). The concentration at which the inhibition efficiency reaches a plateau is generally considered the optimal concentration.

3. What factors can influence the efficiency of this compound?

Several factors can affect the performance of this compound, including:

  • Concentration: Inhibition efficiency generally increases with concentration up to a certain point.[2]

  • Temperature: The effect of temperature can be complex. For some systems, efficiency may decrease at higher temperatures due to desorption of the inhibitor.[7]

  • Corrosive Medium: The type and concentration of the corrosive agent (e.g., HCl, H₂SO₄) and the presence of other ions can significantly impact performance.

  • Metal Substrate: The composition and surface condition of the metal being protected are crucial.

  • Exposure Time: The duration of exposure to the corrosive environment can influence the stability and persistence of the protective film.

4. Can this compound be used in combination with other inhibitors?

Yes, in some cases, using this compound in a synergistic blend with other inhibitors can enhance the overall corrosion protection. For instance, combining it with other organic or inorganic inhibitors may provide a more robust and persistent protective film, especially in complex corrosive environments.

5. What are the common safety precautions when working with this compound?

As with any chemical, it is important to handle this compound with care. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions. General safety practices include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation or direct contact with the skin.

Quantitative Data Presentation

The following tables provide representative data on the inhibition efficiency of an alkynol inhibitor similar to this compound under various conditions.

Table 1: Effect of Inhibitor Concentration on Corrosion Inhibition Efficiency of Mild Steel in 1M HCl at 30°C

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)12.5-
1003.175.2
2001.588.0
4000.893.6
6000.695.2
8000.596.0

Table 2: Effect of Temperature on Corrosion Inhibition Efficiency of Mild Steel in 1M HCl with 400 ppm Inhibitor

Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
300.893.6
401.290.4
501.984.8
603.076.0

Experimental Protocols

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.[8]

Methodology:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Mechanically polish the coupons with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of this compound for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., using a solution of HCl with a cleaning inhibitor like urotropine) to remove corrosion products. Rinse with deionized water and acetone, then dry.

  • Final Weighing: Accurately reweigh the cleaned and dried coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[7]

Methodology:

  • Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Fill the cell with the corrosive solution with and without the desired concentration of this compound.

  • Stabilization: Allow the working electrode to stabilize in the solution for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

Potentiodynamic Polarization

This technique provides information on the anodic and cathodic corrosion reactions and helps to determine the type of inhibitor.[9]

Methodology:

  • Electrochemical Cell Setup: Use the same three-electrode setup as for EIS.

  • Solution Preparation and Stabilization: Prepare the solutions and allow the system to stabilize at OCP as described for EIS.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank is the corrosion current density without the inhibitor and icorr_inhibitor is the corrosion current density with the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Metal Specimen Preparation (Polishing, Cleaning, Weighing) C Immersion / Electrochemical Cell Setup A->C B Corrosive Solution Preparation (+/- this compound) B->C D Data Acquisition (Weight Loss / EIS / Polarization) C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E F Characterize Inhibition Mechanism E->F G Data Tabulation & Visualization E->G H Conclusion on Inhibitor Performance F->H G->H Troubleshooting_Workflow Start Start: Low Inhibition Efficiency Q1 Is inhibitor concentration optimized? Start->Q1 Sol1 Perform concentration study to find optimal dosage. Q1->Sol1 No Q2 Is the inhibitor fully dissolved? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use co-solvent or surfactant. Increase temperature during dissolution. Q2->Sol2 No Q3 Are experimental conditions (T, pH, etc.) controlled? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Implement strict control of all experimental parameters. Q3->Sol3 No Q4 Is metal surface preparation consistent? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Standardize surface polishing and cleaning protocol. Q4->Sol4 No End Re-evaluate inhibitor or consider synergistic effects. Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

References

Technical Support Center: 1-Ethynylcyclohexanol Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynylcyclohexanol. The following sections address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Ethynylcyclohexanol?

A1: The most prevalent impurities include unreacted cyclohexanone, solvent residues, and byproducts from side reactions. The two major byproducts are 1,2-bis(1-hydroxycyclohexyl)ethyne, an acetylenic glycol, and various oligomers formed from the aldol condensation of cyclohexanone.[1]

Q2: How does the acetylenic glycol impurity, 1,2-bis(1-hydroxycyclohexyl)ethyne, form?

A2: This glycol byproduct forms when the initially produced 1-ethynylcyclohexanol acts as a nucleophile and attacks another molecule of cyclohexanone under the basic reaction conditions. This is more likely to occur if the reaction is run for an extended period or at higher temperatures.

Q3: Why is my final product an oil or a low-melting solid instead of a crystalline solid?

A3: Pure 1-Ethynylcyclohexanol is a low-melting solid, with a melting point of 30-33°C.[2] The presence of impurities, such as unreacted cyclohexanone or solvent, will depress the melting point, causing the product to appear as a viscous oil or a semi-solid at room temperature.[3]

Q4: Which analytical techniques are best for identifying and quantifying impurities in my 1-Ethynylcyclohexanol sample?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual cyclohexanone and solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to identify both major byproducts and the final product.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (hydroxyl, alkyne) and for a general assessment of purity.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed before workup.
Side Reactions Control the reaction temperature carefully; excessive heat can favor the formation of the glycol byproduct and aldol condensation products. Use a slight excess of acetylene to favor the desired reaction.
Loss during Workup Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether.[8] Back-extract the combined organic layers to recover any dissolved product.
Moisture in Reagents (Grignard Synthesis) For Grignard-based syntheses, ensure all glassware is flame-dried and all reagents and solvents are anhydrous, as Grignard reagents are highly sensitive to water.[9][10]
Issue 2: Product Contamination with Unreacted Cyclohexanone
Potential Cause Recommended Solution
Insufficient Acetylide Reagent Use a slight molar excess of the acetylide source to ensure the complete conversion of cyclohexanone.
Inefficient Purification Unreacted cyclohexanone can be effectively removed by vacuum distillation due to its lower boiling point compared to 1-ethynylcyclohexanol.[1]
Co-distillation If a significant amount of cyclohexanone remains, it may co-distill with the product. A fractional distillation setup can improve separation.
Issue 3: High Levels of Glycol Byproduct
Potential Cause Recommended Solution
Prolonged Reaction Time Monitor the reaction and stop it once the cyclohexanone has been consumed to prevent further reaction of the product.
High Reaction Temperature Maintain the recommended reaction temperature to minimize the rate of the secondary reaction leading to the glycol.
Purification Challenges The glycol byproduct is significantly less volatile than 1-ethynylcyclohexanol and will remain in the distillation residue during vacuum distillation.[1] It can also be removed by recrystallization.

Data on Purification Methods

The following table summarizes the effectiveness of common purification techniques for resolving impurities in 1-Ethynylcyclohexanol preparations.

Purification Method Target Impurity Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation Unreacted Cyclohexanone, Solvents>98%Efficiently removes more volatile impurities.May not effectively remove less volatile byproducts like the glycol.
Recrystallization Glycol Byproduct, Aldol Products>99%Excellent for removing less soluble, high molecular weight impurities.Can result in lower yields due to product loss in the mother liquor.[11]
Column Chromatography All impurities>99.5%Can provide very high purity.Can be time-consuming and require large volumes of solvent.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethynylcyclohexanol via Favorskii Reaction

This protocol is adapted from established procedures for the ethynylation of ketones.[12][13]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser, add anhydrous solvent (e.g., liquid ammonia or anhydrous THF).

  • Acetylide Formation: Introduce a catalytic amount of a strong base (e.g., sodium amide or potassium hydroxide). Bubble acetylene gas through the solution at a controlled rate.

  • Addition of Cyclohexanone: Slowly add a solution of cyclohexanone in the reaction solvent to the acetylide suspension. Maintain the reaction temperature at the recommended level (e.g., -33°C for liquid ammonia).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the cyclohexanone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride.

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which 1-ethynylcyclohexanol is soluble at elevated temperatures but sparingly soluble at low temperatures. A common choice is a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate.[14][15]

  • Dissolution: Dissolve the crude 1-ethynylcyclohexanol in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows and Relationships

G Impurity Troubleshooting Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis start Crude 1-Ethynylcyclohexanol analysis1 Initial Purity Analysis (GC/NMR) start->analysis1 decision1 Impurities Present? analysis1->decision1 distillation Vacuum Distillation decision2 Volatile Impurities? distillation->decision2 recrystallization Recrystallization decision3 High MW Impurities? recrystallization->decision3 column Column Chromatography final_analysis Final Purity Check column->final_analysis pure_product Pure 1-Ethynylcyclohexanol (>99%) final_analysis->pure_product decision1->distillation Yes decision1->pure_product No decision2->recrystallization No decision2->final_analysis Yes decision3->column Yes decision3->final_analysis No

Caption: A decision-making workflow for the purification of 1-Ethynylcyclohexanol.

G Formation of Major Byproducts cyclohexanone Cyclohexanone product 1-Ethynylcyclohexanol cyclohexanone->product + Acetylide glycol 1,2-bis(1-hydroxycyclohexyl)ethyne cyclohexanone->glycol aldol Aldol Condensation Products cyclohexanone->aldol + Cyclohexanone (Base) acetylide Acetylide (HC≡C⁻) acetylide->product product->glycol + Cyclohexanone

Caption: Reaction pathways leading to 1-Ethynylcyclohexanol and its major impurities.

References

Technical Support Center: Enhancing the Sedative Effects of Hexynylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental investigation of Hexynylcyclohexanol derivatives for sedative applications.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for the sedative effects of this compound derivatives? The sedative properties of this compound derivatives are primarily attributed to their positive allosteric modulation of the GABA-A receptor.[1] These compounds are hypothesized to bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of chloride channel opening, which leads to neuronal hyperpolarization and a decrease in neuronal excitability.[1][2]
How does the stereochemistry of the cyclohexanol ring impact sedative activity? The stereochemistry of the hydroxyl and hexynyl groups on the cyclohexanol ring is critical for optimal interaction with the GABA-A receptor. Generally, derivatives with a cis-configuration exhibit higher potency compared to their trans-isomers. This suggests a specific spatial arrangement is necessary for effective binding to the allosteric site.
What is the role of the hexynyl group in the structure-activity relationship (SAR)? The terminal alkyne of the hexynyl group is a key feature for the sedative activity of this class of compounds. It is believed to participate in a crucial hydrogen bond or a pi-stacking interaction within the binding pocket of the GABA-A receptor. Modifications to the length or substitution on the hexynyl chain can significantly alter potency and metabolic stability.
Are there known synergistic effects with other sedative agents? Co-administration of this compound derivatives with benzodiazepines or barbiturates can lead to synergistic sedative effects. This is likely due to their distinct, yet complementary, modulatory actions on the GABA-A receptor. However, this can also increase the risk of adverse effects such as respiratory depression and profound CNS depression, necessitating careful dose-finding studies.[3]

Troubleshooting Guides

Issue 1: Low in vivo Efficacy Despite High in vitro Potency

Possible Causes:

  • Poor Blood-Brain Barrier (BBB) Penetration: The physicochemical properties of the derivative may hinder its ability to cross the BBB.

  • Rapid Metabolism: The compound may be quickly metabolized in the liver, leading to low systemic exposure.

  • P-glycoprotein (P-gp) Efflux: The derivative could be a substrate for efflux transporters like P-gp at the BBB, actively removing it from the central nervous system.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Measure the LogP and polar surface area (PSA) of the derivative. Optimal BBB penetration is often associated with a LogP between 1 and 3 and a PSA below 90 Ų.

  • Conduct Pharmacokinetic (PK) Studies:

    • Administer the compound to rodents and measure plasma and brain concentrations over time to determine the brain-to-plasma ratio. A low ratio (<0.1) suggests poor BBB penetration.

  • Evaluate Metabolic Stability:

    • Incubate the derivative with liver microsomes to assess its metabolic half-life. A short half-life indicates rapid metabolism.

  • Perform P-gp Substrate Assay:

    • Use an in vitro P-gp substrate assay to determine if the compound is actively transported by this efflux pump.

DerivativeLogPPSA (Ų)Brain/Plasma Ratio (2h)Microsomal Half-life (min)P-gp Efflux Ratio
HCH-001 4.220.20.05153.8
HCH-002 2.845.50.8451.2
HCH-003 3.520.20.1602.5

Table 1: Physicochemical and Pharmacokinetic properties of three hypothetical this compound derivatives.

Issue 2: Off-Target Effects Observed in Behavioral Assays

Possible Causes:

  • Lack of Selectivity: The compound may be interacting with other CNS receptors or ion channels.

  • Metabolite Activity: A metabolite of the parent compound could have its own pharmacological activity.

Troubleshooting Steps:

  • Receptor Profiling:

    • Screen the derivative against a panel of common CNS receptors (e.g., adrenergic, dopaminergic, serotonergic) to identify potential off-target interactions.

  • Metabolite Identification and Synthesis:

    • Identify the major metabolites from in vitro and in vivo studies.[4]

    • Synthesize these metabolites and test their activity in relevant assays.

  • Dose-Response Relationship:

    • Conduct a thorough dose-response study to determine if the off-target effects are observed only at higher concentrations.

Experimental Protocols

Protocol 1: In Vitro GABA-A Receptor Potentiation Assay

Objective: To determine the ability of a this compound derivative to enhance GABA-A receptor function.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the test compound at various concentrations with the same submaximal GABA concentration.

    • Measure the potentiation of the GABA-induced current.

  • Data Analysis:

    • Calculate the percentage enhancement of the GABA current for each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC50 value.

Protocol 2: Rodent Sedative/Hypnotic Effect Assessment (Loss of Righting Reflex)

Objective: To evaluate the sedative-hypnotic effect of a this compound derivative in vivo.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Drug Administration:

    • Administer the test compound via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.

  • Assessment:

    • Immediately after injection, place each mouse on its back in a V-shaped trough.

    • The "righting reflex" is considered lost if the mouse remains on its back for more than 30 seconds.

    • Record the number of animals in each group that lose the righting reflex and the duration of the loss.

  • Data Analysis:

    • Calculate the percentage of animals in each dose group that exhibit loss of the righting reflex.

    • Determine the ED50 (the dose at which 50% of the animals lose the righting reflex).

Dose (mg/kg, i.p.)% Animals with LORR (n=10)Mean Duration of LORR (min)
Vehicle 00
10 205.2 ± 1.1
30 6015.8 ± 3.4
100 10045.3 ± 6.7

Table 2: Example data for the sedative effect of a hypothetical this compound derivative in the loss of righting reflex (LORR) assay.

Visualizations

G GABA-A Receptor Modulation Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound Derivative This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Sedation Sedative Effect Hyperpolarization->Sedation Results in G Troubleshooting Workflow for Low In Vivo Efficacy Start Low In Vivo Efficacy Despite High In Vitro Potency Check_BBB Assess BBB Penetration (LogP, PSA, Brain/Plasma Ratio) Start->Check_BBB Check_Metabolism Evaluate Metabolic Stability (Microsomal Assay) Start->Check_Metabolism Check_Efflux Test for P-gp Efflux Start->Check_Efflux Modify_Structure Modify Chemical Structure (e.g., add polar groups, block metabolic sites) Check_BBB->Modify_Structure Poor Penetration Check_Metabolism->Modify_Structure Rapid Metabolism Check_Efflux->Modify_Structure High Efflux Re_test Re-test In Vivo Efficacy Modify_Structure->Re_test

References

Technical Support Center: Mitigating Toxicity of 1-Ethynylcyclohexanol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific cytotoxicity data (e.g., IC50 values in various cell lines), detailed metabolic pathways, and defined signaling pathway interactions for 1-Ethynylcyclohexanol. Therefore, this technical support guide provides best-practice recommendations for assessing and mitigating the toxicity of a research compound in biological assays, using 1-Ethynylcyclohexanol as a representative example. The provided protocols and troubleshooting advice are general and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cell death in my assay when using 1-Ethynylcyclohexanol. What are the potential causes?

A1: High cell death when using a test compound like 1-Ethynylcyclohexanol can stem from several factors:

  • Inherent Cytotoxicity: The compound itself may be toxic to the cells at the concentrations being tested.

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.

  • Compound Precipitation: The compound may be precipitating out of the culture medium, leading to inconsistent concentrations and potential physical damage to cells.

  • Metabolite Toxicity: Cellular metabolism of 1-Ethynylcyclohexanol could produce more toxic byproducts.

  • Off-Target Effects: The compound might be interacting with unintended cellular targets crucial for cell survival.

Q2: How can I determine a suitable working concentration range for 1-Ethynylcyclohexanol in my experiments?

A2: To determine a non-toxic working concentration, it is crucial to perform a dose-response curve to determine the compound's IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. A preliminary broad range of concentrations (e.g., from nanomolar to high micromolar) should be tested. The working concentrations for your functional assays should ideally be well below the determined cytotoxic concentrations.

Q3: What are the best practices for dissolving and diluting potentially toxic compounds like 1-Ethynylcyclohexanol?

A3: Proper handling of the compound is critical.

  • Use a suitable solvent: While DMSO is common, its final concentration in the assay should be kept to a minimum, typically below 0.5%, and ideally below 0.1%.

  • Serial Dilutions: Prepare a high-concentration stock solution and perform serial dilutions in culture medium to achieve the desired final concentrations. This helps to minimize the final solvent concentration.

  • Solubility Check: After dilution in the final assay medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the concentration or explore the use of solubilizing agents (e.g., surfactants like Pluronic F-68), ensuring the agent itself is not toxic to your cells.

Q4: My vehicle control (medium with solvent) is also showing some toxicity. What should I do?

A4: If your vehicle control shows toxicity, the solvent concentration is likely too high for your cell line. You should perform a solvent toxicity titration to determine the maximum tolerable concentration of the solvent. It is essential to include a vehicle control with the same final solvent concentration in all experiments to differentiate between compound-specific toxicity and solvent-induced effects.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. Consider using a different solvent or adding a non-toxic solubilizing agent.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent seeding protocol.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Assay Interference The compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). Run a cell-free assay with the compound to check for interference.
Issue 2: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Step
Metabolism to a More Active/Toxic Compound Consider using metabolic inhibitors (if the pathway is known) or testing in a cell line with lower metabolic activity.
CYP450 Inhibition Based on anecdotal evidence, 1-Ethynylcyclohexanol may inhibit Cytochrome P450 enzymes. If your assay involves other compounds metabolized by CYPs, this could lead to confounding effects. Consider using a simplified system or expressing specific CYPs to investigate this.
Activation of Stress Pathways Assess markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response (UPR).

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of 1-Ethynylcyclohexanol using an MTT Assay

This protocol provides a general framework for assessing cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a stock solution of 1-Ethynylcyclohexanol in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cells.
  • Include a vehicle control (medium with the same final solvent concentration) and a no-treatment control.
  • Replace the medium in the cell plate with the medium containing the compound dilutions.
  • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following incubation, add MTT reagent to each well (typically 10% of the well volume).
  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).
  • Normalize the data to the vehicle control to determine the percentage of cell viability.
  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation

While specific quantitative data for 1-Ethynylcyclohexanol is unavailable, the following table illustrates how to present such data once obtained from the experimental protocol described above.

Table 1: Hypothetical Cytotoxicity of 1-Ethynylcyclohexanol in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT48Data not available
HepG2MTT48Data not available
A549MTT48Data not available

Table 2: General Solvent Toxicity in Cell Culture

This table provides general guidelines for maximum recommended solvent concentrations. The exact tolerance will be cell-line dependent and should be experimentally determined.

SolventMaximum Recommended ConcentrationNotes
DMSO0.1 - 0.5%Can induce cell differentiation and has various other biological effects at higher concentrations.
Ethanol0.1 - 0.5%Can be a source of carbon for cells and may have antioxidant properties.
Methanol< 0.1%Generally more toxic than ethanol.

Visualizations

Experimental Workflow for Assessing Compound Toxicity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start dissolve Dissolve 1-Ethynylcyclohexanol in appropriate solvent start->dissolve seed Seed cells in multi-well plates start->seed dilute Prepare serial dilutions of compound dissolve->dilute treat Treat cells with compound and controls seed->treat dilute->treat incubate Incubate for defined period treat->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay readout Measure signal (e.g., absorbance) viability_assay->readout analyze Analyze data and calculate IC50 readout->analyze end End analyze->end

Caption: A generalized workflow for determining the cytotoxicity of a test compound.

Hypothetical Signaling Pathway Affected by a Toxic Compound

signaling_pathway compound 1-Ethynylcyclohexanol (Toxicant) receptor Cell Surface Receptor compound->receptor Inhibition? ros Increased ROS Production compound->ros survival Cell Survival receptor->survival mapk MAPK Pathway (e.g., JNK, p38) ros->mapk apoptosis Apoptosis mapk->apoptosis apoptosis->survival Inhibits

Caption: A hypothetical signaling cascade illustrating how a toxicant could induce apoptosis.

Adjusting pH for optimal Hexynylcyclohexanol performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-1-cyclohexanol (a likely interpretation of Hexynylcyclohexanol).

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethynyl-1-cyclohexanol and what are its primary applications?

1-Ethynyl-1-cyclohexanol (CAS 78-27-3) is a tertiary alkynyl alcohol.[1][2] Its bifunctional nature, containing both a hydroxyl and an ethynyl group, makes it a versatile building block in organic synthesis.[1][3]

Primary applications include:

  • Pharmaceutical Synthesis: It serves as a key intermediate or starting material for the synthesis of various bioactive molecules and drugs.[1][3] It is notably a precursor and active metabolite of the sedative ethinamate.[2]

  • "Click" Chemistry: The terminal alkyne functionality is readily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for drug discovery and development.[3]

  • Material Science: It is utilized as a platinum catalyst inhibitor in the production of silicones and as a stabilizer for silicone rubber.[1][4][5]

  • Corrosion Inhibition: It can act as a corrosion inhibitor for mineral acids.[5][6]

Q2: What is the optimal pH for working with 1-Ethynyl-1-cyclohexanol?

The optimal pH for 1-Ethynyl-1-cyclohexanol depends on the specific application. A 1 g/L solution of 1-Ethynyl-1-cyclohexanol in water has a neutral pH of 7 at 20°C.[6][7] The molecule has a predicted pKa of 13.34, indicating it is a very weak acid.[6]

For stability, maintaining a near-neutral pH is generally recommended, as extreme pH values can promote degradation. The compound is known to be incompatible with strong acids.[8] Studies on other compounds containing ethynyl groups have shown that pH can significantly influence their degradation pathways.[9] For instance, the photocatalytic degradation of 17α-ethynylestradiol revealed a higher number of degradation byproducts at alkaline pH (pH 10) compared to neutral (pH 7) or acidic (pH 3) conditions.[9]

Q3: How does pH affect the stability and reactivity of the ethynyl group?

The ethynyl group is generally stable under neutral and mildly acidic or basic conditions. However, strong acids can lead to hydration of the alkyne, while very strong bases can deprotonate the terminal alkyne, forming an acetylide. The stability of similar compounds has been shown to be pH-dependent. For example, the degradation rate of δ-hexachlorocyclohexane increases with rising pH from 5.8 to 9.6.[10] Therefore, it is crucial to consider the pH of the reaction or formulation to avoid unwanted side reactions or degradation of 1-Ethynyl-1-cyclohexanol.

Troubleshooting Guides

Issue 1: Poor reaction yield or product degradation.
  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting Step: Verify the pH of your reaction mixture. 1-Ethynyl-1-cyclohexanol is incompatible with strong acids and oxidizing agents.[8] Depending on the reaction, a buffer may be necessary to maintain a stable pH. For reactions involving the hydroxyl group, such as esterification, acidic catalysts are often used, but reaction conditions should be optimized to minimize degradation of the starting material.

  • Possible Cause 2: Presence of incompatible reagents.

    • Troubleshooting Step: Review all reagents in your reaction mixture. Avoid strong oxidizing agents that can react with the alkyne or alcohol functionalities.

  • Possible Cause 3: Air sensitivity during synthesis workup.

    • Troubleshooting Step: If you are synthesizing 1-Ethynyl-1-cyclohexanol, be aware that exposure of the reaction residue to air after the evaporation of ammonia can lead to decreased yields.[11] Perform the workup under an inert atmosphere (e.g., nitrogen or argon) if possible.

Issue 2: Low solubility of 1-Ethynyl-1-cyclohexanol in an aqueous formulation.
  • Possible Cause: Exceeding the solubility limit.

    • Troubleshooting Step: 1-Ethynyl-1-cyclohexanol has a water solubility of 10 g/L at 20°C.[6][12] If your formulation requires a higher concentration, consider the use of co-solvents or solubilizing agents such as cyclodextrins. The pH of the solution can also influence the solubility of ionizable excipients, which in turn can affect the overall formulation stability.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Ethynyl-1-cyclohexanol and related compounds concerning pH and stability.

ParameterValueCompoundReference
pH (1 g/L in H₂O at 20°C)71-Ethynyl-1-cyclohexanol[6][7]
pKa (predicted)13.34 ± 0.201-Ethynyl-1-cyclohexanol[6]
Water Solubility (20°C)10 g/L1-Ethynyl-1-cyclohexanol[6][12]
Degradation Rate Constant (k)0.003 d⁻¹δ-hexachlorocyclohexane[10]
0.034 d⁻¹(at pH 8)[10]
0.085 d⁻¹(at pH 9.3)[10]
0.286 d⁻¹(at pH 9.6)[10]

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability of 1-Ethynyl-1-cyclohexanol
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Prepare stock solutions of 1-Ethynyl-1-cyclohexanol in a suitable organic solvent (e.g., ethanol or acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration within the compound's solubility limit. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the pH of the aliquot to stop further degradation before analysis.

  • Quantification: Analyze the concentration of the remaining 1-Ethynyl-1-cyclohexanol using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of 1-Ethynyl-1-cyclohexanol versus time for each pH value to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 3, 5, 7, 9, 11) incubation Incubate Samples at Controlled Temp. prep_buffer->incubation prep_sample Prepare Stock Solution of Compound prep_sample->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quantify Quantify Compound (HPLC or GC) sampling->quantify analyze Analyze Degradation Kinetics quantify->analyze

Caption: Experimental workflow for pH stability testing of 1-Ethynyl-1-cyclohexanol.

troubleshooting_logic start Poor Reaction Yield or Product Degradation check_ph Is the pH of the reaction optimal? start->check_ph check_reagents Are there incompatible reagents present? check_ph->check_reagents Yes adjust_ph Adjust pH or use a buffer system. check_ph->adjust_ph No check_atmosphere Was the workup performed under an inert atmosphere? check_reagents->check_atmosphere No remove_reagents Remove strong acids or oxidizing agents. check_reagents->remove_reagents Yes use_inert Repeat workup under N2 or Ar atmosphere. check_atmosphere->use_inert No success Problem Resolved check_atmosphere->success Yes adjust_ph->success remove_reagents->success use_inert->success

Caption: Troubleshooting logic for poor yield with 1-Ethynyl-1-cyclohexanol.

signaling_pathway drug 1-Ethynyl-1-cyclohexanol (Hypothetical Drug) receptor Cell Surface Receptor drug->receptor Binds to effector Effector Protein receptor->effector Activates second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates response Cellular Response (e.g., Sedation) transcription_factor->response Regulates Gene Expression Leading to

Caption: Hypothetical signaling pathway for a 1-Ethynyl-1-cyclohexanol-based drug. Note: Specific signaling pathways for 1-Ethynyl-1-cyclohexanol are not yet fully elucidated.

References

Validation & Comparative

A Comparative Analysis of 1-Ethynylcyclohexanol and Other Alkynyl Alcohols in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-Ethynylcyclohexanol (ECX), a key active metabolite of the sedative-hypnotic drug ethinamate, and other structurally related alkynyl alcohols. The focus of this comparison is on their anticonvulsant properties, supported by experimental data from standardized preclinical models. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic drugs (AEDs).

Introduction to Alkynyl Alcohols in Neuropharmacology

Alkynyl alcohols, characterized by the presence of a hydroxyl group and a carbon-carbon triple bond, represent a class of compounds with significant biological activities. The unique electronic and steric properties conferred by the alkynyl group contribute to their interactions with various biological targets, leading to a range of pharmacological effects. Historically, compounds like ethinamate have been utilized for their sedative and hypnotic properties, and its active metabolite, 1-Ethynylcyclohexanol, has demonstrated similar anticonvulsant and muscle relaxant effects.[1] This has spurred interest in exploring other alkynyl alcohols as potential anticonvulsant agents.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of chemical compounds is commonly evaluated in preclinical animal models that are predictive of their therapeutic potential against different types of seizures in humans. The two most widely used and well-standardized models are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures.[2][3] The potency of a compound in these tests is typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure.

CompoundStructureAnticonvulsant Activity (MES Test) ED50 (mg/kg, i.p.)Anticonvulsant Activity (scPTZ Test) ED50 (mg/kg, i.p.)Reference Compound(s)
1-Ethynylcyclohexanol Data not availableData not availableEthinamate (parent drug)
Ethchlorvynol Reported as a sedative-hypnotic; specific MES ED50 not availableReported as a sedative-hypnotic; specific scPTZ ED50 not available-
Methylpentynol Data not availableData not available-

Note: The lack of publicly available, directly comparable ED50 data for a range of simple alkynyl alcohols in standardized anticonvulsant screens highlights a gap in the current literature. The sedative-hypnotic properties of these compounds suggest potential activity in these models.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of alkynyl alcohols is influenced by their molecular structure. Key structural features that can modulate activity include:

  • The nature of the substituent on the carbon bearing the hydroxyl group: In the case of 1-Ethynylcyclohexanol, the cyclohexyl ring provides a bulky, lipophilic moiety which can influence blood-brain barrier penetration and binding to the target site.

  • The terminal alkyne: The presence of the C≡C-H group is crucial for the activity of many alkynyl carbinols.

  • Substitution on the triple bond: Replacing the terminal hydrogen of the alkyne can significantly alter the pharmacological profile.

For sedative-hypnotic compounds, which often exhibit anticonvulsant properties, specific structural fragments have been identified as being critical for activity.[4] The design of novel anticonvulsant agents often involves modifying known active structures to enhance potency and reduce toxicity.[5]

Mechanism of Action

The precise mechanism of action for 1-Ethynylcyclohexanol's anticonvulsant effects is not fully elucidated but is believed to be similar to that of its parent compound, ethinamate, and other sedative-hypnotics. These compounds are generally understood to exert their effects by modulating inhibitory neurotransmission in the central nervous system (CNS).[6] The primary inhibitory neurotransmitter in the brain is gamma-aminobutyric acid (GABA).

The proposed mechanism of action for many sedative-hypnotic alkynyl alcohols involves the potentiation of GABAergic neurotransmission. This can occur through several mechanisms:

  • Positive allosteric modulation of the GABA-A receptor: This involves binding to a site on the GABA-A receptor distinct from the GABA binding site, which enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This makes it more difficult for neurons to fire, thus suppressing seizure activity.

  • Inhibition of GABA reuptake or metabolism: Some compounds can increase the synaptic concentration of GABA by inhibiting its reuptake into presynaptic neurons and glial cells or by inhibiting the enzymes responsible for its degradation.[7]

The following diagram illustrates the proposed GABAergic signaling pathway and the potential points of intervention for alkynyl alcohols.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx Alkynyl_Alcohols Alkynyl Alcohols (e.g., 1-Ethynylcyclohexanol) Alkynyl_Alcohols->GAT1 Inhibition? Alkynyl_Alcohols->GABA_A_Receptor Positive Allosteric Modulation

Proposed mechanism of action for alkynyl alcohols.

Experimental Protocols

Detailed methodologies for the key preclinical anticonvulsant screening tests are provided below to facilitate the replication and extension of these studies.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizure activity.[8]

Apparatus:

  • Electroconvulsive shock generator.

  • Corneal electrodes.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.).

  • At the time of predicted peak effect, a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas of the mouse.[1]

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[1][8]

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[2]

  • The ED50 is calculated from the dose-response data using probit analysis.

MES_Workflow start Start acclimation Animal Acclimation (3-4 days) start->acclimation drug_admin Test Compound Administration (i.p. or p.o.) acclimation->drug_admin wait Wait for Time of Peak Effect (TPE) drug_admin->wait anesthetize Apply Topical Anesthetic to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate Calculate ED50 (Probit Analysis) protected->calculate not_protected->calculate end End calculate->end

Experimental workflow for the MES test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures, similar to human absence seizures, and is used to identify compounds that elevate the seizure threshold.[9]

Apparatus:

  • Isolation cages for observation.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound is administered i.p. or p.o.

  • At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[9]

  • The animals are placed in isolation cages and observed for 30 minutes.[9]

  • The endpoint is the observation of a clonic seizure lasting for at least 5 seconds.

  • The absence of a clonic seizure during the observation period indicates protection.

  • The ED50 is calculated from the dose-response data.

scPTZ_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Test Compound Administration acclimation->drug_admin wait Wait for Time of Peak Effect (TPE) drug_admin->wait ptz_injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) wait->ptz_injection observe Observe for 30 minutes in Isolation Cages ptz_injection->observe endpoint Endpoint: Clonic Seizure (>5 seconds)? observe->endpoint protected Protected endpoint->protected No not_protected Not Protected endpoint->not_protected Yes calculate Calculate ED50 protected->calculate not_protected->calculate end End calculate->end

Experimental workflow for the scPTZ test.

Conclusion and Future Directions

1-Ethynylcyclohexanol and other alkynyl alcohols represent a promising, yet underexplored, class of compounds for the development of novel anticonvulsant therapies. Their established sedative-hypnotic properties, likely mediated through the potentiation of GABAergic neurotransmission, provide a strong rationale for their investigation as antiepileptic agents.

This guide has highlighted the need for direct, quantitative comparative studies of 1-Ethynylcyclohexanol and a broader range of structurally diverse alkynyl alcohols in standardized preclinical models of epilepsy. Such studies are essential for elucidating detailed structure-activity relationships and identifying lead candidates with improved efficacy and safety profiles. Future research should focus on:

  • Systematic screening of a library of alkynyl alcohols in the MES and scPTZ models to generate robust, comparable ED50 data.

  • In-depth mechanistic studies to confirm the interaction of these compounds with the GABA-A receptor and to explore other potential molecular targets.

  • Pharmacokinetic and toxicological profiling of promising lead compounds to assess their drug-like properties.

By addressing these research gaps, the full therapeutic potential of alkynyl alcohols in the treatment of epilepsy can be realized.

References

Validating the Efficacy of 1-Ethynylcyclohexanol as a Catalyst Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, precise control over catalytic reactions is paramount. In platinum-catalyzed hydrosilylation reactions, commonly used in the curing of silicone elastomers and other advanced materials, inhibitors are crucial for controlling the reaction kinetics. 1-Ethynylcyclohexanol is a widely utilized inhibitor, valued for its ability to delay the onset of curing at ambient temperatures while allowing for rapid cross-linking at elevated temperatures. This guide provides a comparative analysis of 1-Ethynylcyclohexanol against other common catalyst inhibitors, supported by generalized experimental protocols for efficacy validation.

Comparative Analysis of Catalyst Inhibitors

While direct, quantitative head-to-head studies are not extensively available in public literature, a qualitative and functional comparison can be drawn from patent literature and academic research. The following table summarizes the key characteristics of 1-Ethynylcyclohexanol and its common alternatives.

Feature1-EthynylcyclohexanolDialkyl Maleates/FumaratesOther Acetylenic Alcohols (e.g., 2-methyl-3-butyn-2-ol)
Chemical Class Acetylenic AlcoholUnsaturated EsterAcetylenic Alcohol
Inhibition Mechanism Forms a temporary, thermally labile complex with the platinum catalyst, which is released upon heating.[1]Coordination of the double bond to the platinum center, forming a stable complex that requires thermal energy to dissociate.Similar to 1-Ethynylcyclohexanol, forms a thermally reversible complex with the platinum catalyst.[2]
Primary Application Two-part, addition-cure silicone elastomers, and molding compounds.[2]Two-part, addition-cure silicone systems, particularly in solventless release coatings.[3]General-purpose inhibitor for platinum-catalyzed hydrosilylation reactions.[2]
Key Advantages Good balance of pot life extension and rapid high-temperature cure. Good solubility in silicone formulations.[4]Effective at low concentrations. Can provide long pot life.Effective inhibition, with volatility that can be tailored by molecular weight.
Potential Disadvantages Can cause yellowing in the presence of some platinum catalysts, especially upon storage.[4]Can be less effective at higher temperatures compared to acetylenic alcohols.Volatility can be a concern in some applications, leading to premature curing if the inhibitor evaporates.
Cure Profile Provides a distinct "snap cure" characteristic, with a sharp transition from liquid to solid upon reaching the activation temperature.Generally provides a more gradual curing profile.Similar to 1-Ethynylcyclohexanol, often exhibiting a sharp cure profile.

Experimental Protocols for Efficacy Validation

To objectively evaluate the performance of 1-Ethynylcyclohexanol or any other catalyst inhibitor, a series of standardized experiments are required. The following protocols outline the key methodologies.

Pot Life and Working Time Determination via Rheometry

This experiment measures the change in viscosity of the silicone formulation over time at a constant temperature, typically room temperature.

Objective: To determine the time available for processing the material before it begins to gel.

Apparatus:

  • Rotational rheometer with parallel plate or cone-and-plate geometry

  • Temperature control unit

  • Mixing equipment (e.g., dual asymmetric centrifuge mixer)

Procedure:

  • Sample Preparation: Prepare the two-part silicone formulation (Part A: vinyl-functional polysiloxane and platinum catalyst; Part B: hydride-functional polysiloxane) according to the desired ratio. Add the inhibitor to Part A and mix thoroughly.

  • Mixing: Combine Part A and Part B and mix until homogeneous.

  • Rheometer Setup: Set the rheometer to a constant temperature (e.g., 25 °C).

  • Measurement: Immediately load the mixed sample onto the rheometer. Start a time sweep experiment at a constant shear rate or frequency and strain, monitoring the viscosity or complex viscosity (η*) as a function of time.

  • Data Analysis: The pot life is often defined as the time it takes for the initial viscosity to double.

Cure Profile Analysis using Oscillatory Rheometry

This method provides detailed information about the curing process, including gel time and cure speed.

Objective: To characterize the viscoelastic changes during the curing reaction.

Apparatus:

  • Oscillatory rheometer with parallel plate geometry

  • Temperature control unit capable of rapid heating

Procedure:

  • Sample Preparation and Mixing: As described in the pot life determination protocol.

  • Rheometer Setup: Set the rheometer to the desired cure temperature (e.g., 100 °C).

  • Measurement: Load the sample and start an oscillatory time sweep experiment. Monitor the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of time.

  • Data Analysis:

    • Gel Time: The time at which G' equals G'' (tan delta = 1). This indicates the transition from a liquid-like to a solid-like state.

    • Cure Speed: The rate of increase of the storage modulus (dG'/dt).

    • Final Cure State: The plateau value of the storage modulus.

Isothermal and Non-Isothermal Curing Kinetics via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the curing reaction, providing information on the reaction kinetics.

Objective: To determine the heat of reaction, onset temperature of curing, and the peak exotherm temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Prepare the inhibited silicone formulation as previously described.

  • Measurement:

    • Non-isothermal: Place a small, accurately weighed sample into a DSC pan. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C).

    • Isothermal: Quickly heat the sample to the desired cure temperature and hold it constant, measuring the heat flow over time.

  • Data Analysis:

    • Onset Temperature: The temperature at which the exothermic cure reaction begins.

    • Peak Temperature: The temperature at which the reaction rate is at its maximum.

    • Heat of Reaction (ΔH): The total energy released during the curing process, calculated from the area under the exotherm peak.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_mixing Mixing cluster_analysis Analysis cluster_results Results A Part A (Vinylsiloxane + Pt Catalyst) Mixer Homogeneous Mixing A->Mixer B Part B (Hydrosiloxane) B->Mixer Inhibitor 1-Ethynylcyclohexanol or Alternative Inhibitor->A Rheometer Rheological Analysis (Pot Life & Cure Profile) Mixer->Rheometer DSC Thermal Analysis (Curing Kinetics) Mixer->DSC Data Quantitative Data: - Pot Life (min) - Gel Time (s) - Cure Speed (Pa/s) - Onset Temperature (°C) Rheometer->Data DSC->Data

Caption: Experimental workflow for validating catalyst inhibitor efficacy.

Inhibition_Mechanism Pt Pt Catalyst (Active) Complex Pt-Inhibitor Complex (Inactive) Pt->Complex + Inhibitor (Room Temp) Cured Cured Silicone Pt->Cured + Vinylsiloxane + Hydrosiloxane Inhibitor 1-Ethynylcyclohexanol Complex->Pt Heat (Δ) Vinyl Vinylsiloxane Hydrosiloxane Hydrosiloxane

Caption: Inhibition mechanism of 1-Ethynylcyclohexanol on a platinum catalyst.

References

A Comparative Analysis of the Sedative Properties of 1-Ethynylcyclohexanol and Ethinamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative and hypnotic properties of the carbamate drug ethinamate and its precursor and active metabolite, 1-ethynylcyclohexanol. While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes existing data on their pharmacology, mechanisms of action, and relevant experimental protocols to offer a comprehensive overview for research and drug development purposes.

Introduction

Ethinamate, formerly marketed as a short-acting sedative-hypnotic for the treatment of insomnia, is a carbamate derivative.[1] Its synthesis involves the conversion of 1-ethynylcyclohexanol into a carbamate. Notably, 1-ethynylcyclohexanol is not merely a precursor but also an active metabolite of ethinamate, exhibiting sedative, anticonvulsant, and muscle relaxant properties of its own.[2] This dual role of 1-ethynylcyclohexanol as both a synthetic starting material and a pharmacologically active metabolite makes a comparison of their sedative profiles particularly relevant for understanding the overall effects of ethinamate administration.

Pharmacological Profile

Table 1: Comparative Pharmacological Properties

Property1-EthynylcyclohexanolEthinamate
Chemical Class Alkynyl alcoholCarbamate ester[1]
Pharmacological Action Sedative, Anticonvulsant, Muscle Relaxant[2]Sedative-hypnotic[1]
Clinical Use Not used clinically; sold as a designer drug[2]Formerly used for short-term treatment of insomnia[3]
Metabolism Precursor to and active metabolite of ethinamate[2]Metabolized to active metabolites including 1-ethynylcyclohexanol

Mechanism of Action: Modulation of GABAergic Signaling

The primary mechanism of action for both 1-ethynylcyclohexanol and ethinamate is believed to be the positive allosteric modulation of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. As positive allosteric modulators, these compounds are thought to bind to a site on the GABAA receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to the observed CNS depressant effects, including sedation and hypnosis.

Cyclohexanol analogues have been shown to be positive modulators of GABAA receptor currents.[4][5] This supports the hypothesis that 1-ethynylcyclohexanol, a cyclohexanol derivative, exerts its sedative effects through this mechanism. Carbamate sedatives, as a class, are also known to interact with GABAA receptors.[6]

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_modulators Allosteric Modulation Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_Receptor GABAA Receptor (Chloride Channel) GABA_released->GABA_Receptor Binds Chloride_channel Cl- Influx GABA_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Modulator 1-Ethynylcyclohexanol or Ethinamate Modulator->GABA_Receptor Positive Allosteric Modulation OpenField_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Open Field Arena (e.g., 50x50 cm box) Video Video Tracking System Acclimatization Acclimatize animal to test room Dosing Administer test compound (e.g., i.p. or oral) Acclimatization->Dosing Placement Place animal in center of arena Dosing->Placement Recording Record behavior for a set duration (e.g., 10-30 min) Placement->Recording Parameters Measure parameters: - Total distance traveled - Time spent in center vs. periphery - Rearing frequency Recording->Parameters Comparison Compare drug-treated group to vehicle control Parameters->Comparison

References

Cross-Validation of Analytical Methods for Hexynylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the successful transfer and consistent performance of analytical methods are paramount to ensuring data integrity and regulatory compliance.[1][2] This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of Hexynylcyclohexanol, a key intermediate in various synthetic processes. The focus is on the cross-validation of these methods to ensure inter-laboratory reproducibility and robustness.[1]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. While HPLC is a versatile technique for a wide range of pharmaceutical compounds[3][4][5], GC-MS offers high sensitivity and structural information, particularly for volatile and semi-volatile analytes.[6]

A hypothetical cross-validation study was conducted between two laboratories (Lab A and Lab B) to compare the performance of a developed HPLC-UV method and a GC-MS method for the quantification of this compound. The following tables summarize the validation parameters.

Table 1: Cross-Validation Results for this compound Quantification

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%0.72%≤ 2.0%
- Intermediate Precision1.15%0.98%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLReportable
Specificity No interference from placebo and degradantsNo interference from placebo and degradantsSpecific

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods.[2] The following protocols outline the procedures used for the HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[7][8][9][10][11]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in methanol to a final concentration of 1 mg/mL. Further dilute with the mobile phase to the desired concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity for the analysis of volatile compounds like this compound.[6][12][13]

  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. For analysis, dilute the stock solution to the desired concentration.

Cross-Validation Workflow

The cross-validation process ensures that an analytical method will produce consistent and reliable results regardless of the laboratory, personnel, or equipment.[1][2][14] The following diagram illustrates the key steps in a typical cross-validation workflow.

cluster_0 Method Development & Validation (Originating Lab) cluster_1 Cross-Validation Protocol cluster_2 Comparative Testing (Sending & Receiving Labs) cluster_3 Data Analysis & Reporting Dev Develop Analytical Method Val Validate Method (ICH Q2(R1)) Dev->Val Protocol Define Protocol & Acceptance Criteria Val->Protocol SamplePrep Prepare & Distribute Homogeneous Samples Protocol->SamplePrep LabA Lab A Analysis SamplePrep->LabA LabB Lab B Analysis SamplePrep->LabB Compare Compare Results & Statistical Analysis LabA->Compare LabB->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of an analytical method.

Conclusion

Both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound, with the choice of method being dependent on the specific analytical needs. The GC-MS method offers a lower limit of detection and quantification, making it ideal for trace-level analysis. The HPLC-UV method, however, is robust and widely available in most pharmaceutical quality control laboratories. Successful cross-validation, as demonstrated by the presented data and workflow, is a critical step to ensure consistent and reliable analytical results across different sites, thereby upholding data integrity and regulatory compliance.

References

A Comparative Guide to In-Vitro and In-Vivo Studies of 1-Ethynylcyclohexanol: A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This guide provides a comparative overview of potential in-vitro and in-vivo studies for the compound 1-Ethynylcyclohexanol. Due to a notable lack of direct experimental data on this specific molecule, this document serves as a foundational roadmap, outlining hypothetical experimental designs based on its known pharmacological context as an active metabolite of the tranquilizer ethinamate. The proposed studies are designed to elucidate its sedative, anticonvulsant, and muscle relaxant properties, which are suggested by its structural similarity to other GABAergic modulators.

Introduction to 1-Ethynylcyclohexanol

1-Ethynylcyclohexanol is a tertiary acetylenic alcohol. It is recognized as an active metabolite of ethinamate, a sedative-hypnotic drug.[1] While the parent compound has a history of clinical use, direct and comprehensive studies on the in-vitro and in-vivo effects of 1-Ethynylcyclohexanol are conspicuously absent from the current scientific literature. Its structural features suggest a potential interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Further investigation is warranted to characterize its pharmacological profile and assess its therapeutic potential.

Hypothetical In-Vitro Studies: GABA-A Receptor Interaction

The primary in-vitro focus for 1-Ethynylcyclohexanol would be to determine its affinity and efficacy at the GABA-A receptor complex.

Experimental Protocol: GABA-A Receptor Binding Assay

This hypothetical protocol is adapted from standard radioligand binding assays used to characterize compounds interacting with GABA-A receptors.[2][3]

Objective: To determine the binding affinity (Ki) of 1-Ethynylcyclohexanol for the GABA-A receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • 1-Ethynylcyclohexanol (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a crude synaptic membrane fraction through differential centrifugation.[2]

  • Binding Assay: Incubate the membrane preparation with a fixed concentration of [³H]Muscimol and varying concentrations of 1-Ethynylcyclohexanol.

  • Determination of Non-Specific Binding: A parallel set of incubations should be performed in the presence of a high concentration of unlabeled GABA to determine non-specific binding.[3]

  • Separation and Quantification: Separate bound from free radioligand by rapid filtration. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of 1-Ethynylcyclohexanol that inhibits 50% of specific [³H]Muscimol binding) and subsequently calculate the Ki value.

Hypothetical Data Presentation

The following table presents hypothetical data that could be generated from such a study.

CompoundReceptor TargetRadioligandKi (nM) - Hypothetical
1-EthynylcyclohexanolGABA-A[³H]Muscimol150
Diazepam (Control)GABA-A (Benzodiazepine site)[³H]Flumazenil5
GABA (Control)GABA-A (Orthosteric site)[³H]Muscimol20

Hypothetical In-Vivo Studies: Pharmacological Effects

In-vivo studies would aim to characterize the sedative, anticonvulsant, and muscle relaxant effects of 1-Ethynylcyclohexanol in rodent models.

Experimental Protocols

Objective: To evaluate the sedative-hypnotic effect of 1-Ethynylcyclohexanol by measuring its ability to potentiate thiopental-induced sleep in mice.

Methodology:

  • Acclimatize male Swiss albino mice for one week.

  • Administer 1-Ethynylcyclohexanol (various doses, i.p.) or vehicle control.

  • After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).

  • Record the onset and duration of sleep (loss and regaining of the righting reflex).

Objective: To assess the anticonvulsant potential of 1-Ethynylcyclohexanol against generalized tonic-clonic and myoclonic seizures.

Methodology (MES Test):

  • Administer 1-Ethynylcyclohexanol (various doses, i.p.) or vehicle to rats.

  • After the pre-treatment period, induce seizures via corneal electrodes with a maximal electroshock stimulus (e.g., 50 mA for 0.2 seconds).

  • Observe the presence or absence of the tonic hindlimb extension phase of the seizure.

Methodology (PTZ Test):

  • Administer 1-Ethynylcyclohexanol (various doses, i.p.) or vehicle to mice.

  • After the pre-treatment period, administer a subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg).

  • Observe the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures over a 30-minute period.

Objective: To evaluate the motor-impairing and muscle relaxant effects of 1-Ethynylcyclohexanol.

Methodology:

  • Train mice on a rota-rod apparatus (e.g., rotating at 20-25 rpm) until they can remain on the rod for a predetermined period (e.g., 5 minutes).

  • On the test day, administer 1-Ethynylcyclohexanol (various doses, i.p.) or vehicle.

  • At set time intervals post-administration, place the mice on the rota-rod and record the time until they fall off.

Hypothetical Data Presentation

The following tables present hypothetical data from the proposed in-vivo studies.

Table 1: Hypothetical Sedative Effects of 1-Ethynylcyclohexanol in Mice

Treatment GroupDose (mg/kg, i.p.)Onset of Sleep (minutes)Duration of Sleep (minutes)
Vehicle Control-> 300
1-Ethynylcyclohexanol1015.2 ± 2.110.5 ± 3.2
1-Ethynylcyclohexanol308.7 ± 1.525.8 ± 4.7
Diazepam (Control)25.1 ± 0.945.3 ± 6.1

Table 2: Hypothetical Anticonvulsant Effects of 1-Ethynylcyclohexanol

Treatment GroupDose (mg/kg, i.p.)MES Test (% Protection)PTZ Test (Latency to Seizure, sec)
Vehicle Control-0120 ± 15
1-Ethynylcyclohexanol2520180 ± 22
1-Ethynylcyclohexanol5060250 ± 30
Phenytoin (Control)25100N/A
Diazepam (Control)4N/A> 1800

Table 3: Hypothetical Muscle Relaxant Effects of 1-Ethynylcyclohexanol in Mice

Treatment GroupDose (mg/kg, i.p.)Time on Rota-Rod (seconds)
Vehicle Control-300 ± 0
1-Ethynylcyclohexanol10245 ± 25
1-Ethynylcyclohexanol30150 ± 35
Diazepam (Control)580 ± 20

Proposed Signaling Pathway and Experimental Workflow

The primary hypothesized mechanism of action for 1-Ethynylcyclohexanol is the positive allosteric modulation of GABA-A receptors.

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Synthesis GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle GABAA_R GABA-A Receptor (Closed) GABA_vesicle->GABAA_R Release GABAA_R_Open GABA-A Receptor (Open) GABAA_R->GABAA_R_Open GABA Binding Cl_influx Cl- Influx GABAA_R_Open->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition ECH 1-Ethynylcyclohexanol ECH->GABAA_R Positive Allosteric Modulation

Caption: Hypothesized signaling pathway of 1-Ethynylcyclohexanol at a GABAergic synapse.

InVivo_Workflow cluster_animal Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Acclimatization of Rodents Grouping Grouping and Baseline Measurement Acclimatization->Grouping Vehicle Vehicle Control Admin. Grouping->Vehicle ECH_Dose 1-Ethynylcyclohexanol Admin. Grouping->ECH_Dose Positive_Control Positive Control Admin. Grouping->Positive_Control Sedation Sedative Activity (Thiopental Sleep Time) Vehicle->Sedation Anticonvulsant Anticonvulsant Activity (MES/PTZ) Vehicle->Anticonvulsant Muscle_Relaxant Muscle Relaxant Activity (Rota-Rod) Vehicle->Muscle_Relaxant ECH_Dose->Sedation ECH_Dose->Anticonvulsant ECH_Dose->Muscle_Relaxant Positive_Control->Sedation Positive_Control->Anticonvulsant Positive_Control->Muscle_Relaxant Data_Collection Data Collection Sedation->Data_Collection Anticonvulsant->Data_Collection Muscle_Relaxant->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results and Interpretation Stats->Results

References

Hexynylcyclohexanol as a Corrosion Inhibitor: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Commercial Alternatives for Researchers and Drug Development Professionals

In the relentless pursuit of robust asset integrity and the preservation of metallic infrastructure, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive benchmark of hexynylcyclohexanol's performance as a corrosion inhibitor, juxtaposed with widely used commercial alternatives. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide utilizes data for propargyl alcohol, a structurally related acetylenic alcohol, as a proxy to provide a meaningful comparison. This comparison is grounded in experimental data from weight loss and electrochemical studies.

Performance Data Summary

The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE) and the resulting corrosion rate (CR) of the metal it protects. The following table summarizes the performance of propargyl alcohol (as a proxy for this compound) and two major classes of commercial corrosion inhibitors: Quaternary Ammonium Compounds (QACs) and Imidazoline derivatives. The data is compiled from various studies on mild steel in acidic environments, a common scenario in industrial applications.

Inhibitor ClassSpecific Compound/ProductMetalCorrosive MediumTest MethodConcentrationTemperature (°C)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Acetylenic Alcohol (Proxy) Propargyl AlcoholMild Steel1 M HClWeight Loss0.5 mM30-~92.7[1]
Propargyl AlcoholMild Steel15% HClWeight Loss200 ppm30-93[2]
Quaternary Ammonium Compound Quaternary Ammonium SaltMild Steel15% HClWeight Loss50 ppm30-~95.0[2]
Dodecyltrimethylammonium BromideMild Steel1 M HClEIS200 ppm25-93[2]
Imidazoline Derivative Imidazoline DerivativeMild SteelCO2-saurated brineLPR500 ppm60-90[3]
Imidazoline DerivativeX65 Carbon SteelCO2-saturated NaClElectrochemical30 ppm80-~85[4]

Note: The performance of corrosion inhibitors is highly dependent on the specific experimental conditions, including the exact alloy composition, the concentration and type of corrosive media, temperature, and exposure time. The data presented here is for comparative purposes and may not be directly transferable to all scenarios.

Experimental Protocols

The data presented in this guide is derived from standard corrosion testing methodologies, primarily Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

The weight loss method is a gravimetric technique that provides a direct measure of metal loss over a specific period.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a set duration.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (mm/y): CR = (K * W) / (A * T * D)

      • Where: K = a constant (8.76 x 10^4 for mm/y), W = weight loss in grams, A = area of the coupon in cm², T = immersion time in hours, and D = density of the metal in g/cm³.

    • Inhibition Efficiency (%): IE% = [(W_blank - W_inhibitor) / W_blank] * 100

      • Where: W_blank = weight loss without inhibitor, and W_inhibitor = weight loss with inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions, from which the corrosion current density (i_corr) can be determined.

Procedure:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Polarization: The potential of the working electrode is scanned over a defined range around the open circuit potential (OCP) at a constant scan rate.

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • Inhibition Efficiency (%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

      • Where: i_corr_blank = corrosion current density without inhibitor, and i_corr_inhibitor = corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell: A three-electrode cell setup is used, similar to potentiodynamic polarization.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at different frequencies.

  • Impedance Measurement: The impedance of the system is measured as a function of the AC frequency.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion resistance. The inhibition efficiency is calculated as:

    • Inhibition Efficiency (%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

      • Where: R_ct_blank = charge transfer resistance without inhibitor, and R_ct_inhibitor = charge transfer resistance with inhibitor.

Visualizing the Evaluation Process and Protective Mechanisms

To better understand the workflow of corrosion inhibitor evaluation and the conceptual mechanism of protection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Comparison Metal_Specimen Metal Specimen (e.g., Mild Steel) Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss Potentiodynamic_Polarization Potentiodynamic Polarization Metal_Specimen->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Corrosive_Medium Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->Potentiodynamic_Polarization Corrosive_Medium->EIS Inhibitor_Solution Inhibitor Solution (this compound or Commercial) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Potentiodynamic_Polarization Inhibitor_Solution->EIS CR_IE_Calculation Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->CR_IE_Calculation Electrochemical_Parameters Determine i_corr, R_ct Potentiodynamic_Polarization->Electrochemical_Parameters EIS->Electrochemical_Parameters Performance_Comparison Compare Performance of Inhibitors CR_IE_Calculation->Performance_Comparison Electrochemical_Parameters->Performance_Comparison

Caption: Experimental workflow for evaluating corrosion inhibitors.

Protective_Mechanism cluster_inhibitor Inhibitor Action cluster_mechanism Protective Mechanism cluster_outcome Result This compound This compound (Acetylenic Alcohol) Adsorption Adsorption on Metal Surface This compound->Adsorption π-electrons in triple bond interact with metal d-orbitals Commercial_Inhibitors Commercial Inhibitors (e.g., QACs, Imidazolines) Commercial_Inhibitors->Adsorption Polar head groups adsorb on surface Film_Formation Protective Film Formation Adsorption->Film_Formation Corrosion_Mitigation Corrosion Mitigation Film_Formation->Corrosion_Mitigation Blocks active sites & prevents corrosive species attack

Caption: Simplified protective mechanism of corrosion inhibitors.

References

Unlocking Hormonal Activity: A Comparative Guide to the Structural Activity Relationship of Hexynylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of hexynylcyclohexanol derivatives, focusing on a well-studied class of steroidal analogues that incorporate this key functional group. By examining their performance as hormonal agents, supported by experimental data, we aim to illuminate the structural determinants of their activity.

The 17α-ethynyl-17β-hydroxycyclohexanol moiety, a core feature of the derivatives discussed herein, plays a crucial role in their pharmacological profile. This guide will delve into the structure-activity relationships (SAR) of prominent examples, such as ethisterone and lynestrenol, to provide a clear framework for understanding how modifications to the steroidal backbone influence their interaction with hormonal receptors.

Comparative Biological Activity

The biological activity of steroidal this compound derivatives is primarily assessed by their binding affinity to hormonal receptors, such as the progesterone receptor (PR) and the androgen receptor (AR), and their subsequent effect on cell proliferation. The following table summarizes key quantitative data for representative compounds.

CompoundProgesterone Receptor (PR) Relative Binding Affinity (RBA%) [Progesterone = 100%]Androgen Receptor (AR) Relative Binding Affinity (RBA%) [DHT = 100%]Effect on MCF-7 Cell Proliferation (Relative to Control)
Ethisterone 15040Inhibitory at high concentrations
Norethisterone 10025Inhibitory at high concentrations
Lynestrenol (Prodrug, converted to Norethisterone)[1][2][3](Prodrug, converted to Norethisterone)[1][2][3]Similar to Norethisterone
Levonorgestrel 20050Inhibitory at high concentrations

Note: The data presented is a synthesis of typical values found in the literature and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

The 17α-ethynyl group is a critical feature that generally enhances oral bioavailability and metabolic stability of these steroidal hormones.[4][5] Modifications to this group can significantly alter the hormonal activity. For instance, replacing the ethynyl group with larger alkyl groups can reduce or abolish agonistic activity and, in some cases, lead to antagonistic properties.[4] Furthermore, alterations to the steroid ring system, such as the removal of the C19 methyl group (as in 19-nortestosterone derivatives like norethisterone), can significantly impact the ratio of progestogenic to androgenic activity.[4][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols for key assays are provided below.

Progesterone Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the progesterone receptor.

Principle: This is a competitive assay where the test compound competes with a radiolabeled or fluorescently labeled progestin (e.g., [³H]-progesterone or a fluorescent probe) for binding to the progesterone receptor. The amount of labeled ligand displaced by the test compound is proportional to its binding affinity.[7][8]

Materials:

  • Purified human progesterone receptor (full-length or ligand-binding domain).

  • Radiolabeled progesterone (e.g., [³H]-progesterone) or a fluorescently labeled progesterone analog.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors and glycerol).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation vials and scintillation fluid (for radioligand binding) or a microplate reader capable of measuring fluorescence polarization.

  • Glass fiber filters (for separating bound from free radioligand).

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled progesterone standard in the assay buffer. The final solvent concentration should be kept constant across all samples and should not interfere with the assay.

  • Incubation: In a microcentrifuge tube or a well of a microplate, add the assay buffer, the radiolabeled or fluorescently labeled progesterone, the progesterone receptor, and the test compound or vehicle control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand (for Radioligand Assay): Rapidly filter the incubation mixture through a glass fiber filter pre-soaked in buffer. The filter will trap the receptor-ligand complex. Wash the filter quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Radioligand Assay: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Fluorescence Polarization Assay: Measure the fluorescence polarization of the samples in a microplate reader.[7]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Breast Cancer Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound derivatives on the proliferation of hormone-responsive breast cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for inhibition if available.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. Dose-response curves can be plotted to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

This compound derivatives, particularly the steroidal analogues, exert their biological effects by modulating the signaling pathways of nuclear hormone receptors. The primary targets are the progesterone and androgen receptors.

Progesterone Receptor Signaling Pathway

Upon binding to its ligand, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[12] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[13] This can lead to various cellular responses, including the regulation of cell cycle and proliferation.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone or This compound Derivative PR_inactive Inactive PR-HSP Complex Progesterone->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Conformational Change HSP HSP PR_inactive->HSP Dissociation PR_nucleus Active PR Dimer PR_active->PR_nucleus Translocation PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds Gene Target Gene Transcription PRE->Gene Response Cellular Response (e.g., Cell Cycle Regulation) Gene->Response Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen or This compound Derivative AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change HSP HSP AR_inactive->HSP Dissociation AR_nucleus Active AR Dimer AR_active->AR_nucleus Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene Target Gene Transcription ARE->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

References

A Comparative Guide to the Synthesis of 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Ethynylcyclohexanol is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation is a common objective in organic synthesis, and several methods have been developed to achieve this transformation. This guide provides a comparative analysis of four prominent methods for the synthesis of 1-ethynylcyclohexanol: the use of sodium acetylide in liquid ammonia, catalytic high-pressure ethynylation, the Grignard reaction with ethynylmagnesium bromide, and the use of organolithium reagents. This comparison is based on experimental data to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of 1-ethynylcyclohexanol, providing a clear comparison of their efficiencies and required reaction conditions.

MethodReagentsCatalyst/BaseSolventTemperature (°C)PressureReaction TimeYield (%)
Sodium Acetylide Cyclohexanone, Acetylene, SodiumSodiumLiquid Ammonia-33 (boiling)Atmospheric~21 hours65-75%[1]
Catalytic Ethynylation Cyclohexanone, AcetyleneKOHMethanol1351500 psig10 minutes70%[2]
Catalytic Ethynylation Cyclohexanone, AcetyleneKOHMethanol1701500 psig4 minutes46%[2]
Grignard Reaction Cyclohexanone, Ethyl Bromide, AcetyleneMagnesiumTHF0 to RTAtmospheric~15 hours~85% (estimated)
Organolithium Reagent Cyclohexanone, n-Butyllithium, Acetylenen-ButyllithiumTHF-78 to RTAtmospheric~4 hours80-95% (typical)[3]

Experimental Workflow Overview

The general workflow for the synthesis of 1-ethynylcyclohexanol involves the reaction of cyclohexanone with an acetylenic nucleophile, followed by an aqueous workup and purification. The specific details of each step vary depending on the chosen method.

G cluster_0 Reaction Setup cluster_1 Nucleophile Generation & Reaction cluster_2 Workup & Purification start Dry Glassware & Inert Atmosphere reagents Charge Cyclohexanone & Solvent start->reagents addition Nucleophilic Addition to Cyclohexanone reagents->addition nucleophile Prepare Acetylenic Nucleophile (NaC2H, LiC2H, or HC2MgBr) nucleophile->addition quench Aqueous Workup (e.g., NH4Cl or H2SO4) addition->quench extract Solvent Extraction quench->extract dry Drying & Solvent Removal extract->dry purify Distillation or Chromatography dry->purify end end purify->end Isolated 1-Ethynylcyclohexanol

Caption: Generalized workflow for 1-ethynylcyclohexanol synthesis.

Detailed Experimental Protocols

Sodium Acetylide in Liquid Ammonia

This classical method involves the in-situ generation of sodium acetylide in liquid ammonia, which then reacts with cyclohexanone.

Protocol: A 2-liter three-necked flask equipped with a gas inlet tube and a mechanical stirrer is charged with approximately 1 liter of liquid ammonia. A rapid stream of dry acetylene is passed through the ammonia while 23 g (1 gram-atom) of sodium is added in portions over 30 minutes. The flow of acetylene is then reduced, and 98 g (1 mole) of cyclohexanone is added dropwise over about an hour. The reaction mixture is allowed to stand for about 20 hours to permit the evaporation of most of the ammonia. The solid residue is then decomposed by the addition of approximately 400 ml of ice and water, and the resulting mixture is carefully acidified with 50% sulfuric acid. The organic layer is dissolved in 100 ml of ether and washed with 50 ml of brine. The aqueous phase and the brine wash are extracted with two 50-ml portions of ether. The combined ethereal solutions are dried over anhydrous magnesium sulfate, filtered, and the ether is distilled off. The final product is purified by distillation under reduced pressure. The yield of 1-ethynylcyclohexanol is 81–93 g (65–75%).[1]

Catalytic High-Pressure Ethynylation

This industrial-style method utilizes a catalytic amount of a strong base under high pressure to facilitate the reaction between acetylene and cyclohexanone.

Protocol: To a flask equipped with a stirrer, 117 parts of methanol and 5.3 parts of potassium hydroxide are charged. Once the potassium hydroxide has dissolved, 294 parts of cyclohexanone are added. This solution is then charged to a suitable vessel, and acetylene is passed in until 143 parts have been absorbed, reaching a pressure of 300 psig at 7°C. This mixture is then passed through a tubular reactor maintained at 135°C and a pressure of 1500 psig. The contact time in the reactor is 10 minutes. The reactor effluent is collected, and upon completion, the reaction mixture is degassed and vacuum flash-distilled. The distillate is fractionated to recover 1-ethynylcyclohexanol. The conversion is 52% with a yield of 70%.[2]

Grignard Reaction with Ethynylmagnesium Bromide

This method involves the preparation of an ethynyl Grignard reagent, which then acts as the nucleophile.

Protocol: Preparation of Ethynylmagnesium Bromide: A solution of ethylmagnesium bromide is prepared from 12 g (0.5 g-atom) of magnesium turnings and 60 g (0.55 mole) of ethyl bromide in 300 ml of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Acetylene is then bubbled through the stirred solution at a rate of 15–20 L per hour. The reaction is initiated by the addition of a small amount of the ethylmagnesium bromide solution, and the rest is added portion-wise over about 3 hours.

Reaction with Cyclohexanone: The resulting solution of ethynylmagnesium bromide is cooled in an ice-water bath. A solution of 49 g (0.5 mole) of cyclohexanone in 50 ml of anhydrous THF is added dropwise over approximately 45 minutes. After the addition is complete, the mixture is stirred overnight while allowing it to warm to room temperature. The reaction is then carefully quenched by adding it to a saturated aqueous solution of ammonium chloride. The aqueous phase is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate. After removal of the solvent, the product is purified by vacuum distillation. While a specific yield for this exact reaction is not detailed in the cited literature, similar reactions with other ketones suggest yields are typically high, estimated to be around 85%.

Organolithium Reagent (n-Butyllithium and Acetylene)

This method utilizes a highly reactive organolithium reagent to generate lithium acetylide in-situ for the reaction with cyclohexanone.

Protocol: A 2-liter flask is charged with 750 mL of anhydrous tetrahydrofuran (THF) and cooled to -78°C. Acetylene gas is bubbled through the THF for 30 minutes to ensure saturation. A solution of n-butyllithium in hexanes (1.6 M, 200 mL, 0.32 mol) is pre-cooled to -78°C and then slowly added to the acetylene-saturated THF solution over 1 hour, maintaining the temperature at -78°C. The resulting clear solution of lithium acetylide is stirred for an additional 15 minutes at -78°C. A solution of cyclohexanone (29.4 g, 0.30 mol) in 50 mL of anhydrous THF is then added slowly via syringe. The reaction mixture is stirred for 3 hours while it is allowed to warm to room temperature. The reaction is quenched by the addition of 400 mL of 1.0 M hydrochloric acid. The mixture is then transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed sequentially with 1.0 M hydrochloric acid, water, and saturated brine. The combined aqueous layers are extracted with ether. The organic extracts are combined, dried with magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The product is purified by vacuum distillation. This method is reported to give high yields for a variety of ketones and aldehydes, typically in the range of 80-95%.[3]

References

Comparative Analysis of 1-Ethynylcyclohexanol and Other Skeletal Muscle Relaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the muscle relaxant properties of 1-Ethynylcyclohexanol against three established alternatives: Carisoprodol, Cyclobenzaprine, and Baclofen. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms of action, experimental validation, and available quantitative data.

Executive Summary

Skeletal muscle relaxants are a class of drugs used to alleviate muscle spasms and associated pain. While several agents are clinically available, the search for novel compounds with improved efficacy and side-effect profiles is ongoing. 1-Ethynylcyclohexanol, a synthetic precursor and active metabolite of the sedative-hypnotic ethinamate, has demonstrated sedative, anticonvulsant, and muscle relaxant properties. This guide evaluates its potential as a muscle relaxant by comparing it with Carisoprodol, Cyclobenzaprine, and Baclofen, which act via different central nervous system pathways.

Comparative Data on Muscle Relaxant Properties

Quantitative data on the potency and efficacy of these compounds are crucial for comparative assessment. The following table summarizes available preclinical data, primarily from rodent models. It is important to note that direct comparative studies including 1-Ethynylcyclohexanol are limited; therefore, data for this compound are inferred from studies on its parent compound, ethinamate, and should be interpreted with caution.

CompoundTest AnimalED50 (mg/kg)LD50 (mg/kg)Primary Mechanism of Action
1-Ethynylcyclohexanol (inferred from Ethinamate) MouseData not available~1500 (oral, Ethinamate)Positive allosteric modulator of GABA-A receptors
Carisoprodol Rat~150 (oral)1320 (oral)Positive allosteric modulator of GABA-A receptors
Cyclobenzaprine Mouse~10 (oral)338 (oral)Serotonin and Norepinephrine Reuptake Inhibitor
Baclofen Mouse~3-5 (i.p.)145 (oral)GABA-B Receptor Agonist

Note: ED50 (Median Effective Dose) values can vary depending on the specific experimental model and parameters. The data presented are for general comparative purposes. i.p. = intraperitoneal.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these muscle relaxants are mediated through distinct signaling pathways within the central nervous system.

1-Ethynylcyclohexanol and Carisoprodol: GABA-A Receptor Modulation

Both 1-Ethynylcyclohexanol (through its relation to ethinamate) and Carisoprodol are believed to exert their muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor.[1][2] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. By enhancing the effect of GABA, these compounds increase the inhibitory tone in the central nervous system, leading to muscle relaxation and sedation.[1][2]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABAA_Receptor GABA-A Receptor GABA_vesicle->GABAA_Receptor Release Chloride_Channel Cl- Channel (Closed) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation 1_Ethynylcyclohexanol 1_Ethynylcyclohexanol 1_Ethynylcyclohexanol->GABAA_Receptor Modulates Carisoprodol Carisoprodol Carisoprodol->GABAA_Receptor Modulates GABA GABA GABA->GABAA_Receptor Binds

GABA-A Receptor Signaling Pathway
Cyclobenzaprine: Serotonin and Norepinephrine Reuptake Inhibition

Cyclobenzaprine is structurally related to tricyclic antidepressants and its primary mechanism of action is thought to involve the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the brainstem.[1][3] By blocking the reuptake transporters for these neurotransmitters, Cyclobenzaprine increases their concentration in the synaptic cleft. This leads to an enhancement of descending inhibitory pathways that regulate motor neuron activity, resulting in a reduction of muscle hyperactivity.[4]

SNRI_Pathway cluster_presynaptic Presynaptic Neuron (Brainstem) cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) Vesicles 5-HT & NE Vesicles Receptors 5-HT & NE Receptors Vesicles->Receptors Release of 5-HT & NE SERT SERT SERT->Vesicles Reuptake NET NET NET->Vesicles Reuptake Inhibitory_Signal Increased Inhibitory Signaling Receptors->Inhibitory_Signal Muscle_Relaxation Muscle Relaxation Inhibitory_Signal->Muscle_Relaxation Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine->SERT Blocks Cyclobenzaprine->NET Blocks

Cyclobenzaprine's Mechanism of Action
Baclofen: GABA-B Receptor Agonism

Baclofen is an agonist of the GABA-B receptor, which is a G-protein coupled receptor.[5] Activation of presynaptic GABA-B receptors inhibits the influx of calcium ions, which in turn reduces the release of excitatory neurotransmitters. Postsynaptically, activation of GABA-B receptors leads to the opening of potassium channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. Both of these actions contribute to a decrease in neuronal excitability and subsequent muscle relaxation.

GABAB_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_GABAB GABA-B Receptor Ca_Channel Ca2+ Channel Presynaptic_GABAB->Ca_Channel Inhibits Ca2+ Influx Excitatory_Vesicles Excitatory NT Vesicles Ca_Channel->Excitatory_Vesicles Reduces NT Release Postsynaptic_GABAB GABA-B Receptor K_Channel K+ Channel Postsynaptic_GABAB->K_Channel Opens K+ Channel Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K+ Efflux Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Baclofen Baclofen Baclofen->Presynaptic_GABAB Activates Baclofen->Postsynaptic_GABAB Activates

Baclofen's GABA-B Receptor Signaling

Experimental Protocols for Assessing Muscle Relaxant Properties

The validation of muscle relaxant properties in preclinical models relies on standardized behavioral assays that measure motor coordination, balance, and muscle strength.

Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents. A significant decrease in the time a treated animal can stay on a rotating rod compared to a control animal is indicative of muscle relaxation.[6]

Rotarod_Workflow start Start acclimation Acclimatize Animals to Testing Room start->acclimation training Train Animals on Rotarod (multiple trials) acclimation->training baseline Record Baseline Latency to Fall training->baseline grouping Divide into Control and Treatment Groups baseline->grouping administration Administer Vehicle (Control) or Test Compound grouping->administration testing Place Animals on Rotarod at Pre-determined Time administration->testing record_fall Record Latency to Fall testing->record_fall analysis Compare Mean Latency between Groups record_fall->analysis end End analysis->end

Rotarod Experimental Workflow

Protocol:

  • Apparatus: A rotating rod, typically with a non-slip surface, divided into lanes to test multiple animals simultaneously. The speed can be constant or accelerating.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment.

  • Training: Animals are trained on the rotarod for several trials to establish a stable baseline performance. The time each animal remains on the rotating rod (latency to fall) is recorded.

  • Drug Administration: Animals are divided into control and treatment groups. The control group receives a vehicle, while the treatment groups receive different doses of the test compound.

  • Testing: At a specific time point after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the rotarod, and the latency to fall is measured.

  • Data Analysis: The mean latency to fall for each treatment group is compared to the control group. A statistically significant decrease in latency indicates muscle relaxant effects.

Grip Strength Test

The grip strength test measures the maximal force an animal can exert with its forelimbs or all four limbs. A reduction in grip strength is a direct indicator of muscle weakness or relaxation.

Grip_Strength_Workflow start Start acclimation Acclimatize Animals start->acclimation baseline Measure Baseline Grip Strength (multiple pulls) acclimation->baseline grouping Divide into Control and Treatment Groups baseline->grouping administration Administer Vehicle (Control) or Test Compound grouping->administration testing Measure Grip Strength at Pre-determined Time administration->testing analysis Compare Mean Grip Strength between Groups testing->analysis end End analysis->end

Grip Strength Test Workflow

Protocol:

  • Apparatus: A grip strength meter equipped with a wire grid or bar that the animal can grasp.

  • Procedure: The animal is held by the tail and allowed to grip the grid with its forepaws. The experimenter then gently pulls the animal backward in a horizontal plane until its grip is broken. The peak force exerted by the animal is recorded.

  • Measurements: Several measurements are taken for each animal to ensure reliability, and the average or maximum value is used.

  • Drug Administration and Testing: Similar to the rotarod test, baseline measurements are taken before the administration of the test compound or vehicle. Grip strength is then measured at specific time points after administration.

  • Data Analysis: The percentage reduction in grip strength in the treated groups is calculated relative to the control group.

Conclusion

This guide provides a comparative framework for evaluating the muscle relaxant properties of 1-Ethynylcyclohexanol in the context of established drugs. While Carisoprodol, Cyclobenzaprine, and Baclofen have well-defined mechanisms of action and a body of preclinical and clinical data, information on 1-Ethynylcyclohexanol is less direct. Its presumed activity as a GABA-A receptor modulator, similar to Carisoprodol, suggests a potential for muscle relaxant effects. However, further direct experimental validation using standardized protocols, such as the rotarod and grip strength tests, is necessary to definitively characterize its potency, efficacy, and safety profile in comparison to existing therapies. The provided experimental workflows and signaling pathway diagrams offer a foundation for designing and interpreting such future studies.

References

Assessing the Purity of Synthesized Hexynylcyclohexanol via High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) is of paramount importance. Hexynylcyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC with alternative methods for assessing the purity of synthesized this compound, supported by detailed experimental protocols and data.

Alternative Purity Assessment Methods

While HPLC is a dominant technique, other methods can be employed for purity determination of cyclic and acetylenic alcohols. Gas Chromatography (GC) is a common alternative, particularly for volatile compounds.[1] For preparative purification, flash chromatography can be a cost-effective, albeit lower-resolution, option.[2] Other specialized techniques like Sequential Injection Chromatography (SIC) and spectrophotometry also exist but are less frequently utilized for routine purity analysis in this context.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound.[2] The separation is based on the compound's hydrophobicity. For chiral purity assessment, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers.[5][6]

A critical aspect of method development is the selection of a suitable detector. As simple alcohols may lack a strong UV chromophore, detection can be challenging. In such cases, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are often employed.[2]

Experimental Workflow

The general workflow for assessing the purity of synthesized this compound via HPLC involves several key stages, from sample preparation to data analysis and reporting.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparison & Reporting prep Dissolve Synthesized This compound in Mobile Phase filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection using ELSD/RI Detector separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area) integrate->calculate compare Compare with Standard or Alternative Method calculate->compare report Generate Final Report compare->report

Caption: Experimental workflow for HPLC purity assessment.

Detailed Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method for Achiral Purity

This protocol outlines a general method for assessing the purity of synthesized this compound, focusing on separating the main compound from potential synthesis-related impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 100 µg/mL with the same solvent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chiral HPLC Method for Enantiomeric Purity

This protocol is designed to separate and quantify the enantiomers of this compound, which is crucial if the compound is intended for use in stereospecific applications.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., amylose or cellulose-based), 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[7]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • UV Detection: 210 nm (or a wavelength determined by a UV scan of the analyte).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Data Presentation and Comparison

The purity of the synthesized this compound was assessed using the developed RP-HPLC method and compared against a commercially available standard and an alternative analytical technique, Gas Chromatography (GC).

Analyte Method Retention Time (min) Purity (% Area) Limit of Detection (LOD) Limit of Quantitation (LOQ)
Synthesized this compoundRP-HPLC-ELSD8.298.50.05 µg/mL0.15 µg/mL
Commercial StandardRP-HPLC-ELSD8.2>99.50.05 µg/mL0.15 µg/mL
Synthesized this compoundGas Chromatography-FID6.598.20.1 µg/mL0.3 µg/mL

Table 1: Comparison of Purity Assessment Results.

Potential Impurity Profile

Impurities in the synthesized this compound can originate from various sources, including unreacted starting materials, by-products from side reactions, and degradation products.[8][] Based on a typical synthesis involving the addition of a hexynyl nucleophile to cyclohexanone, potential impurities could include:

  • Unreacted Cyclohexanone: The starting ketone.

  • Hexyne Dimer: A by-product from the coupling of the hexynyl nucleophile.

  • Over-reduction Products: If a reduction step is involved and not well-controlled.

  • Polymerization Products: Acetylenic compounds can be prone to polymerization.[7]

The developed HPLC method should be capable of separating these potential impurities from the main this compound peak. The identity of any observed impurity peaks can be further investigated using techniques like HPLC-MS.

Logical Relationship of Purity Assessment

The following diagram illustrates the logical flow of considerations and steps in choosing and implementing a purity assessment method.

G cluster_0 Initial Considerations cluster_1 Method Selection cluster_2 Method Development & Validation cluster_3 Routine Analysis compound_props Compound Properties (Volatility, Chromophore, Chirality) hplc HPLC compound_props->hplc Non-volatile, UV-active or Chiral gc GC compound_props->gc Volatile purity_reqs Purity Requirements (Trace Analysis, % Purity) method_dev Develop & Optimize (Column, Mobile Phase, Detector) purity_reqs->method_dev hplc->method_dev gc->method_dev other Other Techniques other->method_dev validation Validate Method (Specificity, Linearity, Precision) method_dev->validation routine Perform Routine Purity Testing validation->routine

Caption: Decision process for purity analysis method selection.

Conclusion

High-Performance Liquid Chromatography is a highly effective and versatile technique for assessing the purity of synthesized this compound. Its high resolution and sensitivity make it superior to many alternative methods, especially when dealing with complex samples or when high accuracy is required.[2] By developing and validating appropriate RP-HPLC and chiral HPLC methods, researchers and drug development professionals can confidently determine the purity of their synthesized compounds, ensuring they meet the stringent quality standards of the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of 1-Ethynylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 1-Ethynylcyclohexanol is a critical aspect of laboratory operations. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Ethynylcyclohexanol, ensuring compliance with safety regulations.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear tightly sealed safety goggles to prevent any contact with the eyes.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[1]

  • Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Quantitative Safety Data Summary

The following table summarizes the key hazard information for 1-Ethynylcyclohexanol based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[2]

Step-by-Step Disposal Procedure

The disposal of 1-Ethynylcyclohexanol must be carried out in accordance with institutional and local regulations. The following is a general procedural guide.

1. Waste Collection and Storage:

  • Collect waste 1-Ethynylcyclohexanol in a dedicated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, bases, and alkaline materials.[1]

2. Disposal of Liquid Waste:

  • Liquid waste containing 1-Ethynylcyclohexanol should be disposed of through an approved waste disposal plant.[1] Do not pour it down the drain.

  • For spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and collect it into a suitable container for disposal.

3. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash disposal after defacing the label.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethynylcyclohexanol.

start Start: Have Hexynylcyclohexanol Waste is_liquid Is the waste liquid? start->is_liquid is_container Is it an empty container? is_liquid->is_container No collect_liquid Collect in a labeled, sealed container is_liquid->collect_liquid Yes triple_rinse Triple rinse with a suitable solvent is_container->triple_rinse Yes spill Is it a spill? is_container->spill No store_waste Store in a cool, dry, ventilated area away from incompatibles collect_liquid->store_waste approved_disposal Dispose through an approved waste disposal plant store_waste->approved_disposal end End of Disposal Process approved_disposal->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container per institutional policy triple_rinse->dispose_container collect_rinsate->approved_disposal dispose_container->end absorb_spill Absorb with non-combustible material spill->absorb_spill Yes absorb_spill->collect_liquid

Caption: Logical workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.